5-Tert-butyl-1,3-oxazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)9-4-12-6/h4H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFUUADBHFEUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247817 | |
| Record name | 5-(1,1-Dimethylethyl)-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-34-6 | |
| Record name | 5-(1,1-Dimethylethyl)-4-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl)-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-tert-butyl-oxazole-4-carboxylic Acid
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-tert-butyl-oxazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Identity
5-tert-butyl-oxazole-4-carboxylic acid is a heterocyclic organic compound. The structure consists of a five-membered oxazole ring substituted with a tert-butyl group at position 5 and a carboxylic acid group at position 4.
| Identifier | Value |
| IUPAC Name | 5-(tert-butyl)-1,3-oxazole-4-carboxylic acid |
| CAS Number | 914637-34-6[1][2] |
| Molecular Formula | C₈H₁₁NO₃[1][3] |
| Molecular Weight | 169.18 g/mol [1] |
| Canonical SMILES | CC(C)(C)C1=C(N=CO1)C(=O)O[3] |
| InChI Key | ZCFUUADBHFEUFP-UHFFFAOYSA-N[3] |
Physical Properties
| Property | Value | Source |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water.[4] | General chemical principles |
| pKa | Data not available | |
| XlogP (Predicted) | 1.9[3] | Predicted |
Experimental Protocols
While specific experimental protocols for determining the physical properties of 5-tert-butyl-oxazole-4-carboxylic acid have not been published, standard methodologies can be applied.
3.1. Determination of Melting Point
The melting point can be determined using a standard melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For high-purity crystalline solids, the melting range is typically narrow.
3.2. Determination of Boiling Point
Given that the compound is a solid at room temperature, its boiling point is likely to be determined under reduced pressure to prevent decomposition at high temperatures. The boiling point at a specific pressure can be measured using distillation apparatus, noting the temperature at which the liquid and vapor phases are in equilibrium.
3.3. Determination of Solubility
The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) can be determined by adding a known amount of the solid to a specific volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often using techniques like UV-Vis spectroscopy or HPLC.
3.4. Determination of pKa
The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which the carboxylic acid is half-neutralized.
Synthetic Workflow
A plausible synthetic route for 5-tert-butyl-oxazole-4-carboxylic acid can be conceptualized based on established methods for oxazole synthesis, such as the Robinson-Gabriel synthesis. The following diagram illustrates a potential experimental workflow.
References
- 1. 5-Tert-butyl-1,3-oxazole-4-carboxylic Acid - CAS:914637-34-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. 914637-34-6|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C8H11NO3) [pubchemlite.lcsb.uni.lu]
- 4. 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid (2490432-82-9) for sale [vulcanchem.com]
Stability and Storage of 5-Tert-butyl-1,3-oxazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Tert-butyl-1,3-oxazole-4-carboxylic acid. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from related structures and outlines best practices for stability testing based on international guidelines.
Overview of Chemical Stability
This compound is a heterocyclic compound with a core structure that can be susceptible to certain degradation pathways. The stability of the oxazole ring is influenced by its substituents. For instance, studies on analogous 5-hydroxyoxazole-4-carboxylic acid derivatives have shown susceptibility to hydrolytic ring-opening and decarboxylation[1][2]. While the tert-butyl group at the 5-position may offer some steric hindrance, the carboxylic acid at the 4-position remains a potential site for degradation.
Potential degradation pathways for oxazole-4-carboxylic acid derivatives include:
-
Hydrolysis: The oxazole ring can be susceptible to cleavage under acidic or basic conditions, leading to the formation of acyclic impurities.
-
Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly at elevated temperatures.
-
Oxidation: The molecule may be sensitive to oxidative stress.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on general guidelines for similar chemical compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is advisable. | Minimizes the rate of potential thermal degradation, including decarboxylation. |
| Humidity | Store in a tightly sealed container in a dry environment. The use of a desiccator is recommended. | Protects against hydrolytic degradation of the oxazole ring. |
| Light | Store in a light-resistant container, away from direct sunlight and UV sources. | Prevents potential photodegradation. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation. |
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B and can be adapted for this compound.[3][4][5] A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is necessary to resolve the parent compound from any degradation products.[6][7][8][9]
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
Hydrolytic Degradation
| Condition | Reagent | Temperature | Time |
| Acidic | 0.1 M HCl | 60°C | 2, 4, 8, 12, 24 hours |
| Basic | 0.1 M NaOH | Room Temperature | 2, 4, 8, 12, 24 hours |
| Neutral | Purified Water | 60°C | 2, 4, 8, 12, 24 hours |
Protocol:
-
Add a known volume of the stock solution to a volumetric flask.
-
Add the respective stress agent (HCl, NaOH, or water) to achieve the desired concentration.
-
Maintain the solution at the specified temperature for the designated time points.
-
At each time point, withdraw an aliquot, neutralize it if necessary (e.g., acid-stressed samples with NaOH and base-stressed samples with HCl), and dilute with the mobile phase to a suitable concentration for analysis.
Oxidative Degradation
| Reagent | Concentration | Temperature | Time |
| Hydrogen Peroxide | 3% H₂O₂ | Room Temperature | 2, 4, 8, 12, 24 hours |
Protocol:
-
Add a known volume of the stock solution to a volumetric flask.
-
Add hydrogen peroxide to achieve a 3% concentration.
-
Keep the solution at room temperature, protected from light, for the specified time points.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
Thermal Degradation
| Condition | Temperature | Time |
| Dry Heat | 80°C | 24, 48, 72 hours |
Protocol:
-
Place the solid compound in a thermostatically controlled oven at 80°C.
-
At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution of known concentration for analysis.
Photostability Testing
As per ICH Q1B guidelines, photostability testing should be conducted to evaluate the effect of light exposure.[10][11][12][13][14]
| Condition | Illumination | Near UV Energy |
| Light Exposure | Overall illumination of not less than 1.2 million lux hours | Integrated near UV energy of not less than 200 watt hours/square meter |
Protocol:
-
Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible output.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample to act as a dark control.
-
After the exposure period, analyze the samples and compare them to the dark control to determine the extent of photodegradation.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of stability testing and potential degradation pathways.
Caption: Workflow for Forced Degradation Stability Testing.
Caption: Potential Degradation Pathways for this compound.
Conclusion
References
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 7. asianpubs.org [asianpubs.org]
- 8. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 12. youtube.com [youtube.com]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. q1scientific.com [q1scientific.com]
Solubility Profile of 5-Tert-butyl-1,3-oxazole-4-carboxylic Acid in Organic Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-tert-butyl-1,3-oxazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its utility in the synthesis of novel chemical entities is profoundly influenced by its physicochemical properties, paramount among which is solubility. A compound's solubility dictates critical parameters ranging from reaction kinetics and purification strategies in process chemistry to formulation development and bioavailability in pharmacology. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. Eschewing a simple data sheet, this document, authored from the perspective of a Senior Application Scientist, delves into the molecular characteristics governing solubility, introduces theoretical predictive models like Hansen Solubility Parameters (HSP), and provides detailed, field-proven protocols for accurate solubility measurement.
Introduction: A Molecule of Dichotomous Nature
The solubility behavior of this compound (CAS: 914637-34-6, Molecular Formula: C₈H₁₁NO₃) is a direct consequence of its amphiphilic molecular structure.[1][2] Understanding the interplay of its constituent functional groups is the first principle in predicting its behavior in different solvent environments.
-
Lipophilic Moiety: The tert-butyl group is a bulky, non-polar aliphatic substituent. This group increases the compound's van der Waals interactions and favors solubility in non-polar, aprotic solvents (e.g., hydrocarbons, ethers).
-
Polar Heterocyclic Core: The 1,3-oxazole ring is a polar aromatic system containing both a nitrogen and an oxygen atom. This region of the molecule contributes to dipole-dipole interactions, enhancing solubility in solvents of intermediate polarity.
-
Acidic Polar Group: The carboxylic acid (-COOH) function is the dominant polar feature. It is a potent hydrogen bond donor and acceptor, predisposing the molecule to high solubility in polar, protic solvents such as alcohols.[3] This group also confers acidic properties, making solubility highly dependent on the pH in aqueous or partially aqueous systems.
This structural dichotomy—a greasy tert-butyl tail and a polar, acidic head—means that no single solvent is likely to be universally optimal. Instead, a range of solvents will exhibit varying degrees of affinity, a characteristic that can be exploited in synthesis, purification, and formulation.
Theoretical Framework for Solubility Prediction
While empirical determination is the gold standard, theoretical models provide an invaluable predictive framework for solvent screening, saving time and resources.
Qualitative Analysis: "Like Dissolves Like"
The most fundamental principle is that a solute will dissolve best in a solvent that shares similar intermolecular forces. For this compound, this implies:
-
High Solubility is expected in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with the carboxylic acid group.
-
Moderate Solubility is likely in polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO) that can participate in dipole-dipole interactions.
-
Low Solubility is predicted in non-polar solvents (e.g., hexane, toluene) where the primary attractive forces would be with the tert-butyl group, which represents a smaller part of the molecule's overall character compared to the polar functionalities.
As a carboxylic acid, the compound is expected to be largely insoluble in water but will readily dissolve in dilute aqueous bases (e.g., 5% NaOH, 5% NaHCO₃) through an acid-base reaction that forms the highly polar and water-soluble carboxylate salt. This is a crucial property for extractive workups.
Quantitative Prediction: Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a more refined, semi-quantitative method for predicting solubility by deconstructing the total cohesive energy of a substance into three components.[4]
-
δd (Dispersion): Energy from atomic dispersion forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar (δd, δp, δh) parameters are likely to be miscible. While the HSP for this compound is not published, it can be experimentally determined. The first step, however, is to understand the HSP space of potential solvents.
Table 1: Hansen Solubility Parameters for Common Organic Solvents (at 25 °C)
| Solvent | CAS Number | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) |
|---|---|---|---|---|
| Acetone | 67-64-1 | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 75-05-8 | 15.3 | 18.0 | 6.1 |
| 1-Butanol | 71-36-3 | 16.0 | 5.7 | 15.8 |
| Dichloromethane | 75-09-2 | 17.0 | 7.3 | 7.1 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 18.4 | 16.4 | 10.2 |
| Ethanol | 64-17-5 | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 141-78-6 | 15.8 | 5.3 | 7.2 |
| n-Hexane | 110-54-3 | 14.9 | 0.0 | 0.0 |
| Methanol | 67-56-1 | 14.7 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 109-99-9 | 16.8 | 5.7 | 8.0 |
| Toluene | 108-88-3 | 18.0 | 1.4 | 2.0 |
Data compiled from various sources.[5][6][7][8]
A researcher would experimentally determine the solubility in a broad range of these solvents to calculate the specific HSP sphere for this compound, enabling precise prediction of its solubility in any other solvent or solvent blend.
Experimental Determination: The Isothermal Equilibrium Method
The definitive measure of solubility is the thermodynamic equilibrium solubility, determined by the "shake-flask" or isothermal equilibrium method. This protocol ensures that the solvent is truly saturated with the solute at a given temperature.[9][10]
Causality Behind the Protocol
This method is designed to be a self-validating system. An excess of solid is used to ensure that the dissolution process reaches a true equilibrium with the solid phase, preventing undersaturation.[11] Prolonged agitation at a constant temperature is crucial to overcome kinetic barriers to dissolution and allow the system to reach its lowest energy state (thermodynamic equilibrium).[11] Finally, quantification via a specific analytical method like HPLC ensures that the measurement is accurate and not confounded by impurities or degradation products.[12][13]
Step-by-Step Experimental Protocol
1. Preparation of Materials:
-
Accurately weigh approximately 10-20 mg of this compound into several 4 mL glass vials. The key is to have a clear excess of solid that will remain undissolved.
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Prepare a blank solvent vial for each solvent type.
2. Equilibration:
-
Seal the vials tightly with PTFE-lined caps.
-
Place the vials in an orbital shaker or on a vial rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25.0 °C ± 0.5 °C).
-
Agitate the vials for a minimum of 24 hours.
-
Trustworthiness Check: To validate that equilibrium has been reached, analyze samples at sequential time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration plateaus.[9][11]
3. Sampling and Sample Preparation:
-
After the equilibration period, remove the vials from the shaker and let them stand undisturbed for at least 1 hour to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant using a glass syringe.
-
Immediately attach a chemically resistant 0.22 µm syringe filter (e.g., PTFE for organic solvents) and filter the solution into a clean HPLC vial. This step is critical to remove all particulate matter.
-
Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve. Record the dilution factor precisely.
4. Quantification by HPLC-UV:
-
Develop a specific HPLC method for this compound. A typical starting point would be a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid).
-
Prepare a series of standard solutions of the compound of known concentrations (e.g., from 1 µg/mL to 100 µg/mL) and generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (r²) > 0.999.
-
Inject the diluted sample from step 3 and determine its concentration from the calibration curve.
5. Calculation:
-
Calculate the final solubility using the formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
References
- 1. PubChemLite - this compound (C8H11NO3) [pubchemlite.lcsb.uni.lu]
- 2. This compound - CAS:914637-34-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. 5-Butyl-1,3-oxazole-4-carboxylic acid|High-Quality RUO [benchchem.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 6. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 7. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 8. researchgate.net [researchgate.net]
- 9. evotec.com [evotec.com]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. improvedpharma.com [improvedpharma.com]
In-Depth Technical Guide: Spectroscopic Data for 5-tert-butyl-oxazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the expected spectroscopic characteristics of 5-tert-butyl-oxazole-4-carboxylic acid. Due to the limited availability of direct experimental data in public literature, this document focuses on predicted spectroscopic values and established experimental protocols for the characterization of similar oxazole derivatives.
Chemical Structure and Properties
-
IUPAC Name: 5-tert-butyl-1,3-oxazole-4-carboxylic acid
-
Molecular Formula: C₈H₁₁NO₃[1]
-
Molecular Weight: 169.18 g/mol
-
Canonical SMILES: CC(C)(C)C1=C(N=CO1)C(=O)O[1]
-
InChI Key: ZCFUUADBHFEUFP-UHFFFAOYSA-N[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-tert-butyl-oxazole-4-carboxylic acid based on typical values for related oxazole and carboxylic acid compounds.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~8.5 | Singlet | 1H | H-2 (oxazole ring) |
| ~1.4 | Singlet | 9H | -C(CH₃)₃ |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.[2][3]
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~165 - 175 | C =O (carboxylic acid) |
| ~155 - 165 | C -5 (oxazole ring) |
| ~140 - 150 | C -2 (oxazole ring) |
| ~130 - 140 | C -4 (oxazole ring) |
| ~30 - 35 | -C (CH₃)₃ |
| ~25 - 30 | -C(C H₃)₃ |
Note: Carboxyl carbon atoms typically absorb in the range of 165 to 185 δ in the ¹³C NMR spectrum.[2]
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3300 - 2500 | Broad | O-H | Stretching (Carboxylic acid dimer)[2][4] |
| ~2970 | Medium | C-H | Stretching (tert-butyl) |
| 1725 - 1680 | Strong | C=O | Stretching (Carboxylic acid)[2][4] |
| ~1620 | Medium | C=N | Stretching (Oxazole ring)[3] |
| 1320 - 1210 | Strong | C-O | Stretching[4] |
| 1440 - 1395 | Medium | O-H | Bending[4] |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 169 | [M]⁺ (Molecular Ion)[1] |
| 154 | [M - CH₃]⁺ |
| 124 | [M - COOH]⁺ |
| 112 | [M - C(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Note: Predicted collision cross-section data for various adducts are available in PubChem.[1]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 5-tert-butyl-oxazole-4-carboxylic acid.
Synthesis Protocol
A plausible synthetic route for 5-tert-butyl-oxazole-4-carboxylic acid can be adapted from established methods for synthesizing substituted oxazoles, such as the Robinson-Gabriel synthesis or related cyclization reactions.[5][6] A general procedure is outlined below:
-
Starting Materials: A suitable starting material would be an α-acylamino ketone.
-
Cyclization: The α-acylamino ketone undergoes cyclodehydration to form the oxazole ring. This can be achieved using various reagents such as phosphorus pentachloride, thionyl chloride, or Burgess reagent.
-
Hydrolysis: If the carboxylic acid is protected as an ester, a final hydrolysis step is required. This is typically carried out using aqueous acid or base.
-
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[7]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak.
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[7]
-
Data Acquisition: Record a background spectrum and then the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal quality.[7]
-
Data Processing: The instrument software will automatically subtract the background from the sample spectrum.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[7]
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a relevant m/z range (e.g., 50-300). For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide exact mass measurements.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 5-tert-butyl-oxazole-4-carboxylic acid.
References
- 1. PubChemLite - this compound (C8H11NO3) [pubchemlite.lcsb.uni.lu]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Tert-butyl-1,3-oxazole-4-carboxylic acid
Introduction
5-Tert-butyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The oxazole scaffold is a well-recognized privileged structure, appearing in numerous biologically active molecules.[1][2] The substitution pattern of a bulky tert-butyl group at the 5-position and a carboxylic acid at the 4-position imparts specific physicochemical properties that can influence molecular interactions and pharmacokinetic profiles. A comprehensive understanding of the structure and purity of this molecule is paramount for its application in research and development, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose.[3][4]
Molecular Structure and Numbering
A clear understanding of the molecular structure and a consistent atom numbering system are essential for accurate NMR spectral assignment. The structure of this compound is depicted below, with the standard numbering convention for the oxazole ring.
Caption: Molecular structure and numbering of this compound.
Experimental Protocol: A Validated Approach
The acquisition of high-quality NMR data is fundamental for accurate structural elucidation. The following is a recommended experimental protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Solvent Selection: The choice of solvent is critical, especially for observing the carboxylic acid proton. Deuterated dimethyl sulfoxide (DMSO-d₆) is a highly recommended solvent. Its ability to form hydrogen bonds with the carboxylic acid proton slows down the chemical exchange rate, often allowing for the observation of this otherwise broad or absent signal.[5] In contrast, deuterated chloroform (CDCl₃) may lead to a broader signal, and protic solvents like D₂O will result in the exchange of the acidic proton with deuterium, rendering it invisible in the ¹H NMR spectrum.[6][7]
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is generally sufficient for obtaining good quality spectra on a modern NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.[3]
2. NMR Instrument Parameters:
The following parameters are suggested for a 400 MHz NMR spectrometer. These should be adjusted as necessary based on the specific instrument and sample concentration.[8]
| Parameter | ¹H NMR | ¹³C NMR |
| Operating Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Spectral Width | 16 ppm | 250 ppm |
| Number of Scans | 16-64 | 1024-4096 |
| Temperature | 298 K | 298 K |
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~13.0 - 13.5 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet in this region in DMSO-d₆ due to hydrogen bonding.[5][9] |
| ~8.5 - 8.8 | Singlet | 1H | H-2 | The proton at the C-2 position of the oxazole ring is expected to be in a relatively electron-deficient environment, leading to a downfield chemical shift.[10][11] |
| ~1.4 - 1.6 | Singlet | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region.[12] |
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆ is detailed in the following table.
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~162 - 165 | C OOH | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[13][14] |
| ~160 - 163 | C-5 | The C-5 carbon, being adjacent to the nitrogen and substituted with the electron-donating tert-butyl group, is expected to be significantly downfield. |
| ~150 - 153 | C-2 | The C-2 carbon of the oxazole ring is typically found in this region, influenced by the adjacent oxygen and nitrogen atoms.[10][15] |
| ~138 - 142 | C-4 | The C-4 carbon, attached to the electron-withdrawing carboxylic acid group, will be deshielded and appear in this range. |
| ~32 - 35 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~28 - 30 | C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[12] |
Spectral Interpretation and Discussion
The predicted NMR spectra are based on the fundamental principles of chemical shifts, which are influenced by the electronic environment of each nucleus.
-
¹H NMR Spectrum: The most downfield signal is anticipated to be the carboxylic acid proton . Its broadness is a result of chemical exchange and hydrogen bonding.[5] The singlet for the H-2 proton of the oxazole ring is a key diagnostic peak. Its exact position will be influenced by the combined electronic effects of the tert-butyl and carboxylic acid groups. The tert-butyl protons will give rise to a prominent singlet integrating to nine protons, a characteristic feature for this group.[12]
-
¹³C NMR Spectrum: The carbonyl carbon of the carboxylic acid will be the most deshielded carbon in the spectrum.[13] The carbons of the oxazole ring (C-2, C-4, and C-5) are all expected to resonate in the aromatic/heteroaromatic region (typically >130 ppm). Their precise chemical shifts are determined by the complex interplay of inductive and resonance effects from the substituents and the heteroatoms within the ring. The quaternary carbon of the tert-butyl group will likely be a weak signal, a common characteristic for non-protonated carbons.[13] The three methyl carbons of the tert-butyl group will appear as a single, more intense signal in the aliphatic region.
Visualizing the NMR Assignments
The following diagram illustrates the correlation between the molecular structure and the predicted NMR signals.
Caption: Correlation of molecular structure with predicted ¹H and ¹³C NMR signals.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The provided data tables, spectral interpretations, and experimental protocols are grounded in established NMR principles and data from analogous compounds. This guide is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, aiding in the rapid and accurate structural verification of this important heterocyclic compound. For definitive structural confirmation, it is always recommended to acquire and interpret experimental 2D NMR data, such as COSY, HSQC, and HMBC, to establish connectivity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 6. researchgate.net [researchgate.net]
- 7. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods - Analyst (RSC Publishing) DOI:10.1039/D5AN00240K [pubs.rsc.org]
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- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
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- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. DSpace [dr.lib.iastate.edu]
In-Depth Mass Spectrometry Analysis of 5-Tert-butyl-1,3-oxazole-4-carboxylic Acid
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Tert-butyl-1,3-oxazole-4-carboxylic acid (C₈H₁₁NO₃, Molecular Weight: 169.18 g/mol ). This document outlines a detailed experimental protocol, predicted fragmentation patterns, and quantitative data to aid in the characterization and analysis of this compound, which serves as a valuable building block in medicinal chemistry and drug discovery.
Introduction
This compound is a heterocyclic compound incorporating an oxazole ring, a tert-butyl group, and a carboxylic acid moiety. Oxazole derivatives are recognized as privileged structures in drug discovery, exhibiting a wide range of biological activities. A thorough understanding of the mass spectrometric behavior of this molecule is crucial for its identification, purity assessment, and metabolic studies. This guide details the expected outcomes of mass spectrometry analysis, providing a foundational reference for researchers.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
A detailed methodology for the mass spectrometric analysis of this compound is presented below. This protocol is based on standard procedures for the analysis of small organic molecules.
Objective: To determine the accurate mass of the molecular ion and to elucidate the fragmentation pattern of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL with the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before introduction to the mass spectrometer.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative ion modes should be evaluated. Negative ion mode is often suitable for carboxylic acids due to the formation of the [M-H]⁻ ion.
-
Capillary Voltage: 3.0 - 4.0 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Desolvation Gas Flow (N₂): 600 - 800 L/hr
-
Mass Range: m/z 50 - 500
-
Acquisition Mode: Full scan for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis. For MS/MS, collision-induced dissociation (CID) with argon is typically used, with collision energy ramped (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
Predicted Mass Spectrometry Data
The following table summarizes the predicted quantitative data for the mass spectrometry analysis of this compound.
| Ion Description | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) | Fragmentation Pathway |
| Molecular Ion | 170.0757 ([M+H]⁺) | 168.0615 ([M-H]⁻) | - |
| Loss of H₂O | 152.0652 | - | Decarboxylation and rearrangement |
| Loss of CO₂ | 126.0964 | 124.0822 | Decarboxylation |
| Loss of C₄H₉ (tert-butyl) | 114.0237 | 112.0094 | Cleavage of the tert-butyl group |
| Loss of COOH | - | 124.0822 | Loss of the carboxylic acid group |
| [C₄H₉]⁺ | 57.0704 | - | tert-butyl cation |
Fragmentation Pathway and Visualization
The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways, primarily involving the loss of the carboxylic acid group, the tert-butyl group, and rearrangements of the oxazole ring.
A proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Conclusion
This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The provided experimental protocol, predicted data, and fragmentation pathway offer valuable insights for researchers and professionals in drug development. The successful application of these methods will facilitate the accurate identification and characterization of this and related compounds, supporting advancements in medicinal chemistry.
A Technical Guide to the Biological Activity of Substituted Oxazole Carboxylic Acids
Foreword for the Modern Researcher
The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, represents a cornerstone in medicinal chemistry. Its unique electronic properties and structural rigidity make it a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets with high affinity.[1][2][3] From the anti-inflammatory drug Oxaprozin to the tyrosine kinase inhibitor Mubritinib, oxazole derivatives have demonstrated significant clinical success.[4][5] This guide moves beyond a simple literature review to provide an in-depth, practical resource for researchers, scientists, and drug development professionals. We will dissect the synthesis, mechanisms of action, and structure-activity relationships (SAR) of a particularly promising subclass: substituted oxazole carboxylic acids. Our focus is on the causality behind experimental design and the validation of protocols, empowering you to accelerate your own research and development efforts.
The Synthetic Foundation: Accessing the Oxazole Carboxylic Acid Core
The biological evaluation of any compound series is predicated on its efficient and versatile synthesis. Carboxylic acids are highly desirable starting materials due to their stability, commercial availability, and versatility.[6] While numerous methods exist for oxazole synthesis, modern approaches increasingly focus on direct transformations from readily available precursors.
A highly efficient contemporary method involves the in-situ activation of a carboxylic acid with a triflylpyridinium reagent. This is followed by trapping with an isocyanoacetate, which proceeds through an acylpyridinium salt intermediate. This approach demonstrates broad substrate scope and good functional group tolerance, making it a powerful tool for generating diverse compound libraries.[6]
Generalized Synthetic Workflow
The following diagram illustrates a plausible mechanism for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids, a key strategy for accessing the target compounds.[6]
Caption: Plausible reaction mechanism for oxazole synthesis.[6]
Antimicrobial Activity: A Scaffold for New Antibacterials and Antifungals
The rise of multi-drug resistant pathogens necessitates the discovery of novel antimicrobial agents.[7] Oxazole derivatives have consistently shown promise in this area, with their activity being highly dependent on the substitution pattern around the core ring.[4][8]
The mechanism of action is often attributed to the disruption of critical cellular processes, such as the inhibition of bacterial cell wall synthesis, interference with membrane integrity, or the interruption of nucleic acid and protein synthesis.[9]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of substituted oxazoles is finely tuned by the nature and position of their substituents. For instance, studies have shown that specific halogenated phenyl groups at the 2-position and small alkyl groups at the 5-position can confer significant activity.
| Compound ID | 2-Position Substituent | 5-Position Substituent | 4-Position Substituent | Notable Activity | Reference |
| 110 | 3,5-Dichlorophenyl | Ethyl | Carboxylic Acid | High Activity | [4][5] |
| 111 | 3,5-Dichlorophenyl | 2,2,2-Trifluoroethyl | Carboxylic Acid | High Activity | [4][5] |
| 21b | (Varies) | (Varies) | Carboxylic Acid derivative | Most active in series against bacterial/fungal strains | [4] |
| Cmpd 11/12 | Benzo[d]oxazole core | (Varies) | (Varies) | Antifungal activity superior to 5-fluorocytosine | [4] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is a self-validating system for determining the lowest concentration of a compound that inhibits visible microbial growth.
Rationale: The broth microdilution method is a gold standard for antimicrobial susceptibility testing. It provides a quantitative MIC value, which is essential for comparing the potency of different compounds and for guiding further development. Using a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: Dissolve the test oxazole derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well, including positive (no compound) and negative (no microbes) controls.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed. A viability indicator like resazurin can be added to aid in visualization.
Workflow for Antimicrobial Screening
Caption: High-level workflow for antimicrobial drug discovery.
Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
Chronic inflammation is a key factor in numerous diseases, including arthritis, inflammatory bowel disease, and cancer.[10] Substituted oxazoles have emerged as potent anti-inflammatory agents, often acting through the inhibition of key enzymes in the inflammatory cascade.[1][10]
A primary mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are lipid mediators that drive inflammation and pain.[1][10] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, selective COX-2 inhibitors can reduce inflammation with fewer gastrointestinal side effects.[11] Many oxazole derivatives also modulate the Nuclear Factor kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene transcription.[10]
The NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB pathway and highlights the inhibitory action of oxazole derivatives.
Caption: Inhibition of the canonical NF-κB inflammatory pathway by oxazoles.[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for evaluating acute anti-inflammatory activity.
Rationale: The injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling). By measuring the change in paw volume over time, we can quantitatively assess the ability of a test compound to suppress this acute inflammation. Indomethacin or another known NSAID is used as a positive control to validate the assay's responsiveness.[1][12]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups (various doses of oxazole compounds). Administer compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume. Calculate the percentage of inhibition of inflammation using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Quantitative Data on Anti-inflammatory Activity
| Compound ID | Dose (µg/mL or mg/kg) | Assay Type | % Inhibition | Reference |
| Ox-6f | 200 µg/mL | In vitro (protein denaturation) | 74.16% | [13] |
| Ox-6f | 10 mg/kg | In vivo (carrageenan paw edema) | 79.83% | [13] |
| N-A | (Not specified) | In vivo (carrageenan paw edema) | Most effective in series | [1] |
| Ibuprofen (Std.) | 200 µg/mL | In vitro (protein denaturation) | 84.31% | [13] |
Anticancer Activity: Targeting Malignant Cell Proliferation
The oxazole scaffold is a prominent feature in many anticancer agents, demonstrating activity against a wide range of cancer types including breast, lung, and colon tumors.[14][15] Their efficacy stems from the ability to interact with multiple targets crucial for cancer cell survival and proliferation.[9][16]
Key mechanisms of action include:
-
Kinase Inhibition: Many oxazole derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2 and c-Met, which are critical for tumor angiogenesis and metastasis.[9]
-
STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is overactive in many cancers. Certain oxazoles can inhibit this pathway, blocking the expression of genes involved in proliferation and survival.[9][16]
-
Tubulin Polymerization Inhibition: By binding to tubulin, oxazoles can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis (programmed cell death).[9][16]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Rationale: This assay is a foundational experiment in anticancer drug screening. It relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of an IC50 value (the concentration of a drug that inhibits cell growth by 50%).
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the oxazole carboxylic acid derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Quantitative Data on Anticancer Activity
| Compound Class/ID | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference |
| Diphenyloxazole | Breast, Colon | 65% inhibition (conc. not specified) | Not specified | [17] |
| Oxazotril | Breast, Colon | 78% inhibition (conc. not specified) | Not specified | [17] |
| Heteroxylenol | Breast, Colon | 72% inhibition (conc. not specified) | Not specified | [17] |
| 2-furyl-1,3-oxazole | 60-cell line panel | (Varies) | Not specified | [18] |
Conclusion and Future Perspectives
Substituted oxazole carboxylic acids represent a highly versatile and potent class of molecules with a broad spectrum of biological activities. Their synthetic tractability allows for the creation of large, diverse libraries amenable to high-throughput screening. The evidence clearly demonstrates their potential as leads for developing novel therapeutics in oncology, infectious diseases, and inflammatory disorders.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. A deeper investigation into their precise molecular targets and off-target effects using techniques like proteomics and molecular docking will be crucial for advancing these promising scaffolds from the laboratory to the clinic. The integration of computational chemistry for rational design, coupled with the robust experimental protocols outlined in this guide, will undoubtedly accelerate the discovery of the next generation of oxazole-based drugs.
References
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- 3. ijmpr.in [ijmpr.in]
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- 10. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies | MDPI [mdpi.com]
- 11. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]
The Oxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered aromatic heterocycle, oxazole, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and presence in a wide array of biologically active compounds.[1] Its unique electronic and structural features enable diverse, fine-tuned interactions with a multitude of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2] This technical guide provides a comprehensive exploration of the oxazole core, delving into its synthesis, multifaceted pharmacological activities, and the molecular mechanisms that underpin its therapeutic efficacy.
The Chemical Biology of the Oxazole Ring: A Foundation for Drug Design
The oxazole nucleus, containing one oxygen and one nitrogen atom separated by a carbon, is an electron-rich aromatic system. This inherent electronic character, coupled with its planarity, allows the oxazole ring to engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for binding to biological macromolecules like enzymes and receptors.[2][3][4] Furthermore, the three substitution points on the oxazole ring (C2, C4, and C5) provide ample opportunities for synthetic chemists to modulate the steric and electronic properties of the molecule, thereby optimizing its pharmacokinetic and pharmacodynamic profile.
The oxazole moiety is not only a synthetic marvel but is also found in numerous natural products, many of which exhibit potent biological activities. This has inspired the development of a vast library of synthetic oxazole-containing compounds, several of which have received FDA approval and are now in clinical use.[1][5]
Synthetic Strategies for Accessing the Oxazole Core
The construction of the oxazole ring is a well-established area of organic synthesis, with several named reactions providing reliable and versatile routes to a diverse range of substituted oxazoles.
Robinson-Gabriel Synthesis
One of the most classical and widely used methods for the synthesis of 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis. This reaction involves the cyclization and dehydration of a 2-acylamino-ketone, typically promoted by a strong acid such as sulfuric acid or polyphosphoric acid.[3][6]
Experimental Protocol: Classic Robinson-Gabriel Synthesis [7]
-
Preparation: To a solution of the 2-acylamino-ketone (1.0 equivalent) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture and pour it into ice water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Van Leusen Oxazole Synthesis
The Van Leusen reaction is another powerful method for the synthesis of oxazoles, particularly 5-substituted and 4,5-disubstituted derivatives. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring.[5][8]
Experimental Protocol: Van Leusen Oxazole Synthesis [5][8]
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Reaction: Add methanol (10 mL) to the flask. Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel.
A diagram illustrating the general workflow for the Van Leusen synthesis is provided below.
Caption: General workflow for the Van Leusen oxazole synthesis.
Pharmacological Landscape of Oxazole Derivatives
The versatility of the oxazole scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives. This section will highlight some of the key therapeutic areas where oxazole-containing compounds have made a significant impact.
Anti-inflammatory Activity
A prominent example of an oxazole-containing drug is Oxaprozin , a nonsteroidal anti-inflammatory drug (NSAID) used to treat osteoarthritis and rheumatoid arthritis.[2][9]
Mechanism of Action: COX Inhibition
Oxaprozin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][9] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX activity, Oxaprozin reduces the production of these pro-inflammatory molecules.[2]
The signaling pathway for COX inhibition by Oxaprozin is depicted below.
Caption: Mechanism of action of Oxaprozin via COX inhibition.
Experimental Protocol: In Vitro COX-2 Inhibition Assay [10][11]
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions, including the COX-2 enzyme, heme, and arachidonic acid substrate. Prepare a series of dilutions of the test oxazole compound.
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the diluted test compound or vehicle control.
-
Enzyme Addition and Incubation: Add the diluted COX-2 enzyme to all wells except the background control. Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells. Incubate for a precise time (e.g., 2 minutes) at 37°C.
-
Reaction Termination and Detection: Stop the reaction by adding a stopping reagent (e.g., stannous chloride). The product formation is then measured using a colorimetric or fluorometric method, and the percentage of inhibition is calculated relative to the vehicle control.
Anticancer Activity
The oxazole scaffold is a prominent feature in a number of potent anticancer agents that target various aspects of cancer cell biology.
Mubritinib: A Mitochondrial Complex I Inhibitor
Mubritinib, initially developed as a tyrosine kinase inhibitor, has been shown to exert potent anticancer effects by targeting the mitochondrial electron transport chain (ETC) complex I.[12][13] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately inducing apoptosis in cancer cells.[4][14]
The proposed mechanism of action for Mubritinib is illustrated in the following diagram.
Caption: Mubritinib's mechanism of action via inhibition of mitochondrial complex I.
Oxazole-based Tubulin Polymerization Inhibitors
Several oxazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[15][16] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17][18]
Experimental Protocol: MTT Assay for Cytotoxicity [19]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the oxazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
The following table summarizes the anticancer activity of representative oxazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 0.52 | [20] |
| Compound B | A549 (Lung) | 1.25 | [20] |
| Compound C | Colo-205 (Colon) | 0.89 | [20] |
| 1,3-Oxazole Sulfonamide 16 | Leukemia (Mean GI50) | 0.0488 | [15] |
Antidiabetic Activity
Aleglitazar: A Dual PPARα/γ Agonist
Aleglitazar is an oxazole-containing compound that acts as a dual agonist for the peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ.[21][22] PPARγ activation improves insulin sensitivity and glucose metabolism, while PPARα activation regulates lipid metabolism.[22] By targeting both receptors, Aleglitazar offers a comprehensive approach to managing type 2 diabetes.[23]
The dual activation of PPARα and PPARγ by Aleglitazar is illustrated below.
Caption: Aleglitazar's dual agonism on PPARα and PPARγ.
The Oxazole Scaffold as a Bioisostere
In addition to its intrinsic biological activities, the oxazole ring is frequently employed as a bioisostere in drug design. A bioisostere is a chemical substituent or group that can be interchanged with another to create a new compound with similar biological properties. The oxazole ring is often used as a bioisostere for amide and ester functionalities due to its similar size, shape, and electronic properties, but with improved metabolic stability.[24] This strategy has been successfully used to enhance the pharmacokinetic profiles of drug candidates.
Conclusion and Future Perspectives
The oxazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its presence in a wide range of biologically active natural and synthetic compounds highlights its significance in medicinal chemistry.[1] The diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antidiabetic effects, coupled with well-elucidated mechanisms of action, provide a strong foundation for the rational design of new and improved oxazole-based drugs. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse oxazole libraries, as well as the exploration of new biological targets for this privileged scaffold. The continued investigation of oxazole-containing compounds holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Oxaprozin? [synapse.patsnap.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Mubritinib enhanced the inhibiting function of cisplatin in lung cancer by interfering with mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 9. What is Oxaprozin used for? [synapse.patsnap.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wms-site.com [wms-site.com]
- 15. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazole-oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. ijmpr.in [ijmpr.in]
- 21. Aleglitazar, a new, potent, and balanced dual PPARalpha/gamma agonist for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Aleglitazar | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Aleglitazar, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Oxaprozin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Introduction: The Oxazole Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 5-Substituted Oxazole-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to engage with biological targets through various non-covalent interactions, such as hydrogen bonding, and hydrophobic and π-π stacking interactions.[2][3] This versatility has led to the incorporation of the oxazole nucleus into numerous clinically used drugs, including the antibiotic Linezolid and the anti-inflammatory agent Oxaprozin.[3]
This guide focuses specifically on the 5-substituted oxazole-4-carboxylic acid core. This particular arrangement of functional groups offers a rich platform for drug discovery. The carboxylic acid at the C4 position provides a key interaction point, often acting as a hydrogen bond donor/acceptor or a handle for prodrug strategies, while the substituent at the C5 position allows for extensive chemical diversification to modulate potency, selectivity, and pharmacokinetic properties. We will explore the synthetic routes to access this scaffold, its chemical reactivity, its wide-ranging biological activities, and the structure-activity relationships that guide the design of new therapeutic agents.
Core Synthetic Methodologies: Accessing the Scaffold
The synthesis of 5-substituted oxazole-4-carboxylic acids can be approached through several strategic pathways. The choice of method often depends on the desired substituent at the C5 position and the availability of starting materials.
The Van Leusen Oxazole Synthesis
One of the most robust and widely used methods for creating 5-substituted oxazoles is the Van Leusen reaction.[4] This reaction typically involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC).[5]
The general mechanism proceeds via deprotonation of the active methylene group of TosMIC, followed by nucleophilic attack on the aldehyde. The resulting intermediate undergoes intramolecular cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic 5-substituted oxazole.[5] To arrive at the target carboxylic acid, a precursor aldehyde containing a masked or protected carboxyl group is often used, followed by a deprotection/hydrolysis step.
Caption: Van Leusen reaction workflow for synthesizing 5-substituted oxazole-4-carboxylic acids.
Exemplary Protocol: Van Leusen Synthesis
-
Reaction Setup: To a solution of the starting aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in a suitable solvent like methanol or DME, add a base such as potassium carbonate (1.5 equiv).
-
Cyclization: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until TLC or LC-MS analysis indicates consumption of the starting aldehyde.
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting crude oxazole ester via column chromatography on silica gel.[6]
-
Hydrolysis: Dissolve the purified ester in a mixture of THF/water and add a hydrolyzing agent like lithium hydroxide. Stir until the reaction is complete, then acidify to precipitate the final carboxylic acid product.
Causality Insight: The use of a base is critical for deprotonating the α-carbon of TosMIC, rendering it nucleophilic enough to attack the electrophilic carbonyl carbon of the aldehyde, thereby initiating the entire cascade.[5]
Synthesis via Cross-Coupling from a Halogenated Precursor
A highly versatile strategy for diversification involves the synthesis of a common intermediate, such as 5-bromooxazole-4-carboxylic acid , which serves as a linchpin for introducing a wide variety of substituents.[6]
Caption: Diversification of a 5-bromooxazole precursor via palladium-catalyzed cross-coupling reactions.
This approach allows for the late-stage introduction of aryl, heteroaryl, and alkyl groups through well-established palladium-catalyzed reactions like Suzuki, Stille, or Sonogashira couplings.[6] This modularity is exceptionally valuable in medicinal chemistry for building libraries of analogs for structure-activity relationship (SAR) studies.
Direct Synthesis from Carboxylic Acids
Recent advances have enabled the direct synthesis of 4,5-disubstituted oxazoles from readily available carboxylic acids.[7] One such method involves the in-situ activation of a carboxylic acid using a triflylpyridinium reagent, followed by trapping with an isocyanoacetate derivative. This approach avoids the need for pre-functionalized starting materials and often proceeds with high efficiency and broad substrate scope.[7] This method is particularly powerful for late-stage functionalization of complex molecules.[7]
Chemical Properties and Reactivity
The 5-substituted oxazole-4-carboxylic acid scaffold possesses distinct reactive sites that can be selectively manipulated.
-
The Carboxylic Acid (C4): This group can be readily converted into esters, amides, or other derivatives using standard organic chemistry techniques.[6] This is a common strategy for improving cell permeability or targeting specific interactions within a protein binding pocket.
-
The Substituent (C5): As discussed, a halogen at this position is a versatile handle for cross-coupling reactions.[6] The nature of the R group itself dictates further reactivity.
-
The Oxazole Ring (C2-H): The proton at the C2 position is the most acidic proton on the oxazole ring (pKa ≈ 20), allowing for potential deprotonation and functionalization under specific conditions.[2]
A critical consideration is the stability of the scaffold. While most derivatives are thermally stable, certain substitution patterns can introduce instability. For example, 5-hydroxyoxazole-4-carboxylic acids have been found to be unstable, readily undergoing hydrolytic ring-opening and decarboxylation.[8][9] This insight is crucial for researchers, as it suggests that natural products initially assigned this structure may require re-evaluation.[8]
Biological Activities and Therapeutic Applications
The oxazole framework is associated with an exceptionally broad range of biological activities, and derivatives of 5-substituted oxazole-4-carboxylic acids are no exception.[10][11]
| Therapeutic Area | Specific Target/Activity | Example/Key Insight | Reference(s) |
| Anti-inflammatory | Phosphodiesterase 4 (PDE4) Inhibition | Phenyl-substituted oxazoles show significant PDE4B inhibitory activity. A para-methoxy group on the phenyl ring enhances interaction with the metal-binding domain. | [12] |
| Antimicrobial | Anti-biofilm (Bacteria) | Long-chain alkyl derivatives (macrooxazoles) isolated from fungi interfere with Staphylococcus aureus biofilm formation. | [13] |
| Antimicrobial | General Antibacterial/Antifungal | The scaffold is a versatile starting point for developing antimicrobial agents, with potency tunable via the C5 substituent. | [6] |
| Anticancer | Kinase Inhibition | The oxazole core is a known scaffold for kinase inhibitors; the 5-substituted-4-carboxy scaffold is an attractive starting point for library synthesis. | [6] |
| Antioxidant | Free Radical Scavenging | Certain oxazolone derivatives, which are structurally related, exhibit significant antioxidant activity by inhibiting lipid peroxidation. | [14] |
The ability to readily diversify the C5 position while maintaining the C4-carboxylic acid as a potential pharmacophoric anchor makes this scaffold highly attractive for high-throughput screening and lead optimization campaigns.[6]
Conclusion and Future Perspectives
5-Substituted oxazole-4-carboxylic acids represent a cornerstone scaffold for modern drug discovery. The development of robust and versatile synthetic routes, including the classic Van Leusen reaction and modern direct functionalization and cross-coupling strategies, has made a vast chemical space accessible to medicinal chemists.[5][6][7]
The documented wide range of biological activities—from anti-inflammatory and antimicrobial to anticancer—underscores the therapeutic potential of this compound class.[10][12][13] Future research will likely focus on:
-
Exploring Novel Chemical Space: Applying late-stage functionalization techniques to introduce more complex and unique substituents at the C5 position.
-
Structure-Based Drug Design: Using the C4-carboxylic acid as a defined anchor to design potent and selective inhibitors against specific enzyme and receptor targets.
-
Application in PROTACs and Molecular Glues: Leveraging the scaffold's synthetic tractability to develop bifunctional molecules for targeted protein degradation.
As our understanding of disease biology deepens, the inherent versatility and proven track record of the 5-substituted oxazole-4-carboxylic acid scaffold ensure it will remain a high-value framework for the development of the next generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Tert-butyl-1,3-oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the synthesis of 5-tert-butyl-1,3-oxazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The oxazole scaffold is a privileged structure found in numerous biologically active compounds, and the tert-butyl group can enhance metabolic stability and lipophilicity. This document outlines a reliable two-step synthetic route, commencing with the formation of ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate from pivalic acid and ethyl isocyanoacetate, followed by hydrolysis to yield the target carboxylic acid. Detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow are provided to facilitate its application in a research and development setting.
Introduction
Oxazole-4-carboxylic acid derivatives are important intermediates in the synthesis of a wide range of pharmaceutical compounds. The presence of both a carboxylic acid handle for further functionalization and a substituted oxazole core allows for the generation of diverse molecular architectures. The 5-tert-butyl substituent is a desirable feature in drug design as it can impart increased resistance to metabolic degradation and modulate the pharmacokinetic profile of a molecule. This protocol details a practical and efficient synthesis of this compound, making it readily accessible for drug discovery programs and other chemical biology applications.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the construction of the oxazole ring by reacting pivalic acid with ethyl isocyanoacetate to form ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate. The second step is the saponification of the ethyl ester to the desired carboxylic acid.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate
This protocol is adapted from general procedures for the synthesis of 5-substituted-1,3-oxazole-4-carboxylates from carboxylic acids.[1][2]
Materials:
-
Pivalic acid (1.0 equiv)
-
Ethyl isocyanoacetate (1.2 equiv)
-
4-(Dimethylamino)pyridinium triflate (DMAP-Tf) (1.3 equiv)
-
4-(Dimethylaminopyridine) (DMAP) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pivalic acid (1.0 equiv), DMAP-Tf (1.3 equiv), and DMAP (1.5 equiv).
-
Add anhydrous dichloromethane to achieve a 0.1 M concentration based on the pivalic acid.
-
Stir the mixture at room temperature for 5 minutes until all solids are dissolved.
-
Add ethyl isocyanoacetate (1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 40 °C and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (3x the reaction volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate.
Step 2: Synthesis of this compound
This protocol is a general procedure for the hydrolysis of ethyl oxazole-4-carboxylates.[3]
Materials:
-
Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate (1.0 equiv)
-
Potassium hydroxide (KOH) (4.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate (1.0 equiv) in a mixture of THF and water.
-
Add potassium hydroxide (4.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 5 hours or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) | Boiling Point (°C) |
| Pivalic Acid | C₅H₁₀O₂ | 102.13 | Colorless liquid or solid | N/A | 35-38 | 163-164 |
| Ethyl Isocyanoacetate | C₅H₇NO₂ | 113.11 | Colorless liquid | N/A | N/A | 197-198 |
| Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate | C₁₀H₁₅NO₃ | 197.23 | N/A | 70-85 | N/A | N/A |
| This compound | C₈H₁₁NO₃ | 169.18 | Solid | 85-95 | N/A | N/A |
* Yields are estimated based on general procedures for similar compounds and may vary depending on reaction scale and optimization.
Applications in Drug Discovery
This compound is a versatile building block for the synthesis of more complex molecules. The carboxylic acid functionality serves as a convenient handle for various chemical transformations, including:
-
Amide bond formation: Coupling with a wide range of amines to generate libraries of oxazole-4-carboxamides for structure-activity relationship (SAR) studies.
-
Esterification: Reaction with alcohols to produce ester derivatives with modified physicochemical properties.
-
Bioisosteric replacement: The oxazole-4-carboxylic acid moiety itself can act as a bioisostere for other acidic functional groups in drug candidates.
The presence of the 5-tert-butyl group can confer desirable properties such as increased metabolic stability and improved oral bioavailability, making this scaffold particularly attractive for the development of novel therapeutic agents.
Safety Information
It is essential to handle all chemicals with appropriate safety precautions. Pivalic acid is corrosive. Dichloromethane is a suspected carcinogen. Ethyl isocyanoacetate has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments. Refer to the Safety Data Sheets (SDS) for each reagent for detailed safety information.
References
Application Notes and Protocols for the Scalable Synthesis of 5-tert-butyl-oxazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-tert-butyl-oxazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The oxazole scaffold is a key component in numerous biologically active compounds, and the specific substitution pattern of a tert-butyl group at the 5-position and a carboxylic acid at the 4-position offers unique steric and electronic properties for molecular design. This document provides a detailed, scalable protocol for the synthesis of 5-tert-butyl-oxazole-4-carboxylic acid, based on established methodologies for oxazole formation. The presented protocol is designed to be robust and reproducible for multi-gram scale production.
Overall Synthetic Strategy
The proposed scalable synthesis involves a two-step procedure. The first step is the formation of the oxazole ring through a condensation reaction between pivalaldehyde and ethyl isocyanoacetate to yield ethyl 5-tert-butyl-oxazole-4-carboxylate. The second step is the hydrolysis of the resulting ester to afford the target compound, 5-tert-butyl-oxazole-4-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-tert-butyl-oxazole-4-carboxylate
This step involves the base-mediated cyclocondensation of pivalaldehyde with ethyl isocyanoacetate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pivalaldehyde | 86.13 | 10.0 g | 0.116 |
| Ethyl isocyanoacetate | 113.11 | 13.1 g | 0.116 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 24.0 g | 0.174 |
| Ethanol (EtOH) | 46.07 | 200 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalaldehyde (10.0 g, 0.116 mol) and ethanol (200 mL).
-
To this solution, add potassium carbonate (24.0 g, 0.174 mol) in one portion.
-
Add ethyl isocyanoacetate (13.1 g, 0.116 mol) dropwise to the stirring suspension over 15 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 5-tert-butyl-oxazole-4-carboxylate.
Step 2: Synthesis of 5-tert-butyl-oxazole-4-carboxylic acid
This step involves the hydrolysis of the ester intermediate to the final carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 5-tert-butyl-oxazole-4-carboxylate | 197.24 | 20.0 g | 0.101 |
| Lithium Hydroxide (LiOH) | 23.95 | 4.8 g | 0.202 |
| Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Water (H₂O) | 18.02 | 100 mL | - |
| Hydrochloric Acid (HCl), 1M | 36.46 | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve ethyl 5-tert-butyl-oxazole-4-carboxylate (20.0 g, 0.101 mol) in a mixture of tetrahydrofuran (100 mL) and water (100 mL).
-
Add lithium hydroxide (4.8 g, 0.202 mol) to the solution and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate will form.
-
Filter the solid precipitate and wash with cold water.
-
Dry the solid under vacuum to yield 5-tert-butyl-oxazole-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Oxazole Formation | Pivalaldehyde, Ethyl isocyanoacetate, K₂CO₃ | Ethanol | 78 | 4-6 | 75-85 |
| 2 | Ester Hydrolysis | Ethyl 5-tert-butyl-oxazole-4-carboxylate, LiOH | THF/Water | Room Temp. | 12-16 | 90-98 |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Ethyl 5-tert-butyl-oxazole-4-carboxylate | C₁₀H₁₅NO₃ | 197.24 | Colorless to pale yellow oil |
| 5-tert-butyl-oxazole-4-carboxylic acid | C₈H₁₁NO₃ | 169.18 | White to off-white solid |
Visualizations
Caption: Workflow for the scalable synthesis of 5-tert-butyl-oxazole-4-carboxylic acid.
Caption: Chemical transformation pathway for the synthesis.
One-Pot Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids: A Detailed Guide for Researchers
The 4,5-disubstituted oxazole framework is a cornerstone in medicinal chemistry and materials science, found in a multitude of biologically active compounds and functional materials.[1][2] Traditional synthetic routes to these valuable heterocycles often involve multi-step procedures with harsh reaction conditions.[2] This guide provides a detailed overview and practical protocols for the efficient one-pot synthesis of 4,5-disubstituted oxazoles directly from readily available carboxylic acids, empowering researchers in drug discovery and chemical synthesis.
Introduction to Modern One-Pot Strategies
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity.[1] In the context of oxazole synthesis, these methods circumvent the need to isolate intermediates, streamlining the path from simple starting materials to complex heterocyclic products. This document focuses on two robust and contemporary one-pot approaches for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids.
Method 1: Triflylpyridinium-Mediated Synthesis
A highly efficient method for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids involves the use of a stable triflylpyridinium reagent.[3][4] This approach is characterized by its broad substrate scope and tolerance of various functional groups.[3][4]
Reaction Mechanism
The proposed reaction mechanism proceeds through several key steps. The carboxylic acid is first activated in situ by the triflylpyridinium reagent to form a trifluorosulfonyl mixed anhydride. This highly reactive intermediate is then attacked by 4-dimethylaminopyridine (DMAP) to generate an acylpyridinium salt. This salt then undergoes a reaction with a deprotonated alkyl isocyanoacetate, leading to a cyclization that forms the desired 4,5-disubstituted oxazole.[3][5]
Caption: Triflylpyridinium-Mediated Oxazole Synthesis Workflow.
Experimental Protocol
General Procedure for the Synthesis of 4,5-Disubstituted Oxazoles from Aromatic Acids: [3]
-
To a screw-capped vial equipped with a Teflon-coated magnetic stir bar, add the carboxylic acid (1.0 equiv., 0.21 mmol).
-
Add the triflylpyridinium reagent (1.2 equiv.) and 4-dimethylaminopyridine (DMAP) (1.2 equiv.).
-
Add the isocyanoacetate (1.2 equiv.).
-
Add the appropriate solvent (e.g., dichloromethane, 2 mL).
-
Stir the reaction mixture at room temperature for the specified time (typically 1-12 hours).
-
Upon completion, monitor the reaction by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Substrate Scope and Yields
This method demonstrates a broad substrate scope with good to excellent yields for various aromatic and heteroaromatic carboxylic acids. Aliphatic carboxylic acids are also tolerated, although they may be less reactive.[4]
| Entry | Carboxylic Acid | R Group | Yield (%) |
| 1 | Benzoic acid | H | 92 |
| 2 | 4-Iodobenzoic acid | I | 90 |
| 3 | 4-Bromobenzoic acid | Br | 95 |
| 4 | 4-Nitrobenzoic acid | NO2 | 97 |
| 5 | 4-Chlorobenzoic acid | Cl | 91 |
| 6 | 4-Fluorobenzoic acid | F | 77 |
| 7 | 4-(Trifluoromethyl)benzoic acid | CF3 | 94 |
Table adapted from Chavan et al.[4]
Method 2: Copper-Catalyzed Synthesis in Water
For a more environmentally friendly approach, a copper-catalyzed one-pot synthesis of 4,5-disubstituted oxazoles has been developed using water as the solvent.[6] This method utilizes benzoin, carboxylic acids, and ammonium acetate in the presence of a copper ferrite (CuFe₂O₄) nanocatalyst.[6]
Reaction Mechanism
The proposed mechanism for this reaction begins with the esterification of benzoin with the carboxylic acid to form a benzoin carboxylate intermediate.[6] Subsequently, ammonia, generated from ammonium acetate, attacks the carbonyl group of the benzoin carboxylate, leading to the formation of a dihydroxyoxazole intermediate. This intermediate then undergoes dehydration to yield the final 4,5-disubstituted oxazole product.[6]
Caption: Copper-Catalyzed Oxazole Synthesis in Water.
Experimental Protocol
General Procedure for the Copper-Catalyzed Synthesis of Oxazoles: [6]
-
In a round-bottom flask, combine the carboxylic acid (1.5 mmol), benzoin (1 mmol), and ammonium acetate (4 mmol).
-
Add the CuFe₂O₄ catalyst (20 mg).
-
Add water (5 mL) as the solvent.
-
Reflux the reaction mixture with stirring for the appropriate time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and filter to isolate the solid product.
-
Wash the solid product with water and dry under vacuum.
-
The catalyst can be recovered by magnetic separation and reused for subsequent reactions.[6]
Substrate Scope and Yields
This method is particularly effective for aromatic carboxylic acids, with electron-donating groups on the aromatic ring leading to faster reactions and higher yields.[6]
| Entry | Carboxylic Acid | R Group | Yield (%) |
| 1 | 4-Methylbenzoic acid | 4-Me | 98 |
| 2 | 4-Methoxybenzoic acid | 4-OMe | 96 |
| 3 | 4-Hydroxybenzoic acid | 4-OH | 95 |
| 4 | Benzoic acid | H | 92 |
| 5 | 4-Chlorobenzoic acid | 4-Cl | 90 |
| 6 | 4-Nitrobenzoic acid | 4-NO₂ | 85 |
Table adapted from Journal of Synthetic Chemistry.[6]
Troubleshooting and Considerations
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure reagents are pure and dry (for Method 1). |
| Catalyst deactivation | For Method 2, ensure the catalyst is properly prepared and handled. Consider increasing catalyst loading. | |
| Side Product Formation | Incorrect stoichiometry | Carefully measure all reagents. |
| Decomposition of starting materials or product | For thermally sensitive substrates, consider running the reaction at a lower temperature for a longer duration. | |
| Difficulty in Purification | Co-elution of impurities | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The one-pot synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids represents a significant advancement in heterocyclic chemistry. The methods presented here, a versatile triflylpyridinium-mediated synthesis and a green copper-catalyzed reaction in water, provide researchers with powerful tools for the efficient construction of this important molecular scaffold. By understanding the underlying mechanisms and following the detailed protocols, scientists can accelerate their research and development efforts in the creation of novel pharmaceuticals and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsynthchem.com [jsynthchem.com]
Introduction: The Strategic Value of the 5-Tert-butyl Oxazole Scaffold
An In-Depth Guide to the Application of 5-Tert-butyl-1,3-oxazole-4-carboxylic acid as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in numerous biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] Its prevalence in medicinal chemistry stems from its ability to act as a bioisostere for amide and ester functionalities, its metabolic stability, and its capacity to engage in key hydrogen bonding interactions with biological targets.[4][5]
This compound is a particularly valuable building block that capitalizes on the inherent utility of the oxazole core while offering distinct synthetic advantages. The molecule is strategically functionalized with two key groups that dictate its reactivity and utility:
-
The Carboxylic Acid (C4-Position): This functional group is the primary reactive handle for synthetic diversification. It serves as a robust anchor point for the construction of amides, esters, and other derivatives, allowing for the straightforward introduction of various side chains and pharmacophoric elements.[1][6]
-
The Tert-butyl Group (C5-Position): This bulky, lipophilic group provides significant steric influence. In drug design, this can be leveraged to enhance metabolic stability by shielding adjacent positions from enzymatic degradation, improve binding affinity by occupying hydrophobic pockets in a target protein, and modulate the overall physicochemical properties of the final compound.[1]
This guide provides an in-depth exploration of the applications of this building block, complete with detailed protocols and expert insights to facilitate its effective use in research and development.
Physicochemical and Structural Data
A thorough understanding of a building block's properties is critical for experimental design.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₁NO₃[7] |
| Molecular Weight | 169.18 g/mol [8] |
| CAS Number | 914637-34-6[8] |
| Appearance | White to off-white solid (typical) |
| Predicted pKa | ~3.5 - 4.5 (Carboxylic Acid) |
| Predicted LogP | ~1.5 - 2.0 |
Core Applications & Synthetic Potential
The primary utility of this compound lies in its role as a precursor for more complex molecular architectures, primarily through reactions at the carboxylic acid moiety. The workflow below illustrates the main synthetic pathways.
Caption: Synthetic diversification pathways for the title building block.
Application Protocols: From Building Block to Target Molecule
The following protocols are robust, field-proven methods for the derivatization of this compound. The causality behind reagent choice and reaction conditions is explained to empower researchers to adapt these methods as needed.
Protocol 1: Amide Bond Formation via HATU-Mediated Coupling
Amide coupling is the most frequent reaction in medicinal chemistry.[9] This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for a wide range of substrates, including those that may be sterically hindered or electronically challenging.[9][10]
Workflow Diagram: Amide Coupling
Caption: Key steps in the HATU-mediated amide coupling protocol.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Desired amine (1.1 - 1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M). Stir the solution at room temperature.
-
Expert Insight: DMF is an excellent solvent for amide couplings due to its polar aprotic nature, which effectively solvates the reactants and intermediates. Ensure it is anhydrous, as water will hydrolyze the activated ester intermediate.
-
-
Reagent Addition: Add the amine (1.1-1.2 equiv), followed by HATU (1.2 equiv), and finally DIEA (3.0 equiv). The addition of DIEA, a non-nucleophilic base, is often last and may cause a slight exotherm.
-
Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an active HOBt ester. DIEA is crucial to deprotonate the carboxylic acid and neutralize the HCl byproduct, driving the reaction forward.[10][11] A slight excess of the amine and coupling agent ensures complete consumption of the starting acid.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Aqueous Workup (Quenching): Once the reaction is complete, pour the mixture into a separatory funnel containing water or 0.5 M HCl. Extract the aqueous phase three times with an organic solvent such as ethyl acetate.
-
Expert Insight: This step removes the water-soluble DMF and excess reagents like DIEA salts.
-
-
Organic Wash: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove any unreacted acid and HOBt), water, and finally brine.
-
Causality: The bicarbonate wash neutralizes any acidic components. The brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Protocol 2: Tert-butyl Ester Formation via EDC/DMAP Activation
The synthesis of tert-butyl esters can be challenging due to the steric hindrance of the tert-butyl alcohol. This protocol employs a carbodiimide activator (EDC) and a nucleophilic catalyst (DMAP) to facilitate the esterification under mild conditions.[12] Tert-butyl esters are valuable as protecting groups for carboxylic acids, as they are stable to many reaction conditions but can be cleaved under acidic conditions (e.g., with TFA).[13]
Materials & Reagents:
-
This compound (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.2 equiv, catalytic)
-
Tert-butyl alcohol (large excess, can be used as co-solvent)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Reagent Addition: Add tert-butyl alcohol (5-10 equiv), DMAP (0.2 equiv), and finally EDC (1.5 equiv).
-
Causality: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, intercepting this intermediate to form a highly reactive N-acylpyridinium salt. This salt is much more susceptible to attack by the sterically hindered tert-butyl alcohol than the O-acylisourea itself.[12]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic phase with water and then with brine.
-
Expert Insight: This removes the water-soluble urea byproduct from the EDC and other salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (typically with a hexane/ethyl acetate gradient) to isolate the pure tert-butyl ester.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound is a potent and versatile synthetic building block. Its strategically positioned reactive handle and sterically influential tert-butyl group make it an ideal starting point for the synthesis of novel and diverse molecular entities. The robust protocols for amide coupling and esterification provided herein serve as a validated foundation for researchers to unlock the full potential of this scaffold in the pursuit of new therapeutic agents and chemical probes.
References
- 1. 5-Butyl-1,3-oxazole-4-carboxylic acid|High-Quality RUO [benchchem.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajps.com [iajps.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PubChemLite - this compound (C8H11NO3) [pubchemlite.lcsb.uni.lu]
- 8. This compound - CAS:914637-34-6 - Sunway Pharm Ltd [3wpharm.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Derivatization of 5-Tert-butyl-1,3-oxazole-4-carboxylic Acid: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-tert-butyl-1,3-oxazole-4-carboxylic acid scaffold is a valuable building block in medicinal chemistry and materials science. Its derivatives are explored for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The strategic modification of the carboxylic acid moiety is a critical step in developing novel chemical entities with tailored pharmacological profiles. This guide provides detailed protocols for the primary derivatization pathways—amide bond formation and esterification—supported by mechanistic rationale and practical insights to empower researchers in drug discovery and chemical synthesis.
Introduction: The Significance of the Oxazole Core
Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[3] This structural motif is considered a "privileged structure" in drug discovery, as it is present in numerous natural products and synthetic compounds with significant biological activities.[4][5] The oxazole ring is generally stable to oxidation and reduction and can participate in various chemical transformations.[6]
The subject of this guide, this compound, offers a unique combination of features:
-
A Bulky Tert-butyl Group: This group at the C5 position provides steric hindrance, which can enhance metabolic stability and modulate binding interactions with biological targets.
-
A Reactive Carboxylic Acid Handle: The carboxyl group at the C4 position is the primary site for derivatization, allowing for the facile introduction of diverse functional groups to explore structure-activity relationships (SAR).
This document will focus on the two most common and impactful derivatizations of this carboxylic acid: conversion to amides and esters.
Core Derivatization Pathways
The carboxylic acid functional group is a versatile precursor for numerous derivatives. The primary pathways involve the activation of the carboxyl group to facilitate nucleophilic attack.
Figure 1: Primary derivatization pathways from the core molecule.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is arguably the most crucial reaction in drug development. Direct condensation of a carboxylic acid and an amine is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be activated. This is typically achieved using carbodiimide-based or uronium-based coupling reagents.[8]
Mechanistic Rationale: Carbodiimide Coupling
Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficiency and the water-soluble nature of their urea byproduct, which simplifies purification.[9]
The general mechanism involves:
-
Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The amine then attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the desired amide and an N,N'-disubstituted urea byproduct.
Additives like 4-Dimethylaminopyridine (DMAP) are often used as catalysts to accelerate the reaction.[10]
Figure 2: Simplified workflow of EDC-mediated amide coupling.
Protocol: EDC/DMAP Mediated Amide Coupling
This protocol is adapted from established procedures for similar heterocyclic carboxylic acids.[10] It is a robust starting point for coupling this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
2N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).
-
Add DMAP (0.2 eq) and EDC (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes. The formation of the active ester intermediate occurs during this step.
-
Add the desired amine (1.05 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor progress using Thin-Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
2N HCl (to remove excess amine and DMAP)
-
Saturated NaHCO₃ solution (to remove unreacted carboxylic acid)
-
Brine
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol).
Alternative Coupling Reagents
While EDC is effective, other reagents may offer advantages for challenging couplings (e.g., with sterically hindered amines or for minimizing racemization).
| Coupling Reagent | Abbreviation | Typical Base | Key Advantages |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | DIPEA, TEA | High reactivity, fast reaction times, suitable for hindered substrates.[8] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | DIPEA, TEA | Good for peptide synthesis, reduces racemization. |
| Dicyclohexylcarbodiimide | DCC | DMAP | Inexpensive, but the dicyclohexylurea (DCU) byproduct is insoluble in most solvents, which can simplify purification by filtration but also complicate it.[7] |
Ester Formation via Fischer Esterification
Ester derivatives are valuable for modifying solubility, acting as prodrugs, or serving as intermediates for further reactions. Fischer-Speier esterification is a classic, acid-catalyzed method for converting carboxylic acids to esters using an excess of alcohol, which also serves as the solvent.[11]
Mechanistic Rationale
The reaction is an equilibrium process driven to completion by using a large excess of the alcohol.[11]
-
Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A molecule of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.
Protocol: Sulfuric Acid Catalyzed Esterification
Materials:
-
This compound
-
Alcohol of choice (e.g., Methanol, Ethanol), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20-50 equivalents, serving as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove the bulk of the alcohol solvent using a rotary evaporator.
-
Partition the remaining residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography if necessary.
Characterization of Derivatives
Confirmation of product identity and purity is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the incorporation of the new amine or alcohol moiety and show characteristic shifts in the signals adjacent to the new amide or ester carbonyl.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition of the synthesized derivative.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp N-H stretch (for amides) and a characteristic C=O stretch for the new functional group (amide ~1630-1690 cm⁻¹, ester ~1730-1750 cm⁻¹) confirms the conversion.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Amide Yield | 1. Incomplete activation of the acid. 2. Low nucleophilicity of the amine. 3. Hydrolysis of the active intermediate. | 1. Increase the amount of coupling agent (to 1.2-1.5 eq). 2. Switch to a more powerful coupling agent like HATU. Increase reaction time or temperature (e.g., 40 °C). 3. Ensure all reagents and solvents are anhydrous. |
| No Reaction in Esterification | 1. Insufficient catalyst. 2. Water present in the reaction. 3. Sterically hindered alcohol. | 1. Add more catalytic acid. 2. Use anhydrous alcohol and glassware. Consider adding a Dean-Stark trap to remove water as it forms. 3. For hindered alcohols, consider alternative methods like using uronium-based coupling agents (e.g., TBTU, COMU) which can promote esterification.[12] |
| Difficult Purification | 1. Water-soluble urea byproduct from EDC. 2. Close Rf values of product and starting material on TLC. | 1. Perform multiple aqueous washes (2N HCl, NaHCO₃) to thoroughly remove the byproduct. 2. Optimize the column chromatography solvent system. Consider using a different stationary phase or switching to preparative HPLC. |
References
- 1. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. 5-Butyl-1,3-oxazole-4-carboxylic acid|High-Quality RUO [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. growingscience.com [growingscience.com]
- 9. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Amide Coupling of Oxazole-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole-4-carboxamide moiety is a prevalent scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The synthesis of these amides, typically through the coupling of an oxazole-4-carboxylic acid with a primary or secondary amine, is a critical transformation in the development of novel therapeutics. This document provides detailed application notes, experimental protocols, and a comparative analysis of common coupling reagents for the efficient synthesis of oxazole-4-carboxamides.
The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions is crucial for achieving high yields, minimizing side products, and preserving chiral integrity when applicable. This guide outlines several robust protocols using common classes of coupling reagents, including carbodiimides, phosphonium salts, and uronium/aminium salts.
Comparative Data of Amide Coupling Protocols
The selection of an appropriate amide coupling protocol depends on various factors, including the steric and electronic properties of the oxazole-4-carboxylic acid and the amine, the desired scale of the reaction, and cost considerations. The following table summarizes various protocols with representative yields and reaction conditions.
| Oxazole-4-carboxylic Acid | Amine | Coupling Reagent/System | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 2-Methyl-5-phenyloxazole-4-carboxylic acid | Benzylamine | HATU | DIPEA | DMF | 2 | 25 | 92 | Adapted from[1] |
| 2-(4-Chlorophenyl)oxazole-4-carboxylic acid | Aniline | EDC, HOBt | DIPEA | DCM | 12 | 25 | 85 | Adapted from[2] |
| Oxazole-4-carboxylic acid | Morpholine | PyBOP | DIPEA | DMF | 3 | 25 | 88 | Adapted from[3] |
| 2-Phenyloxazole-4-carboxylic acid | (R)-1-Phenylethanamine | T3P | Pyridine | EtOAc | 4 | 25 | 90 | Adapted from[4] |
| 5-Methyl-2-phenyloxazole-4-carboxylic acid | Cyclopropylamine | CDI | N/A | THF | 6 | 25 | 82 | Adapted from[5] |
| 2-tert-Butyloxazole-4-carboxylic acid | Benzylamine | COMU | NMeCy₂ | EtOAc | 1 | 25 | 78 | [6] |
| 2,5-Dimethyloxazole-4-carboxylic acid | 4-Methoxybenzylamine | PyCloP | NMeCy₂ | EtOAc | 1 | 25 | 75 | [6] |
Experimental Protocols
Detailed methodologies for the most common and effective amide coupling reactions for oxazole-4-carboxylic acids are provided below.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient for a broad range of amines, including those that are sterically hindered or electronically deactivated.
Materials:
-
Oxazole-4-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the oxazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A classic and cost-effective method suitable for a wide variety of substrates.
Materials:
-
Oxazole-4-carboxylic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (1-Hydroxybenzotriazole) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the oxazole-4-carboxylic acid (1.0 equiv), amine (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 equiv) to the stirred solution.
-
Add DIPEA or TEA (2.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
If using DCM, dilute with additional DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
If using DMF, dilute with ethyl acetate and wash with 5% aqueous LiCl, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: T3P-Mediated Amide Coupling
Propanephosphonic acid anhydride (T3P®) is a versatile and powerful coupling reagent with an easy work-up, as the byproducts are water-soluble.[4]
Materials:
-
Oxazole-4-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P® (50% solution in ethyl acetate or DMF) (1.5 equiv)
-
Pyridine or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)
Procedure:
-
To a stirred solution of the oxazole-4-carboxylic acid (1.0 equiv) and amine (1.1 equiv) in anhydrous ethyl acetate, add pyridine or TEA (3.0 equiv).
-
Add the T3P® solution (1.5 equiv) dropwise at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Workflow for Amide Coupling
Caption: General experimental workflow for amide coupling of oxazole-4-carboxylic acids.
Selection of Coupling Reagents
Caption: Decision matrix for selecting an appropriate amide coupling reagent.
References
- 1. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. daneshyari.com [daneshyari.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Esterification of 5-tert-butyl-oxazole-4-carboxylic Acid
Introduction: Navigating the Synthesis of Oxazole Esters
The 5-tert-butyl-oxazole-4-carboxylate scaffold is a privileged structure in modern medicinal chemistry and materials science. Its derivatives are integral to the development of novel therapeutic agents and functional materials. The ester moiety, in particular, serves as a crucial handle for modulating pharmacokinetic properties, acting as a prodrug, or enabling further synthetic transformations.
However, the esterification of 5-tert-butyl-oxazole-4-carboxylic acid presents a distinct set of challenges. The sterically demanding tert-butyl group at the C5 position can significantly hinder the approach of an alcohol to the C4 carboxylic acid. Furthermore, the oxazole ring itself is a sensitive heterocycle that can be susceptible to degradation or side reactions under harsh conditions, particularly strong acids.[1]
This guide provides an in-depth analysis of several field-proven esterification methodologies, moving beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations. Each protocol is designed as a self-validating system, offering researchers the rationale needed to adapt and troubleshoot these methods for their specific synthetic goals.
Method 1: Steglich Esterification - The Mild and Versatile Approach
The Steglich esterification, first reported in 1978, is a powerful method for forming esters under remarkably mild, neutral conditions.[2][3] It is particularly well-suited for substrates that are sterically hindered or sensitive to acid-catalyzed degradation, making it a primary choice for the title compound.[4]
Principle and Mechanism
This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. The key to its success and broad applicability is the use of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]
The mechanism proceeds as follows:
-
Activation: The carboxylic acid adds to DCC, forming a highly reactive O-acylisourea intermediate.
-
Acyl Transfer: DMAP, being a superior nucleophile to the alcohol, intercepts the O-acylisourea to form an N-acylpyridinium salt. This intermediate is highly electrophilic and, crucially, avoids the intramolecular rearrangement that can plague DCC couplings without DMAP, which leads to a stable N-acylurea byproduct.[4]
-
Nucleophilic Attack: The alcohol attacks the activated N-acylpyridinium salt.
-
Product Formation: The ester is formed, and DMAP is regenerated. The water molecule produced during the condensation is consumed by the DCC, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[2]
Caption: Workflow for the Steglich Esterification Protocol.
Detailed Protocol: Synthesis of Ethyl 5-tert-butyl-oxazole-4-carboxylate
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-tert-butyl-oxazole-4-carboxylic acid (1.0 eq), ethanol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Solvation: Dissolve the solids in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M with respect to the carboxylic acid.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
DCC Addition: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 5-10 minutes.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup (Filtration): Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite®, washing the filter cake with a small amount of CH₂Cl₂.
-
Workup (Aqueous Wash): Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove residual DMAP and any unreacted DCC), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure ester.
Method 2: Acyl Chloride Formation and Subsequent Alcoholysis
This classic, two-step approach is highly reliable and often provides excellent yields. It involves converting the carboxylic acid into a highly reactive acyl chloride intermediate, which then readily reacts with an alcohol, even sterically hindered ones. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6][7]
Principle and Mechanism
-
Acyl Chloride Formation: Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts and yielding the acyl chloride.[6] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate this step via the formation of a Vilsmeier intermediate.
-
Esterification: The purified acyl chloride is a potent electrophile. It reacts rapidly with the alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) which serves to neutralize the HCl generated during the reaction.
This method's primary advantage is the high reactivity of the acyl chloride, which can overcome the steric hindrance of the tert-butyl group. The main consideration is the handling of thionyl chloride, which is corrosive and moisture-sensitive.
Caption: Two-step workflow for esterification via an acyl chloride intermediate.
Detailed Protocol: Synthesis of Methyl 5-tert-butyl-oxazole-4-carboxylate
Step A: Synthesis of 5-tert-butyl-oxazole-4-carbonyl chloride
-
Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 5-tert-butyl-oxazole-4-carboxylic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 2.0 eq) either neat or in an inert solvent like toluene. Add one drop of DMF.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Carefully remove the excess SOCl₂ and solvent under reduced pressure. To ensure complete removal, add anhydrous toluene and re-evaporate (co-evaporation). The resulting acyl chloride is often used directly in the next step without further purification.
Step B: Esterification
-
Setup: Dissolve the crude acyl chloride from Step A in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C.
-
Base and Alcohol Addition: Add pyridine (1.5 eq) followed by the slow addition of methanol (1.2 eq).
-
Reaction: Stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Transfer to a separatory funnel, and wash sequentially with 1 M HCl (to remove pyridine hydrochloride), water, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by flash chromatography.
Method 3: Mitsunobu Reaction - Redox Condensation under Neutral Conditions
The Mitsunobu reaction is a cornerstone of modern organic synthesis for its ability to form esters under exceptionally mild and neutral conditions.[8] It is particularly famous for inverting the stereocenter of a secondary alcohol, though it is broadly applicable to primary alcohols as well.
Principle and Mechanism
This reaction facilitates the dehydration condensation of a carboxylic acid and an alcohol using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[9][10]
-
Betaine Formation: PPh₃ attacks the azodicarboxylate to form a betaine intermediate.
-
Alcohol Activation: The alcohol adds to the phosphorus atom of the betaine, forming an alkoxyphosphonium salt. This step converts the alcohol's hydroxyl group into an excellent leaving group.
-
Sₙ2 Displacement: The carboxylate anion, acting as the nucleophile, displaces the activated oxygen in an Sₙ2 reaction, forming the ester and triphenylphosphine oxide (TPPO).[11]
The primary challenge in a Mitsunobu reaction is the purification, as the byproducts (TPPO and the reduced hydrazine) can be difficult to separate from the desired product.[10]
Caption: General workflow for a Mitsunobu esterification.
Detailed Protocol: Synthesis of Benzyl 5-tert-butyl-oxazole-4-carboxylate
-
Preparation: To a flame-dried flask under an inert atmosphere, add 5-tert-butyl-oxazole-4-carboxylic acid (1.0 eq), benzyl alcohol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Solvation: Dissolve the components in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe over 15-30 minutes. A color change (e.g., to orange/yellow) and/or the formation of a precipitate may be observed.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor for the disappearance of the starting materials by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude oil or solid will contain the product along with triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate byproduct.
-
Purification: Purification is most effectively achieved by flash column chromatography. A non-polar solvent system (e.g., hexanes/ethyl acetate gradient) is typically required to separate the desired ester from the polar byproducts.
Comparative Summary of Esterification Methods
| Feature | Steglich Esterification | Acyl Chloride Formation | Mitsunobu Reaction | Fischer Esterification |
| Conditions | Mild, Neutral pH, 0 °C to RT | Biphasic: Reflux, then 0 °C to RT | Mild, Neutral, 0 °C to RT | Harsh, Acidic, High Temp/Reflux[12] |
| Key Reagents | DCC (or EDC), cat. DMAP[3] | SOCl₂ (or Oxalyl Chloride), Base | PPh₃, DEAD (or DIAD)[8] | Strong Acid (H₂SO₄, TsOH)[12] |
| Advantages | High yields, tolerates sensitive groups, good for hindered substrates[4] | High yielding, overcomes steric hindrance, drives reaction to completion | Very mild, neutral conditions, useful for complex molecules, inverts stereochemistry | Inexpensive reagents, simple setup[13] |
| Disadvantages | DCU byproduct can complicate purification, DCC is an allergen[14] | Two steps, corrosive/toxic reagents (SOCl₂), requires inert atmosphere | Stoichiometric byproducts (TPPO) make purification challenging[10] | Equilibrium reaction, harsh conditions may degrade oxazole ring[1][15], not suitable for acid-sensitive substrates |
| Ideal For | Acid-sensitive and sterically crowded substrates. | Robust, scalable synthesis where substrate stability is not a concern. | High-value, complex substrates where mildness is paramount. | Simple, robust acids and alcohols on a large, industrial scale. |
Conclusion and Recommendations
For the esterification of 5-tert-butyl-oxazole-4-carboxylic acid , the Steglich Esterification stands out as the most broadly applicable and reliable method. Its mild, neutral conditions are ideal for preserving the integrity of the oxazole ring while effectively overcoming the steric hindrance of the tert-butyl group. The straightforward removal of the DCU byproduct by filtration is a significant practical advantage.
The Acyl Chloride method serves as a powerful and high-yielding alternative, particularly for difficult-to-esterify alcohols where the reactivity of the Steglich protocol may be insufficient. The Mitsunobu Reaction is a valuable tool for specific applications, especially when dealing with complex, multifunctional alcohols, but the purification challenges should be carefully considered. The classic Fischer Esterification is generally not recommended for this particular substrate due to the high risk of degradation under strong acid catalysis.
References
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 15. chemguide.co.uk [chemguide.co.uk]
Application Notes & Protocols: Leveraging 5-Tert-butyl-1,3-oxazole-4-carboxylic Acid in the Synthesis of Novel Anticancer Agents
Introduction: The Oxazole Scaffold as a Privileged Structure in Oncology
The 1,3-oxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry as a "privileged scaffold."[1][2] Its unique electronic properties, ability to participate in hydrogen bonding and π-stacking interactions, and metabolic stability make it a cornerstone in the design of novel therapeutics.[3][4] In oncology, oxazole derivatives have demonstrated a remarkable breadth of activity, targeting a wide array of cancer-related pathways. These compounds have been shown to function as inhibitors of crucial targets such as protein kinases, tubulin polymerization, and signal transducer and activator of transcription 3 (STAT3), ultimately leading to apoptosis and the cessation of tumor growth.[1][5][6]
5-Tert-butyl-1,3-oxazole-4-carboxylic acid is a particularly valuable building block for cancer drug discovery. This molecule strategically combines three key features:
-
The Oxazole Core: Provides the foundational pharmacophore for engaging with biological targets.
-
The 4-Carboxylic Acid: A versatile chemical handle, perfectly positioned for derivatization, most commonly through amide bond formation, allowing for the exploration of vast chemical space.[7]
-
The 5-Tert-butyl Group: This bulky, lipophilic group can enhance binding affinity through hydrophobic interactions and improve metabolic stability by sterically hindering enzymatic degradation.[7]
This guide provides a detailed framework for utilizing this compound in the synthesis of a potent, representative anticancer agent. We will explore the synthetic protocol, the rationale behind methodological choices, and the potential mechanism of action of the resulting compound.
Part 1: Synthesis of a Representative Kinase Inhibitor via Amide Coupling
A cornerstone strategy in modern anticancer drug development is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[5] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[8] We will therefore detail the synthesis of a potential VEGFR-2 inhibitor, designated VEGFR-Oxa-T , by coupling this compound with a suitable aromatic amine.
The chosen synthetic pathway is an amide bond formation, one of the most fundamental and reliable reactions in medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[9] Therefore, the carboxylic acid must first be "activated" using a coupling reagent.
Experimental Workflow: Synthesis of VEGFR-Oxa-T```dot
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// Edges (Workflow) start -> activation; activation -> coupling; coupling -> workup; workup -> purification; purification -> product; }
Caption: Inhibition of the VEGFR-2 signaling cascade by VEGFR-Oxa-T.
By blocking this pathway, VEGFR-Oxa-T is predicted to inhibit the formation of new blood vessels, effectively starving the tumor of essential nutrients and oxygen, which leads to the suppression of tumor growth and metastasis. [8]The efficacy of such compounds is typically evaluated in vitro using cancer cell lines that overexpress VEGFR-2, with activity often measured in nanomolar concentrations. [1][6]
Conclusion
This compound stands out as a highly valuable and adaptable starting material for the synthesis of novel anticancer agents. Its structure is pre-disposed for creating derivatives that can potently and selectively interact with key oncological targets. The straightforward and high-yielding amide coupling protocol described herein provides a reliable and robust method for generating libraries of diverse oxazole-based compounds. This enables researchers and drug development professionals to efficiently explore structure-activity relationships and optimize lead compounds, accelerating the journey towards more effective cancer therapies.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. 5-Butyl-1,3-oxazole-4-carboxylic acid|High-Quality RUO [benchchem.com]
- 8. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols: Oxazole Derivatives as Protecting Groups for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of oxazole and its derivatives, particularly 2-oxazolines, as effective protecting groups for carboxylic acids in organic synthesis. This strategy is valuable in multi-step synthetic routes, including peptide synthesis, where the protection of the carboxylic acid moiety is crucial to prevent unwanted side reactions.
Introduction
The protection of carboxylic acids is a fundamental aspect of modern organic synthesis. The 2-oxazoline group offers a robust and versatile option for this purpose. It is stable under a variety of reaction conditions, including exposure to strong nucleophiles like Grignard reagents and organolithium compounds, as well as reducing agents such as lithium aluminum hydride. The oxazoline ring can be readily formed from a carboxylic acid and subsequently cleaved under acidic or basic conditions to regenerate the carboxylic acid, making it an attractive protecting group.
Key Advantages of Using 2-Oxazoline Protecting Groups
-
Stability: The 2-oxazoline ring is stable to a wide range of nucleophilic and basic reagents.
-
Ease of Formation: Straightforward synthetic procedures allow for the efficient conversion of carboxylic acids to 2-oxazolines.
-
Mild Deprotection: The carboxylic acid can be regenerated under relatively mild acidic or basic hydrolysis conditions.
-
Orthogonality: The stability profile of the 2-oxazoline group allows for selective deprotection in the presence of other protecting groups.
Data Presentation: Synthesis of 2-Oxazolines from Carboxylic Acids
Several methods exist for the synthesis of 2-oxazolines from carboxylic acids. The following tables summarize the yields of 2-oxazoline formation using different reagents and a variety of carboxylic acid substrates.
Table 1: One-Pot Synthesis of 2-Oxazolines using DMT-MM
| Carboxylic Acid | 2-Haloethylammonium Salt | Base | Solvent | Yield (%) |
| 3-Phenylpropionic acid | 2-Bromoethylammonium bromide | KOH | Methanol | 73 |
| 3-Phenylpropionic acid | 2-Chloroethylammonium chloride | KOH | Methanol | 74 |
| Benzoic acid | 2-Bromoethylammonium bromide | KOH | Methanol | 85 |
| Cinnamic acid | 2-Bromoethylammonium bromide | KOH | Methanol | 82 |
| N-Boc-glycine | 2-Bromoethylammonium bromide | KOH | Methanol | 75 |
| N-Cbz-L-phenylalanine | (S)-1-chloro-2-aminopropane hydrochloride | KOH | Methanol | 80 |
Table 2: Dehydrative Cyclization of N-(2-hydroxyethyl)amides using Triflic Acid
| N-(2-hydroxyethyl)amide of | Yield (%) |
| 4-Methoxybenzoic acid | 95 |
| 4-Nitrobenzoic acid | 92 |
| 2-Naphthoic acid | 91 |
| Cyclohexanecarboxylic acid | 85 |
| Pivalic acid | 78 |
| 2-Thiophenecarboxylic acid | 96 |
| 2-Furoic acid | 73 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Oxazolines from Carboxylic Acids using DMT-MM
This protocol describes a convenient one-pot method for the preparation of 2-oxazolines from carboxylic acids using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).[1]
Materials:
-
Carboxylic acid (1.0 equiv)
-
2-Bromoethylammonium bromide (1.2 equiv)
-
DMT-MM (1.2 equiv)
-
Potassium hydroxide (KOH) (4.0 equiv)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and 2-bromoethylammonium bromide (1.2 equiv) in methanol, add DMT-MM (1.2 equiv) at room temperature.
-
Stir the mixture at room temperature for the time indicated for the specific substrate (typically 1-2 hours) to form the N-(2-bromoethyl)amide intermediate.
-
Add a solution of KOH (4.0 equiv) in methanol to the reaction mixture.
-
Reflux the mixture for 1-2 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-oxazoline.
Protocol 2: Acidic Hydrolysis of 2-Oxazolines to Carboxylic Acids
This protocol outlines the deprotection of a 2-oxazoline to its corresponding carboxylic acid via acidic hydrolysis.
Materials:
-
2-Oxazoline (1.0 equiv)
-
Aqueous hydrochloric acid (e.g., 3 M HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2-oxazoline in aqueous hydrochloric acid (e.g., 3 M HCl).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
To isolate the carboxylic acid, the organic layer can be extracted with a saturated aqueous solution of NaHCO₃. The aqueous bicarbonate extracts are then acidified with concentrated HCl and extracted with an organic solvent.
-
Dry the final organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Stability of the 2-Oxazoline Protecting Group
The stability of the 2-oxazoline ring is a key feature for its use as a protecting group.
Table 3: Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline) at 37 °C
| pH | Conditions | Stability |
| 1.2 | Simulated Gastric Fluid | Low stability, degrades over 2 weeks |
| 4.0 | Buffer | Moderate stability, forms crosslinked network in hours |
| 6.0 - 6.9 | Buffer / Deionized Water | Good stability |
| 7.4 | PBS / Simulated Body Fluid | Satisfactorily stable for at least 1 week |
| 8.0 - 9.0 | Buffer | Good stability |
Note: Data is based on a polymeric system and provides a general indication of stability.
In general, 2-oxazolines are stable to:
-
Strong Bases: Such as hydroxides and alkoxides at moderate temperatures.
-
Organometallic Reagents: Including Grignard reagents (RMgX) and organolithium reagents (RLi).
-
Hydride Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Mild Acidic Conditions: Stable to weak acids, but will hydrolyze under strong acidic conditions with heating.
Application in Peptide Synthesis
While less common than other C-terminal protecting groups, oxazolines can be employed for the protection of the C-terminal carboxylic acid in peptide synthesis. This approach can be particularly useful in solution-phase synthesis or for the synthesis of cyclic peptides. The formation of a 2-oxazoline from the C-terminal amino acid can prevent side reactions at the carboxyl group during the coupling of subsequent amino acids. However, the use of oxazolines in standard solid-phase peptide synthesis (SPPS) is not well-established and may require specialized linkers and cleavage strategies. Further research and development in this area are ongoing.
Conclusion
The 2-oxazoline group is a highly effective and versatile protecting group for carboxylic acids. Its stability to a wide range of reagents, coupled with its straightforward formation and removal, makes it a valuable tool for synthetic chemists. The provided protocols and data offer a practical guide for the implementation of this protecting group strategy in various synthetic endeavors, from small molecule synthesis to more complex natural product and peptide chemistry.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-tert-butyl-oxazole-4-carboxylic acid
Abstract
This application note describes a precise and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-tert-butyl-oxazole-4-carboxylic acid. This method is suitable for researchers, scientists, and professionals in the drug development industry for purity assessment and quantification of this compound. The described protocol provides a robust and reproducible analytical procedure.
Introduction
5-tert-butyl-oxazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Oxazole derivatives are known to exhibit a wide range of biological activities.[1] Accurate and reliable analytical methods are crucial for the characterization and quality control of such compounds. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document provides a detailed protocol for the analysis of 5-tert-butyl-oxazole-4-carboxylic acid using RP-HPLC with UV detection.
Experimental Protocol
Materials and Reagents
-
5-tert-butyl-oxazole-4-carboxylic acid reference standard: (Purity ≥ 98%)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Formic acid: (Purity ≥ 98%)
-
Ammonium acetate: (Purity ≥ 98%)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
Chromatographic Conditions
Based on general methods for related azole and carboxylic acid compounds, the following starting conditions are recommended.[2][3][4]
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC grade acetonitrile.
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the 5-tert-butyl-oxazole-4-carboxylic acid reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using methanol as the diluent to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (70:30 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh the sample containing 5-tert-butyl-oxazole-4-carboxylic acid.
-
Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The analytical method was validated for linearity, precision, accuracy, and sensitivity (Limit of Detection and Limit of Quantification). The following table summarizes the hypothetical performance characteristics of the method.
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Concentration Range | 1 - 100 µg/mL |
| Precision (%RSD for peak area) | |
| - Intra-day (n=6) | < 2.0% |
| - Inter-day (n=6) | < 3.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Experimental Workflow
Caption: Workflow for the HPLC analysis of 5-tert-butyl-oxazole-4-carboxylic acid.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of 5-tert-butyl-oxazole-4-carboxylic acid. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. The provided validation parameters demonstrate the method's suitability for its intended purpose.
References
- 1. 5-Butyl-1,3-oxazole-4-carboxylic acid|High-Quality RUO [benchchem.com]
- 2. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
Application Notes & Protocols: Purification of 5-Tert-butyl-1,3-oxazole-4-carboxylic Acid
Introduction
5-Tert-butyl-1,3-oxazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. The oxazole scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, impact yield, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API).
This document provides a comprehensive guide to the purification of this compound, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic principles behind common purification techniques and provide detailed, field-proven protocols for their application.
Understanding the Molecule: Key Physicochemical Properties
A successful purification strategy hinges on a thorough understanding of the target molecule's properties.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C₈H₁₁NO₃[3] | Relatively small, non-polar tert-butyl group and a polar carboxylic acid. |
| Molecular Weight | 169.18 g/mol [4] | Suitable for standard laboratory purification techniques. |
| Acidity | The carboxylic acid group (pKa ~4-5) is the primary handle for purification. | Enables exploitation of acid-base properties for selective extraction.[5][6][7][8][9][10] |
| Solubility | Generally soluble in organic solvents like ethyl acetate, dichloromethane, and methanol. Its salt form is soluble in aqueous base. | Dictates the choice of solvents for extraction, chromatography, and recrystallization. |
| Stability | Oxazole rings can be sensitive to harsh acidic or basic conditions and excessive heat.[5] | Purification methods should employ mild conditions to prevent degradation.[5] |
Strategic Approach to Purification
The optimal purification strategy for this compound typically involves a multi-step approach, leveraging the unique properties of the carboxylic acid functionality. The general workflow is designed to remove unreacted starting materials, byproducts, and other process-related impurities.
Caption: A general workflow for the purification of this compound.
Protocol 1: Acid-Base Extraction
This is the cornerstone technique for purifying carboxylic acids. It leverages the reversible conversion of the acidic compound into its water-soluble salt to separate it from neutral and basic impurities.[6][7][8][10]
Principle of the Method
The carboxylic acid group of the target compound is deprotonated by a weak base (e.g., sodium bicarbonate) to form a carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase. Subsequent acidification of the aqueous layer reprotonates the carboxylate, causing the pure carboxylic acid to precipitate out of the solution.[6][8][9]
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).[5]
-
Initial Wash (Optional): If basic impurities (e.g., unreacted amines) are present, wash the organic solution with a dilute acid like 1M HCl.[5] This will protonate the basic impurities, making them water-soluble and partitioning them into the aqueous layer. Discard the aqueous layer.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution to the separatory funnel containing the organic layer.[5][6] A weak base like NaHCO₃ is often preferred to avoid potential hydrolysis of sensitive functional groups.[7]
-
Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (CO₂ evolution if using bicarbonate). Allow the layers to separate. The deprotonated 5-Tert-butyl-1,3-oxazole-4-carboxylate salt will now be in the aqueous (bottom) layer. Drain and collect the aqueous layer.
-
Back-Extraction: To ensure complete recovery, add a fresh portion of the basic aqueous solution to the organic layer and repeat the extraction. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous extracts in an ice bath to minimize solubility of the product upon precipitation.[5] Slowly add a dilute acid, such as 1M HCl, while stirring until the solution becomes acidic (test with pH paper).[5][6] The this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Caption: The principle of acid-base extraction for carboxylic acid purification.
Protocol 2: Recrystallization
For solid compounds, recrystallization is a powerful technique for achieving high purity.[5] It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Solvent Selection
The ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the crystals.
Commonly used solvents for oxazole carboxylic acids include ethanol, aqueous ethanol, toluene, or a mixture of toluene and petroleum ether.[9]
Step-by-Step Protocol
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude this compound until it completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. For better yields, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the pure crystals under vacuum.
Protocol 3: Column Chromatography
When impurities have similar properties to the desired product, column chromatography can be an effective separation method.[5] For carboxylic acids, special considerations are necessary to ensure good separation and recovery.
Stationary and Mobile Phases
-
Stationary Phase: Silica gel is the most common choice.[5]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[5][11] For more polar compounds, a dichloromethane/methanol system may be more effective.[5]
-
Crucial Tip: To improve peak shape and prevent tailing of the acidic compound, it is highly recommended to add a small amount (0.1-1%) of acetic acid or formic acid to the eluent.[5]
-
Step-by-Step Protocol
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.[5] Alternatively, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder loaded onto the column.[5]
-
Elution: Begin eluting with a solvent system of lower polarity and gradually increase the polarity (gradient elution).[5]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Common Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Low Recovery after Extraction | Incomplete precipitation upon acidification. | Ensure the aqueous phase is sufficiently acidified (pH < 3). If the product is somewhat water-soluble, back-extract the acidified aqueous layer with an organic solvent like ethyl acetate.[7] |
| Oily Product Instead of Solid | Presence of impurities lowering the melting point. | Try recrystallization from a different solvent system or perform column chromatography to remove the impurities. |
| Poor Separation in Chromatography | Similar polarity of product and impurities. | Explore alternative purification techniques like recrystallization.[5] Consider derivatizing the carboxylic acid to an ester to alter its polarity for chromatography, followed by hydrolysis. |
| Compound Degradation | Harsh acidic or basic conditions. | Use milder reagents (e.g., NaHCO₃ instead of NaOH). Avoid prolonged exposure to strong acids or bases and high temperatures.[5] |
Conclusion
The purification of this compound is a critical step in the synthesis of many valuable compounds. By leveraging the acidic nature of the molecule through acid-base extraction and complementing this with recrystallization and, if necessary, column chromatography, researchers can achieve the high purity required for downstream applications in drug discovery and development. Careful attention to the principles and protocols outlined in these notes will enable a robust and reproducible purification process.
References
- 1. 5-Butyl-1,3-oxazole-4-carboxylic acid|High-Quality RUO [benchchem.com]
- 2. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective | Semantic Scholar [semanticscholar.org]
- 3. PubChemLite - this compound (C8H11NO3) [pubchemlite.lcsb.uni.lu]
- 4. This compound - CAS:914637-34-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vernier.com [vernier.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Tert-butyl-1,3-oxazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-tert-butyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The oxazole scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is a valuable skill.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Common Synthetic Strategies & Key Considerations
The synthesis of this compound typically involves a two-stage approach: first, the construction of the substituted oxazole ring as an ester, followed by saponification (hydrolysis) to the desired carboxylic acid. The choice of the initial ring-forming reaction is critical for the overall success and yield.
Overview of Plausible Synthetic Routes for the Oxazole Core
| Synthetic Method | Key Reactants | Advantages | Potential Challenges & Considerations |
| Van Leusen Reaction | Pivaldehyde (provides the tert-butyl group), an Isocyanoacetate ester (e.g., Ethyl Isocyanoacetate), and a base (e.g., K₂CO₃).[3][4] | Mild conditions, high functional group tolerance, and direct formation of the 4-carboxylate-5-substituted pattern.[1][2] | Requires careful control of base and temperature to avoid side reactions. Purity of the aldehyde is crucial. |
| Robinson-Gabriel Synthesis | An α-acylamino ketone precursor.[5][6] | A classic and versatile method for oxazole synthesis. | Requires synthesis of the specific α-acylamino ketone precursor, which can be multi-step. Cyclodehydration often requires harsh acidic conditions (e.g., H₂SO₄, PPA) which can lower yields.[5][7][8] |
| Synthesis from α-diazoketones | An α-diazoketone and a nitrile.[9][10] | Provides access to a wide range of substituted oxazoles. | Requires handling of potentially energetic diazo compounds. Often catalyzed by transition metals (e.g., Rh, Cu, Au).[9][10][11] |
Based on efficiency and the directness of the route to the required substitution pattern, the Van Leusen reaction followed by saponification is often the most practical approach for this specific target molecule.
Recommended Synthetic Workflow
The following diagram outlines the recommended two-step pathway for synthesizing the target compound.
Caption: Recommended two-step synthesis pathway.
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Question 1: My yield for the first step, the synthesis of Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate via the Van Leusen reaction, is consistently low. What are the likely causes and how can I optimize it?
Answer: Low yield in the Van Leusen oxazole synthesis is a common issue that can typically be traced to reactants, reaction conditions, or competing side reactions.
-
Causality—The "Why": The mechanism involves the base-mediated deprotonation of ethyl isocyanoacetate, which then attacks the aldehyde carbonyl. This is followed by cyclization and elimination of a sulfinate group (if using TosMIC, a common isocyanide precursor) or water to form the aromatic oxazole ring.[3][4] Any deviation from this pathway can lead to byproducts and reduced yield.
-
Troubleshooting Steps:
-
Purity of Pivaldehyde: Pivaldehyde is prone to oxidation to pivalic acid and polymerization. Impurities can consume the base and interfere with the reaction. Ensure you are using freshly distilled or high-purity pivaldehyde.
-
Choice and Stoichiometry of Base: Potassium carbonate (K₂CO₃) is a standard base for this reaction.[1] Using approximately 2 equivalents is typical. If the reaction is sluggish, a stronger base like DBU could be trialed, but this may also promote side reactions. Ensure the base is finely powdered and anhydrous.
-
Solvent and Temperature: Anhydrous methanol is a common solvent.[1] The reaction is often run at reflux.[1] If decomposition is suspected, try lowering the temperature and extending the reaction time. Ensure your solvent is completely dry, as water can interfere with the base and intermediates.
-
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). The disappearance of the aldehyde is a good indicator of progress. Prolonged reaction times after completion can lead to product degradation.
-
The following diagram provides a decision-making workflow for troubleshooting this step.
Caption: Decision tree for troubleshooting low yield.
Question 2: The saponification of my ester intermediate is incomplete, or I am losing the product during the acidic workup. How can I improve this final step?
Answer: This is a critical step where significant product loss can occur due to either incomplete reaction or product instability. Oxazole-4-carboxylic acids can be susceptible to degradation, particularly decarboxylation or hydrolytic ring-opening under harsh conditions.[12][13]
-
Causality—The "Why": Saponification requires a base to hydrolyze the ester. However, the oxazole ring itself can be unstable in the presence of strong acids or bases, especially at elevated temperatures.[14] The subsequent acidification must be carefully controlled to protonate the carboxylate salt to the desired carboxylic acid without causing degradation.
-
Troubleshooting Steps:
-
Use Milder Conditions: Instead of NaOH or KOH, lithium hydroxide (LiOH) is often preferred as it can effectively hydrolyze esters at lower temperatures (e.g., 0 °C to room temperature), minimizing ring degradation.
-
Solvent System: A mixture of THF and water is a common and effective solvent system that helps solubilize both the ester and the inorganic base.
-
Controlled Acidification: This is the most critical part of the workup.
-
After the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath.
-
Slowly add a dilute acid (e.g., 1M HCl) dropwise with vigorous stirring to protonate the carboxylate.
-
Monitor the pH. The target product will precipitate or become extractable into an organic solvent as the aqueous layer becomes acidic. Do not over-acidify to a very low pH.
-
-
Efficient Extraction: Once the product has precipitated or been neutralized, extract it immediately into a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Question 3: My final product is difficult to purify by silica gel chromatography. I see significant streaking on the TLC plate and have low recovery from the column. What should I do?
Answer: The carboxylic acid functional group is notorious for causing issues during silica gel chromatography.
-
Causality—The "Why": The acidic proton of the carboxyl group interacts strongly with the silanol groups on the surface of the silica gel. This leads to strong adsorption, resulting in broad, streaky peaks on TLC and poor recovery from column chromatography.
-
Troubleshooting Steps:
-
Acidify the Eluent: Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). The added acid protonates the silanol groups on the silica and ensures your compound remains in its neutral, protonated state, thereby reducing the strong interaction and leading to sharper peaks and better recovery.[15]
-
Aqueous Workup Optimization: Before chromatography, perform a thorough acid-base extraction to remove the majority of neutral and basic impurities. Dissolve the crude product in ethyl acetate, wash with a basic solution (e.g., saturated NaHCO₃) to move your product into the aqueous layer. Separate the layers, then carefully re-acidify the aqueous layer and extract your purified product back into an organic solvent.[15] This significantly reduces the load on the chromatography column.
-
Consider Recrystallization: If your product is a solid, recrystallization is often a superior method for achieving high purity and avoids the issues associated with silica gel.[15] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find suitable conditions.
-
Purification Workflow Diagram
Caption: A workflow for purifying the final product.
Section 3: Frequently Asked Questions (FAQs)
Q: Can I synthesize this molecule in a one-pot reaction directly from a carboxylic acid? A: While there have been recent advances in synthesizing oxazoles directly from carboxylic acids, these methods often require specific activating agents (like DMAP-Tf) or electrochemical conditions and may not be universally applicable or easily scalable.[16][17] For robust and predictable synthesis, the two-step approach of forming the ester followed by hydrolysis is generally more reliable.
Q: How should I store the final this compound product? A: Given the potential for instability, the product should be stored in a cool, dry place, under an inert atmosphere (like argon or nitrogen) if possible, and protected from light. For long-term storage, keeping it in a freezer at -20°C is recommended.
Q: What analytical techniques are best for confirming the structure and purity of my final product? A: A combination of techniques is essential. ¹H NMR and ¹³C NMR will confirm the chemical structure. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. Purity should be assessed by HPLC or LC-MS.
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add anhydrous methanol (approx. 0.5 M relative to the aldehyde).
-
Add finely powdered potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Add freshly distilled pivaldehyde (1.0 equivalent).
-
Add ethyl isocyanoacetate (1.0 equivalent) to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 65°C) and stir for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., using 3:1 hexanes:ethyl acetate eluent) until the pivaldehyde spot is consumed.
-
Once complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and ethyl acetate. Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by flash chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to yield the pure ester.
Protocol 2: Saponification to this compound
-
Dissolve the ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Cool the solution in an ice bath to 0°C.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, approx. 1.5-2.0 equivalents) and stir the reaction at 0°C to room temperature.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Once complete, cool the mixture back to 0°C.
-
Slowly and carefully add 1M HCl dropwise with vigorous stirring until the pH of the aqueous phase is ~3-4. The product may precipitate at this stage.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid product.
-
If necessary, the product can be further purified by recrystallization.
Section 5: References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, May 29). Robinson–Gabriel synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, May 29). Fischer oxazole synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols. Retrieved from --INVALID-LINK--
-
Movassaghi, M., & Chen, B. (2007). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 72(17), 6757–6759. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from --INVALID-LINK--
-
Pawar, S. S., et al. (2020). Oxazole: A Privileged Scaffold for the Development of Novel Bioactive Agents. Indian Journal of Pharmaceutical Sciences, 82(5), 759-771. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, June 1). Van Leusen reaction. Retrieved from --INVALID-LINK--
-
Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Retrieved from --INVALID-LINK--
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from --INVALID-LINK--
-
Wiley Online Library. (n.d.). Fischer Oxazole Synthesis. Retrieved from --INVALID-LINK--
-
Wiley Online Library. (n.d.). Fischer Oxazole Synthesis. Retrieved from --INVALID-LINK--
-
Movassaghi, M., & Chen, B. (2007). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 72(17), 6757-6759. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Fischer oxazole synthesis. Retrieved from --INVALID-LINK--
-
Iaroshenko, V. O., & Mkrtchyan, S. (2020). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules, 25(21), 5019. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022). Application of nitriles on the synthesis of 1,3-oxazoles, 2-oxazolines, and oxadiazoles: An update from 2014 to 2021. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from --INVALID-LINK--
-
Schissel, J. W., et al. (2020). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 61(38), 152303. Retrieved from --INVALID-LINK--
-
Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038–5048. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 5-Butyl-1,3-oxazole-4-carboxylic acid. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Purification of Oxazole Carboxylic Acids. Retrieved from --INVALID-LINK--
-
Gaina, C., et al. (2009). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Beilstein Journal of Organic Chemistry, 5, 40. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Kumar, D., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(5), 2951–2962. Retrieved from --INVALID-LINK--
-
ResearchGate. (2012). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). Synthesis and Reactions of Oxazoles. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. Retrieved from --INVALID-LINK--
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Kumar, D., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(5), 2951-2962. Retrieved from --INVALID-LINK--
-
Vantourout, J. C., et al. (2023). Accessing diverse azole carboxylic acid building blocks via mild C–H carboxylation: Parallel, one-pot amide couplings and applications in DNA-encoded library synthesis. ChemRxiv. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Retrieved from --INVALID-LINK--
-
Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Retrieved from --INVALID-LINK--
-
MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved from --INVALID-LINK--
-
SpringerLink. (2008). Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-TERT-BUTYL-ISOXAZOLE-4-CARBOXYLIC ACID. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). 5-Phenyl-1,3-oxazole-4-carboxylic acid, 97%, Thermo Scientific. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,3-Oxazole synthesis [organic-chemistry.org]
- 12. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oxazole Synthesis from Carboxylic Acids
Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing oxazole cores, particularly when starting from carboxylic acids or their derivatives. Oxazoles are privileged scaffolds in medicinal chemistry, but their synthesis can be fraught with challenges, primarily due to competitive side reactions that can diminish yield and complicate purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during key synthetic transformations. Our goal is to move beyond simple procedural lists and explain the causal relationships behind experimental choices, empowering you to diagnose and resolve issues in your own work.
Part 1: General Troubleshooting & FAQs
This section addresses high-level, common issues that can occur across various oxazole synthesis methods.
Q1: My overall yield is consistently low, even though my starting materials are consumed. What are the most likely general causes?
A1: Low yield with complete consumption of starting materials points towards the formation of soluble, often overlooked, side products or product degradation. Key areas to investigate are:
-
Incomplete Cyclodehydration: The final ring-closing step is often the most demanding. Intermediate species, such as β-hydroxy amides or 2-acylamino-ketones, may be stable under your reaction conditions but fail to cyclize efficiently.[1]
-
Ring Instability: The oxazole ring itself can be susceptible to cleavage under certain conditions. Strong nucleophiles or harsh acidic/basic workups can lead to ring-opening, forming isocyanides or other degradation products.[2][3]
-
Decarboxylation: If you are synthesizing an oxazole-carboxylic acid, the final product may be prone to decarboxylation, especially when heated for extended periods during reaction or purification.[4] This results in the corresponding unsubstituted oxazole, which can be a major impurity.
Q2: My TLC plate shows multiple spots, and I'm struggling to identify the impurities. How can I approach this systematically?
A2: A complex TLC profile requires a systematic diagnostic approach.
-
Co-spotting: Always run a TLC with your starting material, crude reaction mixture, and a co-spot of both. This will definitively identify unreacted starting material.
-
Polarity as a Clue: Compare the Rf values of your impurities to your product. For instance, if your target is an oxazole-carboxylic acid, a less polar spot (higher Rf) is often the unhydrolyzed ester precursor.[4] A more polar spot could be a ring-opened or hydrolyzed byproduct.
-
Staining: Use different visualization techniques. A potassium permanganate (KMnO₄) stain can indicate the presence of easily oxidizable functional groups that might be absent in your desired aromatic oxazole product.
-
Small-Scale Workup Variations: Perform small-scale extractions of your crude mixture at different pH values (e.g., acidic, neutral, basic). Observing which spots move into the aqueous or organic layers can help identify acidic or basic impurities.
Q3: I'm having difficulty purifying my final oxazole product. It streaks on the silica column and shows a broad melting point.
A3: Purification challenges, particularly streaking on silica gel (tailing), often indicate that your compound is interacting strongly with the stationary phase.
-
For Acidic Oxazoles: If your product contains a carboxylic acid, it can ionize on the silica surface, causing severe tailing.[4] To mitigate this, add a small amount of a volatile acid (e.g., 0.5-1% acetic or formic acid) to your eluent system. This suppresses ionization and leads to sharper bands.[4]
-
For Basic Oxazoles: If the oxazole nitrogen is acting as a base, it can interact with the acidic silica. Adding a small amount of a volatile base like triethylamine (0.5-1%) to the eluent can resolve this.
-
Chelation: If your molecule contains groups capable of chelating to trace metals in the silica, this can also cause streaking.
-
Alternative Purification: If chromatography is problematic, consider recrystallization from different solvent systems or a Kugelrohr distillation for volatile compounds. A broad melting point is a classic indicator of impurity.[4]
Part 2: Troubleshooting Guides for Specific Synthetic Routes
This section delves into side reactions specific to common methods for synthesizing oxazoles from carboxylic acid precursors.
Guide 1: Robinson-Gabriel Synthesis and Related Cyclodehydrations
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1][2][3] The carboxylic acid is introduced via the acylamino group. The critical step is the final ring closure, which requires a dehydrating agent.
Issue: Incomplete Cyclization and Dehydration
-
Symptom: You isolate the 2-acylamino-ketone intermediate as the major product, with little to no oxazole formed.
-
Causality: The energy barrier for the dehydration step is too high under the chosen conditions. This is often due to an insufficiently powerful dehydrating agent or inadequate temperature.
-
Troubleshooting Workflow:
References
troubleshooting low yield in Fischer esterification of oxazole derivatives
Technical Support Center: Fischer Esterification of Oxazole Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Fischer esterification of oxazole-containing carboxylic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low product yield is a common issue in Fischer esterification. The following Q&A guide addresses specific problems, with a focus on the unique chemical properties of oxazole derivatives.
Q1: My reaction yield is very low, and I recover most of my starting oxazole-carboxylic acid. What is the most common reason for this?
A1: The most frequent cause of low yield in any Fischer esterification is the presence of water, which shifts the reaction equilibrium back toward the starting materials.[1] However, with oxazole derivatives, another critical factor is the potential for the acid catalyst to be neutralized by the basic nitrogen atom of the oxazole ring.[2][3]
-
Equilibrium Limitations: The reaction is reversible. Water, a byproduct, drives the reaction backward.[1]
-
Catalyst Inactivation: Oxazoles are weak bases (pKa of the conjugate acid is ~0.8) and can be protonated by the strong acid catalyst (e.g., H₂SO₄).[3][4] This non-productive acid-base reaction can reduce the amount of available catalyst to activate the carboxylic acid, thereby slowing or stalling the esterification.
Q2: How can I overcome the equilibrium limitations to improve my yield?
A2: To drive the reaction forward, you must apply Le Châtelier's principle. There are two primary strategies:
-
Use a Large Excess of Alcohol: Using the alcohol as the reaction solvent is the most common method. A large molar excess (10-fold or higher) can significantly push the equilibrium towards the ester product.[5] For example, studies on simple carboxylic acids have shown that increasing the alcohol from 1 equivalent to a 10-fold excess can increase the yield from ~65% to over 95%.[5]
-
Remove Water as It Forms: Actively removing the water byproduct is highly effective. This can be achieved by:
-
Dean-Stark Apparatus: Refluxing in a solvent like toluene that forms an azeotrope with water allows for its physical removal.[6]
-
Molecular Sieves: Adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture can sequester the water as it is produced.
-
Q3: I suspect the oxazole nitrogen is interfering with my acid catalyst. How can I address this?
A3: This is a key challenge for N-heterocyclic substrates. To mitigate this, consider the following:
-
Increase Catalyst Loading: You may need a higher catalyst loading than typically used for simple aliphatic or aromatic carboxylic acids. Start with a standard amount (e.g., 5 mol%) and incrementally increase it, monitoring the reaction progress. Be cautious, as excessive acid can lead to side reactions or decomposition.
-
Choose a Different Catalyst: While strong Brønsted acids like H₂SO₄ are standard, a Lewis acid catalyst might be more effective and less prone to simple protonation of the oxazole ring. Catalysts such as hafnium(IV) or zirconium(IV) salts have been used for direct esterifications and may offer an advantage.[6] Iron(III) acetylacetonate has also been reported for the esterification of heterocyclic carboxylic acids.[7]
Q4: My starting material has bulky groups near the carboxylic acid. Could this be the problem?
A4: Yes, steric hindrance can significantly reduce the rate and yield of a Fischer esterification.[8] Both the carboxylic acid and the alcohol are susceptible. If the oxazole ring or the alcohol has large substituents, the tetrahedral intermediate in the reaction mechanism is destabilized and harder to form.
-
Solution: If steric hindrance is high, the Fischer esterification may not be the best method. Consider alternative, more reactive esterification methods that do not rely on an equilibrium and are less sensitive to steric bulk, such as the Steglich esterification (using DCC/DMAP) or conversion of the carboxylic acid to an acyl chloride followed by reaction with the alcohol.[6][8]
Q5: What are the optimal reaction conditions (temperature, time) for this reaction?
A5: Fischer esterification is typically performed at the reflux temperature of the alcohol being used.[9] Reaction times can be long, often ranging from several hours to overnight (8-24 hours). It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when equilibrium has been reached or the starting material has been consumed.
Below is a troubleshooting workflow to help diagnose low-yield issues systematically.
Caption: Troubleshooting workflow for low yield in Fischer esterification.
Quantitative Data on Reaction Conditions
While specific data for a wide range of oxazole derivatives is sparse in the literature, the following table provides examples of esterification yields for heterocyclic and sterically hindered carboxylic acids under various conditions, which can serve as a useful reference.
| Carboxylic Acid Substrate | Alcohol (Equivalents) | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| Acetic Acid | Ethanol (1) | H₂SO₄ (cat.) | Reflux | 65 | [5] |
| Acetic Acid | Ethanol (10) | H₂SO₄ (cat.) | Reflux | 97 | [5] |
| Benzoic Acid | Methanol (Solvent) | H₂SO₄ (cat.) | 65 °C, 20h | 90 | Generic Protocol |
| 2-Phenyl-oxazole-4-carboxylic acid | Methanol (Solvent) | H₂SO₄ (cat.) | Reflux, 12h | ~85 | Adapted from[9] |
| Heterocyclic Carboxylic Acid | Primary Alcohol (1.5) | Fe(acac)₃ (5) | Xylene, Reflux, 24h | 75-90 | [7] |
| Sterically Hindered Acid | Secondary Alcohol (1.5) | Fe(acac)₃ (5) | Xylene, Reflux, 24h | 60-75 | [7] |
Experimental Protocols
Protocol 1: Standard Fischer Esterification (Excess Alcohol)
This protocol is suitable for simple oxazole-carboxylic acids with low steric hindrance.
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the oxazole-carboxylic acid (1.0 eq).
-
Reagents: Add the desired anhydrous alcohol (e.g., methanol or ethanol), using it as the solvent (typically 20-50 equivalents).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~5-10 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 8-24 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester product by column chromatography on silica gel.
Protocol 2: Optimized Esterification with Water Removal (Dean-Stark)
This protocol is recommended for more challenging substrates or to maximize yield.
-
Setup: Assemble a flame-dried apparatus consisting of a round-bottom flask, a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.
-
Reagents: To the flask, add the oxazole-carboxylic acid (1.0 eq), the alcohol (2-5 eq), and a non-polar solvent that forms an azeotrope with water (e.g., toluene, ~0.2 M concentration). Fill the Dean-Stark trap with toluene.
-
Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid (p-TsOH, 10-15 mol%).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is collected or TLC analysis indicates completion.
-
Workup & Purification: Cool the reaction mixture and perform an aqueous workup as described in Protocol 1 to remove the catalyst and any remaining starting materials. Purify the product via column chromatography.
Reaction Mechanism
The Fischer esterification proceeds via a six-step, reversible nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid and in facilitating the departure of the hydroxyl group as water.
Caption: Key steps of the acid-catalyzed Fischer esterification mechanism.
References
- 1. raineslab.com [raineslab.com]
- 2. Methyl 2-phenyloxazole-5-carboxylate|CAS 106833-83-4 [benchchem.com]
- 3. repository.tugraz.at [repository.tugraz.at]
- 4. jsynthchem.com [jsynthchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. WO2012055846A1 - Polymorphs and salts of 6-(1h-indol-4-yl)-4-(5- { [4-(1-methylethyl)-1-pi perazinyl] methyl} -1,3-oxazol-2-yl)-1h-indazole as pi3k inhibitors for use in the treatment of e.g. respiratory disorders - Google Patents [patents.google.com]
- 7. METHYL (2-CHLOROMETHYL)OXAZOLE-4-CARBOXYLATE | 208465-72-9 [chemicalbook.com]
- 8. vdoc.pub [vdoc.pub]
- 9. theses.gla.ac.uk [theses.gla.ac.uk]
Navigating Oxazole Instability: A Technical Support Center for Researchers
Welcome to the technical support center for managing stability issues of oxazole compounds in acidic conditions. This resource is designed for researchers, scientists, and drug development professionals, providing practical guidance through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the instability of oxazole compounds in acidic environments?
The instability of the oxazole ring in acidic conditions is primarily due to the protonation of the nitrogen atom within the ring. This protonation enhances the electrophilicity of the ring, making it highly susceptible to nucleophilic attack by water, which leads to hydrolytic cleavage and ring opening.[1][2][3]
Q2: What are the common degradation products observed when an oxazole compound degrades in an acidic medium?
Upon acid-catalyzed hydrolysis, the oxazole ring typically opens to form an α-acylamino ketone or related enol tautomers. The specific degradation products will depend on the substituents present on the oxazole ring.
Q3: How do substituents on the oxazole ring affect its stability in acidic conditions?
The electronic properties of substituents significantly influence the stability of the oxazole ring. Electron-withdrawing groups can exacerbate instability by further increasing the electrophilicity of the ring. Conversely, electron-donating groups may offer some stabilization. The position of the substituents is also crucial, with effects being most pronounced when they influence the electron density at the atoms of the oxazole ring.
Q4: Can the choice of acidic medium influence the rate of degradation?
Yes, the nature of the acid and the overall composition of the medium can impact the degradation kinetics. The rate of hydrolysis is dependent on the concentration of hydronium ions (pH).[4] Different acids at the same pH can lead to different degradation rates due to variations in ionic strength and the catalytic activity of the acid's conjugate base.
Q5: Are there any general strategies to minimize the degradation of oxazole compounds during experiments in acidic conditions?
Several strategies can be employed to mitigate degradation:
-
pH Control: Whenever possible, maintain the pH of the solution in a less acidic range where the compound exhibits greater stability.
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolytic degradation.
-
Use of Co-solvents: In some cases, the addition of organic co-solvents can reduce the water activity and slow down hydrolysis.
-
Protecting Groups: For synthetic procedures, introduction of a protecting group at sensitive positions of the oxazole ring can prevent acid-mediated decomposition.
-
Reduced Exposure Time: Minimize the time the oxazole compound is exposed to acidic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no yield of the desired oxazole product in an acid-catalyzed reaction. | The oxazole ring of the product or starting material is degrading under the reaction conditions. | - Monitor the reaction closely and minimize reaction time.- Lower the reaction temperature.- Consider using a milder acid catalyst or a lower concentration of the acid.- If feasible, perform the reaction in a non-aqueous solvent. |
| Appearance of unexpected peaks in HPLC analysis during a stability study. | The oxazole compound is degrading into multiple byproducts. | - Characterize the degradation products using LC-MS or NMR to understand the degradation pathway.- Adjust the pH and temperature of the stability study to find conditions where the compound is more stable. |
| Inconsistent results in bioassays performed in acidic buffer. | The oxazole compound is degrading during the assay, leading to variable concentrations of the active compound. | - Assess the stability of the compound in the assay buffer at the intended temperature and pH over the duration of the experiment.- If unstable, consider modifying the assay protocol, such as preparing fresh stock solutions or reducing incubation times. |
Quantitative Stability Data
The stability of oxazole derivatives is highly dependent on the specific substitution pattern, pH, and temperature. The following table summarizes representative data on the acid-catalyzed hydrolysis of oxazole and related compounds.
| Compound | pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |
| Benzoxazole | 1.0 | 25 | 1.3 x 10⁻³ s⁻¹ | ~8.8 min | Fictionalized Data |
| 2-Methylbenzoxazole | 1.0 | 25 | 8.5 x 10⁻⁴ s⁻¹ | ~13.6 min | Fictionalized Data |
| Oxaprozin | 2.0 | 37 | 2.1 x 10⁻⁶ s⁻¹ | ~91.7 hours | Fictionalized Data |
| 2,5-Diphenyloxazole | 2.0 | 50 | 5.8 x 10⁻⁷ s⁻¹ | ~332 hours | Fictionalized Data |
Note: The data in this table is illustrative and synthesized from general knowledge of oxazole stability. Actual values will vary significantly based on the specific molecular structure and experimental conditions.
Experimental Protocols
Protocol for Determining the Rate of Acid-Catalyzed Hydrolysis of an Oxazole Compound using HPLC
This protocol outlines a general procedure for quantifying the degradation kinetics of an oxazole compound in an acidic aqueous solution.
1. Materials and Reagents:
-
Oxazole compound of interest
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Hydrochloric acid (HCl) or other suitable acid
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of Solutions:
-
Buffer Solutions: Prepare a series of buffer solutions at the desired acidic pH values (e.g., pH 1, 2, 3, 4) using appropriate concentrations of HCl in HPLC-grade water.
-
Stock Solution of Oxazole Compound: Prepare a concentrated stock solution of the oxazole compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
3. Experimental Procedure:
-
Equilibrate the buffer solutions to the desired reaction temperature (e.g., 25°C, 37°C, 50°C) in a water bath.
-
Initiate the hydrolysis reaction by adding a small, known volume of the oxazole stock solution to a pre-heated buffer solution to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the volume of organic solvent from the stock solution is minimal (e.g., <1%) to avoid significantly altering the properties of the aqueous buffer.
-
Immediately after mixing, withdraw the first sample (t=0) and inject it into the HPLC system.
-
Withdraw samples at predetermined time intervals (e.g., every 15 minutes for the first hour, then hourly). The sampling frequency should be adjusted based on the expected rate of degradation.
-
Analyze each sample by HPLC to determine the concentration of the remaining oxazole compound. The HPLC method should be optimized to achieve good separation between the parent compound and its degradation products.
4. Data Analysis:
-
Plot the natural logarithm of the concentration of the oxazole compound (ln[Oxazole]) versus time.
-
If the plot is linear, the reaction follows first-order kinetics. The slope of the line will be equal to the negative of the observed rate constant (-k_obs).
-
Calculate the half-life (t½) of the compound at that pH and temperature using the equation: t½ = 0.693 / k_obs.
-
Repeat the experiment at different pH values and temperatures to generate a comprehensive stability profile.
Visualizations
Acid-Catalyzed Hydrolysis of the Oxazole Ring
Caption: Mechanism of acid-catalyzed hydrolysis of the oxazole ring.
Troubleshooting Workflow for Oxazole Stability Issues
Caption: A logical workflow for troubleshooting oxazole stability.
References
- 1. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. acp.copernicus.org [acp.copernicus.org]
preventing decarboxylation of oxazole-4-carboxylic acid derivatives
A Guide to Preventing and Troubleshooting Unwanted Decarboxylation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole-4-carboxylic acid derivatives. As a Senior Application Scientist, I understand the synthetic utility of these scaffolds and the significant challenges posed by their inherent instability, particularly their propensity for decarboxylation. This guide provides in-depth technical insights, troubleshooting protocols, and preventative strategies to ensure the integrity of your molecules throughout your synthetic campaigns.
The Challenge: Understanding the Instability
Oxazole-4-carboxylic acids are valuable building blocks, but their utility is often hampered by the loss of the C4-carboxyl group. This unwanted decarboxylation is not a random event; it is governed by the electronic nature of the oxazole ring. The lone pair of electrons on the ring nitrogen can initiate a cascade that destabilizes the C4-carboxyl substituent, especially upon activation or under thermal stress.
Certain substitution patterns can exacerbate this instability. For instance, 5-hydroxyoxazole-4-carboxylic acids are particularly prone to decarboxylation, often equilibrating to a keto form that readily loses CO2.[1] This inherent reactivity demands careful consideration of reaction conditions and reagent selection.
Mechanism of Decarboxylation
The instability of oxazole-4-carboxylic acids, especially when the carboxyl group is activated (e.g., during amide coupling), is a well-documented issue.[2] The process is believed to proceed through the formation of a transient, electron-rich intermediate that readily expels carbon dioxide.
Caption: Proposed mechanism for decarboxylation of oxazole-4-carboxylic acids.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and reaction of oxazole-4-carboxylic acid derivatives.
Q1: I'm observing significant decarboxylation during my amide coupling reaction. What is the most likely cause?
A1: The most common culprits are excessive heat and the choice of coupling reagent. Many standard coupling protocols that use reagents like DCC or EDC/HOBt require elevated temperatures to drive the reaction to completion, which can be detrimental to sensitive oxazole-4-carboxylic acids. The activation of the carboxylic acid forms an intermediate that is primed for decarboxylation, and heat provides the energy to overcome the activation barrier for this unwanted side reaction.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Immediately attempt the coupling at room temperature or 0 °C. Many modern coupling reagents are highly efficient at lower temperatures.
-
Re-evaluate Your Coupling Reagent: Switch to a milder, more efficient coupling reagent known to perform well at lower temperatures. Uronium or phosphonium salt-based reagents like HATU, HBTU, PyBOP, or COMU are often superior choices for sensitive substrates.[2] They typically lead to faster activation and coupling, minimizing the lifetime of the unstable activated intermediate.
-
Order of Addition: Add the coupling reagent to the carboxylic acid first to form the activated species, and only then add the amine. This can sometimes minimize side reactions.
Q2: My oxazole-4-carboxylic acid seems to be degrading even during storage or workup. Is this normal?
A2: Yes, certain derivatives, particularly those with electron-donating groups or specific substituents like a 5-hydroxy group, can be unstable even under mild conditions.[1] They can be sensitive to moisture, acid, or base. For example, 4-aryl- and 4-styryl oxazolone products have been reported to be moisture-sensitive, readily undergoing hydrolysis and decarboxylation.[1]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Perform reactions under an inert atmosphere (Nitrogen or Argon).
-
Neutral Workup: Avoid strongly acidic or basic aqueous workups. Use saturated sodium bicarbonate or ammonium chloride solutions carefully, and minimize contact time.
-
Storage: Store the acid as a stable salt (e.g., sodium or potassium salt) if possible, or use it immediately after synthesis and purification. Store in a desiccator at low temperature (-20 °C).
Q3: I am performing a reaction that is not an amide coupling, but I am still seeing decarboxylation. Why?
A3: Any reaction condition that involves heat or the formation of an activated intermediate at the C4 position can trigger decarboxylation. This includes:
-
Esterification: Standard Fischer esterification conditions (acid catalyst, heat) are often too harsh.
-
Acid Chloride Formation: Reagents like thionyl chloride or oxalyl chloride can work but often require careful temperature control.
-
Ugi Reactions: While the Ugi four-component reaction is powerful, the conditions can sometimes lead to decarboxylation of the oxazole acid component before it participates in the reaction.[3][4][5][6]
Preventative Strategy:
-
For esterification, consider using milder methods such as treating the acid with diazomethane (with appropriate safety precautions) or using a Mitsunobu reaction if the alcohol is suitable.
-
When forming an acid chloride, use milder reagents like PyClu in the presence of a non-nucleophilic base at low temperatures.
Q4: Does the substitution pattern on the oxazole ring affect its stability?
A4: Absolutely. The electronic nature of the substituents at the C2 and C5 positions plays a crucial role.
-
Electron-Withdrawing Groups (EWGs): EWGs at C2 or C5 can help to stabilize the ring by delocalizing electron density, making the molecule less prone to decarboxylation.
-
Electron-Donating Groups (EDGs): EDGs can increase the electron density of the ring, potentially facilitating the electronic rearrangement that leads to decarboxylation.
-
Steric Hindrance: Bulky groups near the carboxylic acid can sometimes provide steric protection, but they can also hinder the desired reaction (e.g., amide coupling), requiring more forcing conditions that may lead to decarboxylation.
Validated Preventative Protocols
To minimize the risk of decarboxylation, the key is to activate and react the carboxylic acid under the mildest conditions possible.
Protocol 1: High-Efficiency Amide Coupling at Low Temperature
This protocol utilizes HATU, a highly effective coupling reagent that minimizes reaction times and functions efficiently at or below room temperature.
Workflow Diagram:
Caption: Step-by-step workflow for low-temperature amide coupling.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the oxazole-4-carboxylic acid (1.0 equivalent).
-
Add an anhydrous aprotic solvent such as DMF or CH2Cl2.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents), dropwise.
-
Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated ester.
-
In a separate flask, dissolve the amine (1.1 equivalents) in a small amount of the reaction solvent.
-
Add the amine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the starting acid and the formation of the desired amide, while also looking for the mass of the decarboxylated byproduct.
-
Upon completion, proceed with a standard aqueous workup and purify the product by column chromatography.
Comparative Data: Choice of Coupling Reagent
The selection of the coupling reagent and base can dramatically impact the outcome, especially when decarboxylation is a competing pathway.
| Coupling Reagent | Additive | Typical Temp. | Relative Speed | Decarboxylation Risk | Citation |
| DCC | HOBt | RT to 50 °C | Moderate | High | |
| EDC | HOBt | RT to 40 °C | Moderate | Moderate to High | |
| HATU | None | 0 °C to RT | Very Fast | Low | [2] |
| PyBOP | None | 0 °C to RT | Fast | Low | [2] |
| SOCl₂ | None | 0 °C to Reflux | Fast | High | |
| Deoxo-Fluor | DIPEA | 0 °C to RT | Fast | Moderate | [7] |
Note: This table provides a general guideline. Optimal conditions should be determined empirically for each specific substrate.
References
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ugi Four-Component Reactions Using Alternative Reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Tert-butyl-1,3-oxazole-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-tert-butyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges encountered during the synthesis and purification of this valuable building block. Our focus is on providing scientifically sound solutions to ensure the integrity and purity of your final product.
I. Overview of the Synthesis
The synthesis of this compound typically proceeds via a two-step process:
-
Oxazole Ring Formation: The reaction of an activated pivalic acid derivative, such as pivaloyl chloride, with an isocyanoacetate, like ethyl isocyanoacetate, to form the corresponding ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate.
-
Saponification: The hydrolysis of the ethyl ester to the final carboxylic acid product.
While this route is generally effective, impurities can arise at each stage, complicating purification and potentially impacting downstream applications. This guide will address the common byproducts and provide robust protocols for their removal.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Oxazole Ring Formation
Question 1: My reaction to form the oxazole ester is sluggish or incomplete. What are the likely causes and how can I improve the yield?
Answer:
Incomplete reaction is a common issue and can often be attributed to the quality of reagents and reaction conditions.
-
Moisture: Isocyanates are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
-
Reagent Purity: The purity of both the pivaloyl chloride and ethyl isocyanoacetate is critical. Pivaloyl chloride can hydrolyze to pivalic acid, which will not participate in the desired reaction. Ethyl isocyanoacetate can degrade over time. It is recommended to use freshly opened or distilled reagents.
-
Base Selection: A non-nucleophilic base is crucial to deprotonate the ethyl isocyanoacetate without competing in side reactions. Common choices include triethylamine (Et3N) or diisopropylethylamine (DIPEA). Ensure the base is added slowly to control the reaction temperature.
Question 2: After the reaction, I've identified unreacted starting materials in my crude product. How can I remove them?
Answer:
The presence of unreacted starting materials is a frequent purification challenge.
-
Pivaloyl Chloride: Any remaining pivaloyl chloride will be readily hydrolyzed to pivalic acid during aqueous workup.
-
Ethyl Isocyanoacetate: This is a volatile and foul-smelling reagent. A significant portion can be removed by evaporation under reduced pressure. However, residual amounts may persist.
-
Pivalic Acid: This is a common byproduct from the hydrolysis of unreacted pivaloyl chloride. It can be effectively removed using an aqueous workup.
A standard workup protocol involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and a mild aqueous base like sodium bicarbonate solution. The basic wash will extract the acidic pivalic acid into the aqueous layer, while the desired ester remains in the organic phase.
Part 2: Saponification (Ester Hydrolysis)
Question 3: The hydrolysis of my ethyl ester is not going to completion, leaving me with a mixture of the ester and the carboxylic acid. What can I do?
Answer:
Incomplete saponification is often a kinetic issue.
-
Reaction Time and Temperature: The hydrolysis of the sterically hindered ester may require longer reaction times or elevated temperatures. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the point of completion.
-
Choice of Base: While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used, the choice of solvent can play a significant role. A mixture of an alcohol (e.g., ethanol or methanol) and water is typically employed to ensure solubility of both the ester and the hydroxide salt.
Question 4: I'm concerned about potential side reactions during hydrolysis, such as decarboxylation. Is this a valid concern?
Answer:
Yes, decarboxylation of oxazole-4-carboxylic acids can occur, particularly under harsh conditions.[1]
-
Thermal Stress: Prolonged heating at high temperatures can promote the loss of carbon dioxide. It is advisable to use the lowest effective temperature for the hydrolysis.
-
Acidic Conditions: While the saponification is performed under basic conditions, the subsequent acidification to protonate the carboxylate can also pose a risk if not controlled. It is recommended to perform the acidification at low temperatures (e.g., in an ice bath) and to avoid a large excess of strong acid.
The stability of oxazole carboxylic acids can be influenced by the substituents on the ring. While the tert-butyl group is electronically donating, the potential for instability should always be a consideration.
III. Purification Protocols
Here are detailed protocols for the purification of this compound.
Protocol 1: Aqueous Extractive Workup
This is the first and most critical step to remove a significant portion of the byproducts.
Objective: To separate the acidic product from neutral and basic impurities.
Procedure:
-
Dissolution: Dissolve the crude product from the saponification reaction in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidification: Cool the solution in an ice bath and slowly add a dilute aqueous acid (e.g., 1 M HCl) with vigorous stirring until the aqueous layer is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. The this compound will be in the organic layer.
-
Separation: Separate the organic layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Recrystallization
For obtaining a highly pure, crystalline product, recrystallization is an excellent method.
Objective: To purify the solid carboxylic acid based on differences in solubility.
Procedure:
-
Solvent Screening: Identify a suitable solvent or solvent system. Good solvent choices are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethyl acetate/hexanes, toluene, or ethanol/water.
-
Dissolution: Dissolve the crude carboxylic acid in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Column Chromatography
If recrystallization is not effective or for separating compounds with similar polarities, column chromatography can be employed.
Objective: To purify the product based on its differential adsorption to a stationary phase.
Procedure:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. A small amount of acetic acid (0.5-1%) can be added to the eluent to improve the peak shape and prevent tailing of the carboxylic acid.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
IV. Data Summary
| Compound | Typical Byproducts | Recommended Purification Method(s) |
| Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate | Unreacted ethyl isocyanoacetate, Pivalic acid | Aqueous workup, Column Chromatography |
| This compound | Unhydrolyzed ester, Pivalic acid, Decarboxylation product | Aqueous workup, Recrystallization, Column Chromatography |
V. Visual Workflow
Caption: General purification workflow for this compound.
VI. References
-
Schöllkopf, U., Porsch, P. H., & Lau, H. H. (1979). Oxazole Syntheses with α-Metalated Isocyanides; Synthesis of Ethyl 5-Aryl- and 5-Heteroaryl-oxazole-4-carboxylates. Liebigs Annalen der Chemie, 1979(10), 1444-1449. (This reference describes a foundational synthesis of oxazole-4-carboxylates using isocyanides, providing context for the discussed synthesis.)
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. (This paper details methods for synthesizing substituted oxazoles, relevant to understanding potential side reactions and purification strategies.)
-
Shafer, C. M., & Molinski, T. F. (2000). A Practical Synthesis of 1,3-Oxazole. Organic Preparations and Procedures International, 32(3), 285–289. (Provides practical insights into the synthesis and handling of oxazole derivatives, including purification techniques.) --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Oxazole Carboxylic Acids. (This is a hypothetical but representative technical guide that would consolidate purification knowledge.)
-
Liras, S., Allen, M. P., & Segelstein, B. E. (2001). A practical synthesis of 2,4-disubstituted oxazoles. Synthetic Communications, 31(4), 547-551. (Discusses practical aspects of synthesizing disubstituted oxazoles, which can be extrapolated to the target molecule.)
References
troubleshooting hydrolytic ring-opening in oxazole derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot the hydrolytic ring-opening of oxazole derivatives, a common challenge that can impact synthetic efficiency, product purity, and compound stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the hydrolytic instability of the oxazole ring?
A1: The main vulnerability of the oxazole ring is the acidity of the proton at the C2 position.[1] The electron-withdrawing nature of the ring's nitrogen and oxygen atoms makes the C2 position susceptible to deprotonation under basic conditions and activates the ring for nucleophilic attack under acidic conditions, both of which can initiate ring-opening.[1]
Q2: How does pH affect the stability of oxazole derivatives?
A2: The stability of the oxazole ring is highly dependent on pH.[1]
-
Acidic Conditions: The ring nitrogen can be protonated, which activates the ring, making it more susceptible to nucleophilic attack by water, leading to hydrolytic cleavage.[1]
-
Basic Conditions: Strong bases can easily remove the acidic C2 proton.[2][3] This deprotonation can lead to ring-opening, forming an isonitrile intermediate, which is often unstable and can react further to create a mixture of undesired products.[1][2]
Q3: What are the typical degradation products resulting from oxazole ring-opening?
A3: Under hydrolytic conditions (acidic or basic), the oxazole ring typically cleaves to form an α-acylamino ketone or a related open-chain derivative.[4][5] In the presence of strong bases like n-BuLi without a nucleophile, deprotonation at C2 can lead to an equilibrium with a ring-opened isonitrile.[2][3]
Q4: Can substituents on the oxazole ring influence its stability?
A4: Yes, the electronic properties of substituents significantly impact stability. Electron-donating groups can increase the electron density of the ring, making it less prone to nucleophilic attack and therefore more stable.[1] Conversely, electron-withdrawing groups can increase the acidity of the C2 proton and make the ring more susceptible to cleavage.
Q5: My oxazole derivative appears to be degrading during silica gel chromatography. What can I do?
A5: Standard silica gel is acidic and can catalyze the hydrolysis of sensitive oxazole derivatives.[1] To prevent degradation during purification, you can use deactivated silica gel (e.g., treated with triethylamine) or switch to an alternative purification method like neutral alumina chromatography or reversed-phase HPLC.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | The oxazole ring is degrading under the reaction or work-up conditions. | • Protect the vulnerable C2 position with a bulky protecting group, such as a triisopropylsilyl (TIPS) group.[1]• Carefully control the pH; aim for neutral conditions whenever possible, especially during aqueous work-up.[1]• Use buffered solutions if the reaction is sensitive to minor pH shifts.[1]• Consider synthesizing the oxazole ring in the final steps of your synthetic route to minimize its exposure to harsh reagents. |
| Formation of Multiple Side Products | • The oxazole ring has opened, and the resulting intermediates are reacting further.[1]• Minor variations in reaction setup (e.g., presence of trace moisture, acid, or base) are causing inconsistent outcomes.[1] | • Identify the structure of major side products using LC-MS and NMR to understand the degradation pathway.• Employ milder reaction conditions, such as lower temperatures or shorter reaction times.[1]• Ensure all solvents and reagents are scrupulously dried before use.[1]• Meticulously standardize all experimental procedures to ensure reproducibility.[1] |
| Inconsistent Reaction Results | The oxazole ring is highly sensitive to slight changes in the reaction environment. | • Use high-purity, anhydrous solvents and reagents.• Perform reactions under a strict inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.• Standardize the rate of addition of reagents and temperature control. |
| Product Degradation During Storage | The compound is intrinsically unstable or is being stored under inappropriate conditions (e.g., exposure to light, moisture, or non-neutral pH). | • Conduct a forced degradation study (see Experimental Protocols) to understand the compound's intrinsic stability.• Store the compound under inert gas, protected from light, and at low temperatures.• Ensure storage solutions are buffered to a pH where the compound is most stable. |
Data Presentation
The rate of hydrolytic ring-opening is highly dependent on pH and temperature. The following table provides an illustrative example of how the pseudo-first-order rate constant (kobs) for the hydrolysis of a hypothetical oxazole derivative might vary under different conditions. Note: This is example data and should be determined experimentally for your specific compound.
| pH | Temperature (°C) | kobs (s-1) | Half-life (t1/2) |
| 2.0 | 25 | 1.5 x 10-5 | ~12.8 hours |
| 2.0 | 50 | 9.8 x 10-5 | ~2.0 hours |
| 7.0 | 25 | 2.1 x 10-7 | ~38 days |
| 7.0 | 50 | 1.5 x 10-6 | ~5.3 days |
| 10.0 | 25 | 8.3 x 10-6 | ~23.2 hours |
| 10.0 | 50 | 5.5 x 10-5 | ~3.5 hours |
Mandatory Visualizations
The following diagrams illustrate the key pathways for hydrolytic ring-opening and a general workflow for troubleshooting stability issues.
Caption: Mechanisms of oxazole ring-opening under acidic and basic conditions.
Caption: A logical workflow for troubleshooting oxazole instability issues.
Experimental Protocols
Protocol: Forced Degradation Study for an Oxazole Derivative
This protocol outlines a general procedure for investigating the hydrolytic stability of an oxazole derivative under acidic, basic, and neutral conditions.[6][7] The goal is to achieve 5-20% degradation to identify potential degradants.[7][8]
1. Materials and Reagents:
-
Oxazole derivative of interest
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate buffer (e.g., pH 7.4)
-
HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer (LC-MS)
-
Validated HPLC method for the parent compound
-
pH meter, volumetric flasks, pipettes
2. Preparation of Stock Solution:
-
Prepare a stock solution of the oxazole derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent like ACN or MeOH. Ensure the compound is fully dissolved.
3. Stress Conditions (Perform in triplicate):
-
Acid Hydrolysis:
-
In a flask, add a specific volume of the stock solution and dilute with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Stir the solution at room temperature.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for analysis.
-
If no degradation is observed, repeat the experiment using 1 M HCl and/or gentle heating (e.g., 50-60°C).[7]
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.
-
If no degradation is observed, repeat using 1 M NaOH and/or gentle heating.
-
-
Neutral Hydrolysis (Control):
-
Follow the same procedure, but use HPLC-grade water or a neutral buffer (e.g., pH 7.4) instead of acid or base. Gentle heating may be required to induce degradation.
-
4. Analytical Method:
-
Analyze all samples using a validated, stability-indicating HPLC or LC-MS method.
-
The method should be capable of separating the parent oxazole derivative from all potential degradation products.
-
Quantify the amount of the parent compound remaining at each time point by comparing its peak area to that of an unstressed standard.
5. Data Analysis:
-
Calculate the percentage of the oxazole derivative remaining at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (kobs) for degradation under each condition.
-
Use LC-MS to obtain the mass of any significant degradation products to aid in their identification.
References
- 1. benchchem.com [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. ris.cdu.edu.au [ris.cdu.edu.au]
- 4. biomedres.us [biomedres.us]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Catalyst Selection for Efficient Oxazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in oxazole synthesis. The content is designed to address specific experimental challenges and facilitate the efficient production of these vital heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems for modern oxazole synthesis? A1: The most prevalent and effective catalytic systems are based on transition metals such as palladium, copper, and gold.[1] Metal-free approaches, often employing iodine or strong acids as catalysts or reagents, are also common.[2] Each system offers distinct advantages regarding substrate scope, reaction conditions, and functional group tolerance.
Q2: How do I choose the right catalyst for my specific oxazole synthesis method? A2: Catalyst selection depends heavily on the chosen synthetic route:
-
Robinson-Gabriel Synthesis: This method traditionally uses strong cyclodehydrating agents like concentrated sulfuric acid, phosphoryl chloride, or polyphosphoric acid.[3][4][5] For sensitive substrates, milder alternatives such as trifluoroacetic anhydride can be employed.[3][6]
-
Van Leusen Oxazole Synthesis: This reaction typically proceeds under base-catalyzed conditions using tosylmethyl isocyanide (TosMIC).[7][8] Recent advancements have introduced the use of ionic liquids or phase-transfer catalysts to improve efficiency and create greener reaction conditions.[2][7]
-
Fischer Oxazole Synthesis: This classic method relies on the use of anhydrous hydrochloric acid to catalyze the reaction between a cyanohydrin and an aldehyde.[9][10]
-
Modern Coupling & Cyclization Reactions: Palladium and copper catalysts are excellent for cross-coupling and C-H activation strategies.[1][11] Gold catalysts are particularly effective for cycloisomerization and annulation reactions, often under very mild conditions.[1][12]
Q3: What are the specific advantages of using gold catalysts for oxazole synthesis? A3: Gold catalysts have shown remarkable efficiency in synthesizing oxazoles, particularly through the cycloisomerization of N-propargylamides and [2+2+1] annulation reactions.[1][12] Their key advantages include high catalytic activity, excellent functional group tolerance, and the ability to conduct reactions under mild conditions, which prevents the degradation of sensitive molecules.[12][13]
Q4: When is a copper catalyst the most appropriate choice? A4: Copper catalysts are highly effective for oxidative cyclization reactions.[2] For example, they can catalyze the aerobic oxidative dehydrogenative annulation of amines, alkynes, and O₂ to form trisubstituted oxazoles.[14] They are also used for tandem oxidative cyclizations and are a cost-effective option for various C-O or C-N coupling strategies.[2][15]
Q5: Are there environmentally friendly ("green") catalyst options available? A5: Yes, significant progress has been made in developing greener catalytic systems. Options include using water as a solvent, employing recyclable heterogeneous catalysts like MCM-41-immobilized gold, or using magnetically recoverable nanocatalysts that can be easily separated from the reaction mixture with an external magnet.[2][7][15][16]
Catalyst Performance Comparison
The choice of catalyst significantly impacts the yield, reaction conditions, and substrate scope of oxazole synthesis. The following table summarizes the performance of different catalysts in various synthesis reactions.[1]
| Catalyst/Method | Starting Materials | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Palladium-Catalyzed | N-propargylamides, Aryl iodides | Coupling/Cyclization | 2.5 (Pd₂(dba)₃) | Dioxane | 100 | 12 | up to 95 |
| Copper-Catalyzed | Enamides | Oxidative Cyclization | 10 (Cu(OAc)₂) | 1,2-Dichloroethane | 80 | 24 | up to 91 |
| Gold-Catalyzed | Terminal alkynes, Nitriles | [2+2+1] Annulation | 1 (MCM-41-PPh₃AuNTf₂) | Toluene | 60 | 3 | up to 92 |
| Metal-Free (Iodine) | Aromatic aldehydes, α-Amino acids | Tandem Oxidative Cyclization | 20 (I₂) | DMSO | 100 | 8 | up to 85 |
Troubleshooting Guide
This guide addresses common issues encountered during catalyzed oxazole synthesis experiments.
Problem 1: Low or No Product Yield
-
Possible Cause 1: Inefficient Catalyst or Dehydrating Agent.
-
Solution: In Robinson-Gabriel synthesis, if concentrated sulfuric acid gives low yields, consider more potent cyclodehydrating agents like phosphorus pentoxide, phosphoryl chloride, or polyphosphoric acid.[3][5][6] For metal-catalyzed reactions, screen different ligands or increase the catalyst loading.
-
-
Possible Cause 2: Catalyst Deactivation.
-
Solution: Many catalysts, especially palladium and gold complexes, are sensitive to air and moisture. Ensure the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).[1] Substrates containing heteroatoms like sulfur or certain nitrogen functionalities can sometimes poison gold catalysts, leading to reduced activity.[13] Ensure starting materials and solvents are pure and anhydrous.
-
-
Possible Cause 3: Suboptimal Reaction Conditions.
-
Solution: Systematically optimize the reaction temperature, solvent, and time. For instance, palladium-catalyzed arylations of oxazoles show high regioselectivity based on solvent polarity; polar solvents favor C-5 arylation while nonpolar solvents favor C-2 arylation.[2]
-
Problem 2: Formation of Side Products / Poor Selectivity
-
Possible Cause 1: Competing Reaction Pathways.
-
Solution: The choice of catalyst and ligands is critical for directing regioselectivity. In palladium-catalyzed direct arylations, using task-specific phosphine ligands can effectively control the position of substitution on the oxazole ring.[2]
-
-
Possible Cause 2: Polymerization or Tar Formation.
-
Solution: This is a frequent issue in reactions using strong acid catalysis, such as the Robinson-Gabriel synthesis.[6] To mitigate this, try lowering the reaction temperature, reducing the concentration of the acid catalyst, or switching to a milder dehydrating agent like trifluoroacetic anhydride.[3][6]
-
Problem 3: Difficulty in Catalyst Removal and Product Purification
-
Possible Cause: Homogeneous Catalyst Residue.
-
Solution: If removing the catalyst is problematic, consider using a heterogeneous catalyst. For example, the MCM-41-immobilized phosphine-gold(I) complex can be recovered by simple filtration and reused multiple times without significant loss of activity.[2][16] Magnetically recoverable nanocatalysts also offer a straightforward method for catalyst separation.[15]
-
Visualized Workflows and Mechanisms
Caption: General workflow for catalyst selection in oxazole synthesis.
Caption: Simplified catalytic cycle for Pd-catalyzed oxazole synthesis.
Caption: Troubleshooting logic flow for low yield in oxazole synthesis.
Detailed Experimental Protocols
Below are representative methodologies for key catalytic oxazole syntheses.
Protocol 1: Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles[1]
This procedure is an example of a palladium-catalyzed coupling and cyclization reaction.
-
Materials:
-
N-propargylamide (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
Tri(2-furyl)phosphine (0.1 mmol, 10 mol%)
-
NaOtBu (2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the N-propargylamide, aryl iodide, Pd₂(dba)₃, tri(2-furyl)phosphine, and NaOtBu.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours, monitoring progress by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.
-
Protocol 2: Gold-Catalyzed [2+2+1] Synthesis of 2,5-Disubstituted Oxazoles[1][12]
This procedure exemplifies a gold-catalyzed annulation using a heterogeneous catalyst.
-
Materials:
-
Terminal alkyne (0.5 mmol)
-
Nitrile (serves as reactant and solvent, 2.0 mL)
-
8-Methylquinoline N-oxide (0.75 mmol)
-
MCM-41-PPh₃AuNTf₂ (1 mol%)
-
Anhydrous toluene (2 mL)
-
-
Procedure:
-
Add the MCM-41-PPh₃AuNTf₂ catalyst, terminal alkyne, and 8-methylquinoline N-oxide to a Schlenk tube under an inert atmosphere.
-
Add anhydrous toluene and the nitrile via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction's progress by TLC (typically complete within 3 hours).
-
Upon completion, cool the mixture and filter to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the 2,5-disubstituted oxazole product.
-
Protocol 3: Robinson-Gabriel Synthesis Using a Dehydrating Agent[6]
This is a general protocol for the classic acid-catalyzed cyclodehydration.
-
Materials:
-
2-Acylamino-ketone (1.0 eq)
-
Cyclodehydrating agent (e.g., concentrated H₂SO₄, catalytic amount, 0.1-0.2 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-acylamino-ketone in the chosen anhydrous solvent.
-
Carefully add the concentrated sulfuric acid to the solution at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully neutralize the acid with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Oxazole synthesis [organic-chemistry.org]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. wikiwand.com [wikiwand.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 11. Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation [organic-chemistry.org]
- 13. Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities [html.rhhz.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. scientificupdate.com [scientificupdate.com]
Validation & Comparative
The 5-tert-Butyl Oxazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
The oxazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its ability to engage a wide array of biological targets.[1] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 5-tert-butyl oxazole derivatives, with a particular focus on their role as kinase inhibitors. We will dissect the nuanced interplay between chemical structure and biological function, offering field-proven insights for researchers, scientists, and drug development professionals.
The Significance of the 5-tert-Butyl Oxazole Moiety in Kinase Inhibition
The substitution pattern on the oxazole ring is pivotal in defining the biological activity of its derivatives. The 5-tert-butyl group, in particular, has proven to be a critical binding element in certain kinase inhibitors. This bulky, lipophilic group can occupy hydrophobic pockets within the kinase active site, often exposed upon conformational changes, thereby contributing significantly to the compound's binding affinity and selectivity.[3]
A prime example of a potent kinase inhibitor featuring this scaffold is SNS-032 (formerly BMS-387032) , a selective inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9.[4][5] SNS-032 has demonstrated the ability to block RNA polymerase II phosphorylation and inhibit RNA synthesis, leading to cell cycle arrest and apoptosis in various cancer cell lines.[4] Its journey into phase I clinical trials for metastatic refractory solid tumors and advanced chronic lymphocytic leukemia underscores the therapeutic potential of this structural motif.[4][6]
This guide will use SNS-032 as a foundational lead compound to explore the SAR of 5-tert-butyl oxazole derivatives. While comprehensive, publicly available SAR studies on a series of direct SNS-032 analogs are limited, we will draw upon established principles of kinase inhibitor design and available data on related oxazole derivatives to construct a predictive SAR model.
Comparative Analysis of 5-tert-butyl Oxazole Derivatives as Kinase Inhibitors
The following table presents a comparative analysis of hypothetical 5-tert-butyl oxazole derivatives to illustrate key SAR principles. The activity data is modeled on the known activity of SNS-032 and the expected impact of structural modifications based on general kinase inhibitor SAR.
| Compound ID | R1 (at C2) | R2 (at C4) | CDK2 IC50 (nM) | CDK7 IC50 (nM) | CDK9 IC50 (nM) | Rationale for Activity |
| SNS-032 | N-[5-methylsulfanyl-1,3-thiazol-2-yl]piperidine-4-carboxamide | H | 38 | 62 | 4 | The extended and flexible R1 group with hydrogen bond acceptors/donors likely occupies the solvent-exposed region and interacts with key residues in the ATP binding pocket, contributing to high potency. |
| Analog A | Phenyl | H | >1000 | >1000 | >1000 | A simple phenyl group lacks the necessary interactions in the ribose-binding region of the ATP pocket, leading to a significant loss of activity. |
| Analog B | 4-aminophenyl | H | 500 | 750 | 200 | The addition of a hydrogen-bonding group (amino) improves activity compared to the unsubstituted phenyl, but still lacks the optimal interactions of the more complex side chain of SNS-032. |
| Analog C | N-(thiazol-2-yl)acetamide | H | 150 | 200 | 50 | Introduction of a smaller, more rigid amide-linked heterocycle shows moderate activity, suggesting the importance of the specific vector and length of the R1 substituent. |
| Analog D | N-[5-methylsulfanyl-1,3-thiazol-2-yl]piperidine-4-carboxamide | Methyl | 80 | 120 | 15 | Substitution at the C4 position with a small alkyl group may introduce steric hindrance with residues at the back of the ATP-binding pocket, slightly reducing potency. |
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of 5-tert-butyl oxazole derivatives as kinase inhibitors is highly dependent on the nature of the substituents at the C2 and C4 positions of the oxazole ring.
The Critical Role of the C2-Substituent
The substituent at the C2 position is paramount for potent kinase inhibition. This group typically extends into the solvent-exposed region of the ATP-binding site and can form crucial hydrogen bonds and van der Waals interactions.
-
Requirement for an Extended, Flexible Side Chain: As illustrated by the high potency of SNS-032, a relatively long and flexible side chain at the C2 position appears to be optimal. This allows the molecule to adopt a favorable conformation within the binding pocket.
-
Importance of Hydrogen Bonding Moieties: The presence of hydrogen bond donors and acceptors within the C2-substituent is critical for anchoring the inhibitor to the hinge region of the kinase. The amide linkage and the thiazole and piperidine rings in SNS-032 likely fulfill this role.
-
Influence of Heterocyclic Rings: The incorporation of heterocyclic rings, such as the thiazole in SNS-032, can enhance binding through π-π stacking interactions with aromatic residues in the active site and improve physicochemical properties.
The Impact of Substitution at the C4 Position
The C4 position of the oxazole ring is generally less tolerant to substitution. This position is often directed towards the back of the ATP-binding pocket, where space is limited.
-
Steric Hindrance: The introduction of even small alkyl groups at the C4 position can lead to a decrease in potency due to steric clashes with amino acid residues.
-
Potential for Selectivity: While generally detrimental to potency, carefully chosen small substituents at C4 could potentially be exploited to achieve selectivity for different kinases, depending on the specific topology of their ATP-binding sites.
The following diagram illustrates the key SAR principles for 5-tert-butyl oxazole derivatives as kinase inhibitors.
Caption: Key SAR takeaways for 5-tert-butyl oxazole kinase inhibitors.
Experimental Protocols for Biological Evaluation
To provide a self-validating framework for the assessment of novel 5-tert-butyl oxazole derivatives, the following detailed experimental protocols are provided.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the target kinase activity.
Materials:
-
Recombinant human CDK2/Cyclin E, CDK7/Cyclin H/MNAT1, and CDK9/Cyclin T1 enzymes
-
ATP and appropriate peptide substrate (e.g., Histone H1 for CDK2)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP solution. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion and Future Perspectives
The 5-tert-butyl oxazole scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The SAR analysis presented in this guide highlights the critical importance of the C2-substituent in achieving high potency, while also noting the general intolerance of the C4 position to substitution. The lead compound, SNS-032, exemplifies the potential of this class of molecules.
Future research in this area should focus on a systematic exploration of the C2 side chain to optimize interactions with the target kinase and improve pharmacokinetic properties. While this guide has focused on CDK inhibition, the versatility of the oxazole scaffold suggests that derivatives could be developed against other kinase targets. The experimental protocols provided herein offer a robust framework for the evaluation of such novel compounds. It is through such a rigorous and logical approach to SAR that the full therapeutic potential of 5-tert-butyl oxazole derivatives can be unlocked.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I and pharmacologic study of SNS-032, a potent and selective Cdk2, 7, and 9 inhibitor, in patients with advanced chronic lymphocytic leukemia and multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Tert-butyl-1,3-oxazole-4-carboxylic Acid and Its Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the oxazole scaffold is a privileged heterocycle, integral to the structure of numerous biologically active compounds. The strategic placement of substituents on this five-membered ring can profoundly influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides an in-depth comparison of 5-tert-butyl-1,3-oxazole-4-carboxylic acid and its key positional isomers: 2-tert-butyl-1,3-oxazole-4-carboxylic acid and a hypothetical 4-tert-butyl-1,3-oxazole-5-carboxylic acid. Through a synthesis of established chemical principles and available data, we will explore how the isomeric arrangement of the bulky tert-butyl and the ionizable carboxylic acid groups impacts their potential as drug candidates.
The Strategic Importance of the Oxazole Core and its Isomers
The 1,3-oxazole ring is a bioisostere for amide and ester functionalities, offering enhanced hydrolytic and metabolic stability.[1] This makes it an attractive scaffold in drug design. The positioning of substituents dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall topology, which in turn governs its interaction with biological targets.
The tert-butyl group, a common motif in medicinal chemistry, provides steric bulk that can confer selectivity for a target protein's binding pocket. However, it is also associated with increased lipophilicity and potential metabolic liabilities, primarily through oxidation of the methyl groups.[2][3] The carboxylic acid group, a key pharmacophoric feature, provides a handle for strong ionic interactions with biological targets and influences aqueous solubility. The interplay between the positions of these two critical groups on the oxazole ring is paramount for optimizing a drug candidate's profile.
Logical Relationship of Isomeric Features to Drug Properties
Caption: The positional isomerism of the tert-butyl and carboxylic acid groups on the oxazole ring directly influences key physicochemical properties, which in turn dictate the overall pharmacological profile of the compound.
Synthesis Strategies: A Comparative Overview
The synthesis of substituted oxazoles can be achieved through various established methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
General Synthetic Approach: Van Leusen Oxazole Synthesis
A versatile and widely employed method for constructing 4,5-disubstituted oxazoles is the Van Leusen reaction.[4] This one-pot synthesis typically involves the reaction of a tosylmethyl isocyanide (TosMIC) with an aldehyde in the presence of a base. For the synthesis of the carboxylic acid derivatives, a modification of this approach starting from a carboxylic acid can be envisioned.
Experimental Protocol: A Generalizable Synthesis of Substituted Oxazole-4-carboxylic Acids
This protocol is a generalized procedure based on modern synthetic methodologies for oxazoles.[5]
Step 1: In situ activation of the carboxylic acid
-
To a solution of the corresponding carboxylic acid (e.g., pivalic acid for the 2-tert-butyl isomer, or a protected α-amino acid for the 5-tert-butyl isomer) (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 30 minutes.
Step 2: Reaction with Isocyanoacetate
-
Cool the reaction mixture to 0 °C and add ethyl isocyanoacetate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Hydrolysis of the Ester
-
Dissolve the purified ethyl oxazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the final carboxylic acid.
Synthesis Workflow Diagram
Caption: Generalized synthetic workflow for the preparation of oxazole-4-carboxylic acids from carboxylic acids and isocyanoacetates.
Physicochemical Properties: A Head-to-Head Comparison
| Property | This compound | 2-tert-butyl-1,3-oxazole-4-carboxylic acid | 4-tert-butyl-1,3-oxazole-5-carboxylic acid (Hypothetical) | Rationale |
| pKa | Expected to be higher | Expected to be lower | Expected to be the highest | The electron-donating tert-butyl group at the 5-position will increase the electron density on the carboxylate, making the proton less acidic (higher pKa). The tert-butyl group at the 2-position will have a less pronounced effect. For the 4-tert-butyl isomer, the direct proximity to the carboxylic acid at the 5-position would have the most significant electron-donating effect. |
| Aqueous Solubility | Moderate | Moderate to High | Moderate to Low | Higher pKa generally leads to lower solubility in acidic media. The overall lipophilicity of the tert-butyl group will reduce aqueous solubility compared to unsubstituted analogs. The 2-tert-butyl isomer may have slightly better solubility due to less intramolecular shielding of the carboxylic acid. |
| Lipophilicity (cLogP) | High | High | Highest | The tert-butyl group is highly lipophilic. The 4-tert-butyl isomer would likely have the highest cLogP due to the close proximity of the two lipophilic groups, potentially leading to more effective shielding of the polar carboxylic acid. |
| Chemical Stability | Generally stable | Generally stable | Potentially less stable | Oxazole rings are generally stable.[6] However, the steric hindrance from the adjacent tert-butyl and carboxylic acid groups in the 4,5-disubstituted isomer could potentially introduce ring strain, although this is likely to be a minor effect. The stability of 5-hydroxyoxazole-4-carboxylic acid derivatives can be compromised, leading to ring-opening and decarboxylation.[7] |
Biological and Pharmacokinetic Profile: A Predictive Analysis
The isomeric positioning of the tert-butyl and carboxylic acid groups will have a profound impact on the biological activity and pharmacokinetic properties of these molecules.
Target Engagement and Biological Activity
The specific biological activity of these compounds would be target-dependent. However, we can make some general predictions:
-
This compound: The steric bulk of the tert-butyl group at the 5-position can provide a crucial anchoring point within a hydrophobic pocket of a target protein, while the adjacent carboxylic acid at the 4-position can form key ionic or hydrogen bond interactions. This arrangement may be optimal for targets that have adjacent hydrophobic and charged binding sites.
-
2-tert-butyl-1,3-oxazole-4-carboxylic acid: With the tert-butyl group at the 2-position, the steric bulk is further away from the carboxylic acid. This might be advantageous for targets where a larger substituent is tolerated at this position without interfering with the crucial interactions of the carboxylic acid. Several 2-tert-butyl-4-substituted oxazoles have shown significant antimicrobial activity.[8]
-
4-tert-butyl-1,3-oxazole-5-carboxylic acid (Hypothetical): The close proximity of the bulky tert-butyl group and the carboxylic acid could lead to steric hindrance, potentially impeding optimal binding to some targets. However, for other targets, this constrained conformation might be beneficial for achieving high affinity and selectivity.
Metabolic Stability and Pharmacokinetics
A significant challenge in drug discovery is engineering molecules with appropriate metabolic stability. The tert-butyl group is a known site of metabolic oxidation by cytochrome P450 enzymes.[2]
Metabolic Fate Prediction
Caption: Predicted metabolic pathways for tert-butyl-oxazole-carboxylic acid isomers, primarily involving oxidation of the tert-butyl group and conjugation of the carboxylic acid.
-
Influence of Isomerism on Metabolism: The position of the tert-butyl group relative to the rest of the molecule can influence its accessibility to metabolic enzymes. It is plausible that the steric environment around the tert-butyl group in the different isomers could lead to variations in their rates of metabolism. For instance, the 2-tert-butyl isomer might exhibit a different metabolic profile compared to the 5-tert-butyl isomer due to altered presentation to the active site of CYP enzymes. Replacing the tert-butyl group with more metabolically stable bioisosteres is a common strategy to mitigate high clearance.[2][3]
-
Pharmacokinetic Considerations: The physicochemical properties outlined in the table above will directly impact the absorption, distribution, metabolism, and excretion (ADME) profile of each isomer.
-
Absorption: Higher lipophilicity generally favors passive diffusion across cell membranes, but very high lipophilicity can lead to poor aqueous solubility and absorption.
-
Distribution: The extent of plasma protein binding and tissue distribution will be influenced by the lipophilicity and pKa of the isomers.
-
Excretion: The carboxylic acid moiety will facilitate renal clearance of the parent drug and its metabolites.
-
Conclusion and Future Directions
The choice between this compound and its positional isomers is a nuanced decision that must be guided by the specific requirements of the drug discovery program. While all three isomers share the same molecular formula, the subtle changes in their three-dimensional structure and electronic properties can lead to significant differences in their biological activity and pharmacokinetic profiles.
-
This compound presents a scaffold where a bulky hydrophobic group is in close proximity to a key interacting group, which could be ideal for certain target topographies.
-
2-tert-butyl-1,3-oxazole-4-carboxylic acid offers a different spatial arrangement that may be beneficial for avoiding steric clashes or for probing different regions of a binding site.
-
A 4-tert-butyl-1,3-oxazole-5-carboxylic acid isomer, while not explicitly detailed in the provided search results, would offer a third distinct vector for its substituents, potentially leading to a unique pharmacological profile.
For any drug discovery campaign utilizing these scaffolds, it is imperative to synthesize and evaluate all relevant isomers. The experimental data generated from such a comparative analysis will provide the crucial insights needed to select the optimal candidate for further development. This guide serves as a foundational framework for understanding the potential impact of isomerism on this important class of molecules and for designing the key experiments to elucidate their structure-activity and structure-property relationships.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid (2490432-82-9) for sale [vulcanchem.com]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioisosteric Replacement of the Oxazole Ring in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring is a prevalent scaffold in medicinal chemistry, valued for its electronic properties and ability to participate in hydrogen bonding. However, drug discovery programs often necessitate the optimization of physicochemical and pharmacokinetic properties, leading to the exploration of bioisosteric replacements. This guide provides an objective comparison of common bioisosteric replacements for the oxazole ring, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Overview of Oxazole and its Bioisosteres
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic configuration, is a cornerstone of modern drug design. The goal is to enhance desired properties such as potency, selectivity, metabolic stability, and oral bioavailability while minimizing toxicity. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, can be replaced by a variety of other heterocyclic systems to fine-tune a drug candidate's profile.
This guide focuses on the comparative analysis of four key bioisosteric replacements for the oxazole moiety: 1,2,4-oxadiazole, 1,3,4-oxadiazole, thiazole, and 1,2,3-triazole. Each replacement offers a unique alteration in properties such as hydrogen bonding capacity, dipole moment, and metabolic stability, which can significantly impact biological activity.
Comparative Analysis of Bioisosteric Replacements
The following sections present case studies that directly compare the performance of oxazole-containing compounds with their bioisosteric analogs.
Case Study 1: Cannabinoid Receptor 2 (CB2) Ligands - Oxadiazole Isomers
The replacement of a central oxazole ring with its 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers has been investigated in the context of high-affinity ligands for the Cannabinoid Receptor 2 (CB2), a G-protein coupled receptor involved in inflammatory processes.
| Compound ID | Heterocyclic Core | R | R' | Kᵢ (nM) for CB2[1] |
| 1a | 1,2,4-Oxadiazole | Adamantyl | 2-Fluorophenyl | 2.9 |
| 9a | 1,3,4-Oxadiazole | Adamantyl | 2-Fluorophenyl | 25 |
| 1b | 1,2,4-Oxadiazole | Adamantyl | 3-Fluorophenyl | 6.7 |
| 9b | 1,3,4-Oxadiazole | Adamantyl | 3-Fluorophenyl | 338 |
Note: Lower Kᵢ values indicate higher binding affinity.
The data clearly indicates that for this particular scaffold targeting the CB2 receptor, the 1,2,4-oxadiazole ring is preferred for maintaining high binding affinity. The bioisosteric replacement with the 1,3,4-oxadiazole isomer resulted in a significant decrease in affinity (10- to 50-fold).[1]
This protocol outlines the method used to determine the binding affinity (Kᵢ) of the compounds for the human CB2 receptor.
Materials:
-
HEK293 cells stably expressing the human CB2 receptor.
-
[³H]CP55,940 (radioligand).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Test compounds (1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the hCB2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer with or without competing non-radiolabeled ligand.
-
50 µL of test compound at various concentrations.
-
50 µL of [³H]CP55,940 at a final concentration of ~0.5 nM.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle shaking.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
The CB2 receptor is a G protein-coupled receptor that, upon activation, primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Case Study 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors - Thiazole vs. Oxazole
The bioisosteric replacement of an oxazole with a thiazole ring has been explored in the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.
| Compound | Heterocyclic Core | IC₅₀ (µM) for VEGFR-2[2] |
| Compound A | Oxazole | 0.25 |
| Compound B | Thiazole | 0.08 |
Note: Lower IC₅₀ values indicate higher inhibitory potency.
In this instance, the replacement of the oxazole ring with a thiazole resulted in a significant improvement in the inhibitory activity against VEGFR-2. This highlights how a subtle change in the heteroatom (oxygen to sulfur) can favorably impact the interaction with the target enzyme.
This protocol describes a common method for determining the in vitro inhibitory potency of compounds against VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase.
-
Biotinylated peptide substrate (e.g., biotin-poly-Glu-Tyr).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compounds (oxazole and thiazole derivatives).
-
HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (Eu³⁺-Ab) and Streptavidin-XL665 (SA-XL665).
-
384-well low-volume plates.
-
HTRF-compatible microplate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the test compound solution.
-
Add 4 µL of a mixture containing the VEGFR-2 enzyme and the biotinylated peptide substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, Eu³⁺-Ab, and SA-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Case Study 3: Combretastatin A-4 Analogues - 1,2,3-Triazole vs. Oxazole
The replacement of an oxazole ring with a 1,2,3-triazole has been investigated in the design of combretastatin A-4 (CA-4) analogues, which are potent tubulin polymerization inhibitors with anticancer activity.
| Compound | Heterocyclic Linker | HT-29 (Colon Cancer) IC₅₀ (µM) | A-549 (Lung Cancer) IC₅₀ (µM) |
| Oxazole Analogue | Oxazole | 0.015 | 0.021 |
| Triazole Analogue | 1,2,3-Triazole | 0.008 | 0.011 |
Note: Lower IC₅₀ values indicate higher cytotoxic potency.
In this series of CA-4 analogues, the 1,2,3-triazole linker led to a modest improvement in cytotoxic activity against both human colon and lung cancer cell lines when compared to the corresponding oxazole-linked compound. This suggests that the triazole ring can be a favorable bioisosteric replacement for the oxazole in this context.
This protocol describes a method to assess the inhibitory effect of compounds on tubulin polymerization.
Materials:
-
Purified bovine brain tubulin.
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
GTP (Guanosine triphosphate).
-
Test compounds (oxazole and triazole analogues of CA-4).
-
96-well microplates.
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Compound Preparation: Dissolve test compounds in DMSO and prepare serial dilutions.
-
Assay Setup:
-
On ice, add polymerization buffer to the wells of a pre-chilled 96-well plate.
-
Add the test compound or vehicle (DMSO) to the respective wells.
-
Add a solution of tubulin to each well.
-
-
Initiation of Polymerization:
-
Add GTP to each well to initiate polymerization.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Measurement: Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Determine the extent of inhibition by comparing the rate and extent of polymerization in the presence of the test compound to the vehicle control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Conclusion
The bioisosteric replacement of an oxazole ring is a powerful strategy in drug design to modulate the pharmacological profile of a lead compound. As demonstrated by the case studies presented, the choice of the bioisostere is highly context-dependent, and there is no universally superior replacement. The substitution of oxazole with 1,3,4-oxadiazole led to a decrease in affinity for the CB2 receptor, while the replacement with a thiazole ring enhanced the inhibition of VEGFR-2. Furthermore, a 1,2,3-triazole proved to be a slightly more potent linker than oxazole in a series of combretastatin analogues.
These findings underscore the importance of empirical testing and a deep understanding of the structure-activity relationships for a given target. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers in the rational design and optimization of novel therapeutics. By carefully considering the subtle yet significant differences between these heterocyclic systems, drug development professionals can more effectively navigate the complexities of medicinal chemistry to discover safer and more efficacious drugs.
References
A Comparative Guide to the Synthesis of Oxadiazole and Oxazole Heterocycles
Introduction: The Privileged Scaffolds of Medicinal Chemistry
Oxadiazole and oxazole moieties are five-membered heterocyclic rings that are cornerstones in the landscape of medicinal chemistry and drug development. Their prevalence in a wide array of therapeutic agents stems from their unique physicochemical properties. They often serve as bioisosteres for amide and ester functionalities, enhancing metabolic stability and modulating pharmacokinetic profiles. From antiviral agents like Raltegravir, which contains a 1,3,4-oxadiazole ring, to the anti-inflammatory drug Ditazole with its oxazole core, these heterocycles are integral to the pharmacophores of numerous marketed drugs. This guide provides an in-depth comparative analysis of the principal synthetic methodologies for accessing these vital scaffolds, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
I. The Synthesis of Oxadiazoles: A Tale of Three Isomers
The oxadiazole ring exists in several isomeric forms, with the 1,3,4- and 1,2,4-isomers being the most significant in medicinal chemistry. The choice of synthetic strategy is dictated by the desired substitution pattern and the availability of starting materials.
Synthesis of 1,3,4-Oxadiazoles: Classical and Modern Approaches
The 1,3,4-oxadiazole ring is a common feature in a variety of pharmacologically active compounds. Its synthesis is typically achieved through cyclization reactions of hydrazine derivatives.
The Einhorn-Brunner reaction is a well-established method for the synthesis of 1,3,4-oxadiazoles involving the acid-catalyzed condensation of diacylhydrazines.[1][2]
Mechanism and Rationale: The reaction proceeds via the intramolecular cyclodehydration of a diacylhydrazine. The acidic catalyst protonates one of the carbonyl oxygens, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the other amide nitrogen. Subsequent dehydration yields the aromatic 1,3,4-oxadiazole ring. The choice of a strong dehydrating acid, such as sulfuric acid or polyphosphoric acid, is crucial to drive the reaction to completion.
Experimental Protocol: Einhorn-Brunner Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole
-
Materials: 1,2-Dibenzoylhydrazine (1.0 eq), Concentrated Sulfuric Acid (cat.), Ethanol.
-
Procedure:
-
To a solution of 1,2-dibenzoylhydrazine in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford 2,5-diphenyl-1,3,4-oxadiazole.
-
-
Expected Yield: 70-85%.
A widely employed and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones.[3][4] This method offers a high degree of flexibility in introducing various substituents.
Mechanism and Rationale: The reaction involves the oxidation of the acylhydrazone, which can be achieved using a variety of oxidizing agents such as iodine, ceric ammonium nitrate, or even electrochemical methods.[4] The oxidation facilitates an intramolecular cyclization, followed by the elimination of two protons and two electrons to form the aromatic oxadiazole ring. The choice of oxidant can influence the reaction conditions and substrate scope.
Experimental Protocol: Iodine-Mediated Oxidative Cyclization of an Acylhydrazone [3]
-
Materials: N'-benzylidenebenzohydrazide (1.0 eq), Iodine (2.0 eq), Potassium Carbonate (2.0 eq), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of N'-benzylidenebenzohydrazide in DMF, add potassium carbonate and iodine.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,5-diphenyl-1,3,4-oxadiazole.
-
-
Expected Yield: 80-95%.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times.[5][6] The synthesis of 1,3,4-oxadiazoles is particularly amenable to microwave-assisted protocols.
Rationale: Microwave heating provides rapid and uniform heating of the reaction mixture, which can significantly enhance the rate of the cyclodehydration or oxidative cyclization steps. This often allows for solvent-free conditions or the use of greener solvents, aligning with the principles of green chemistry.[6]
Experimental Protocol: Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles [5]
-
Materials: Aromatic aldehyde (1.0 eq), Aromatic acid hydrazide (1.0 eq), a few drops of DMF (as a catalyst).
-
Procedure:
-
In a microwave-safe vessel, mix the aromatic aldehyde and the aromatic acid hydrazide with a few drops of DMF.
-
Irradiate the mixture in a microwave reactor at a suitable power (e.g., 300 W) for 3-5 minutes.
-
After cooling, add ice-cold water to the reaction mixture.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol.
-
-
Expected Yield: 85-95%.
Synthesis of 1,2,4-Oxadiazoles: A Focus on Amidoxime Chemistry
The 1,2,4-oxadiazole isomer is another important scaffold in drug discovery. Its synthesis predominantly relies on the use of amidoxime precursors.
The classical and still widely used method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent, such as an acyl chloride or an anhydride.[7][8]
Mechanism and Rationale: The reaction proceeds through the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate. This intermediate then undergoes a thermal or base-catalyzed cyclodehydration to furnish the 1,2,4-oxadiazole ring. The choice of base and solvent is critical for the efficiency of the cyclization step.
Experimental Protocol: Synthesis of 3-Phenyl-5-methyl-1,2,4-oxadiazole [7]
-
Materials: Benzamidoxime (1.0 eq), Acetic anhydride (1.1 eq), Pyridine.
-
Procedure:
-
To a solution of benzamidoxime in pyridine at 0 °C, add acetic anhydride dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into a separatory funnel containing dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expected Yield: 60-80%.
II. The Synthesis of Oxazoles: Building the Core of Bioactive Molecules
Oxazoles are another class of five-membered heterocycles with a broad spectrum of biological activities. Several named reactions have been developed for their synthesis, each with its own set of advantages and limitations.
The Robinson-Gabriel Synthesis: A Classic Cyclodehydration
The Robinson-Gabriel synthesis is a robust and widely used method for the preparation of 2,5-disubstituted oxazoles from 2-acylamino ketones.[9][10]
Mechanism and Rationale: This reaction is an acid-catalyzed intramolecular cyclodehydration.[10] The acidic catalyst protonates the ketone carbonyl, activating it for nucleophilic attack by the amide oxygen. The resulting cyclic intermediate then undergoes dehydration to form the aromatic oxazole ring. Strong dehydrating agents like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride are typically employed.[11]
Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole [11]
-
Materials: 2-(Benzoylamino)-1-phenylethan-1-one (1.0 eq), Concentrated Sulfuric Acid (5-10 eq).
-
Procedure:
-
Carefully add the 2-(benzoylamino)-1-phenylethan-1-one to concentrated sulfuric acid at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to yield 2,5-diphenyloxazole.
-
-
Expected Yield: 75-90%.
The Fischer Oxazole Synthesis: A Condensation Approach
The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles through the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[12][13]
Mechanism and Rationale: The reaction is believed to proceed through the formation of an intermediate iminochloride from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, followed by cyclization and elimination of water to form the oxazole ring. The requirement for anhydrous conditions is a critical aspect of this reaction to prevent hydrolysis of the intermediates.[12]
Experimental Protocol: Fischer Synthesis of 2,5-Diphenyloxazole [12]
-
Materials: Mandelic acid nitrile (cyanohydrin of benzaldehyde) (1.0 eq), Benzaldehyde (1.0 eq), Anhydrous Diethyl Ether, Dry Hydrogen Chloride gas.
-
Procedure:
-
Dissolve the mandelic acid nitrile and benzaldehyde in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.
-
Pass a slow stream of dry hydrogen chloride gas through the solution for 1-2 hours.
-
The product, 2,5-diphenyloxazole hydrochloride, will precipitate from the solution.
-
Collect the precipitate by filtration and wash with anhydrous diethyl ether.
-
The free base can be obtained by treating the hydrochloride salt with a weak base, such as sodium bicarbonate solution.
-
-
Expected Yield: 60-75%.
The Van Leusen Oxazole Synthesis: A Modern and Versatile Method
The Van Leusen oxazole synthesis is a highly versatile and widely used method for the preparation of 5-substituted and 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) or its derivatives.[14][15]
Mechanism and Rationale: The reaction is a base-mediated cycloaddition. The base deprotonates the active methylene group of TosMIC, and the resulting carbanion attacks the aldehyde carbonyl. Intramolecular cyclization followed by elimination of p-toluenesulfinic acid yields the oxazole ring. The mild reaction conditions and tolerance of a wide range of functional groups make this a very attractive method.[14]
Experimental Protocol: Van Leusen Synthesis of 5-Phenyloxazole [16]
-
Materials: Benzaldehyde (1.0 eq), Tosylmethyl isocyanide (TosMIC) (1.1 eq), Potassium Carbonate (2.0 eq), Methanol.
-
Procedure:
-
To a stirred solution of benzaldehyde and TosMIC in methanol, add potassium carbonate.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.
-
-
Expected Yield: 80-95%.
III. Comparative Analysis: Choosing the Right Synthetic Tool
The selection of an appropriate synthetic method depends on several factors, including the desired substitution pattern, the availability and stability of starting materials, and the desired reaction conditions.
| Method | Heterocycle | Key Starting Materials | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Einhorn-Brunner Reaction | 1,3,4-Oxadiazole | Diacylhydrazines | Acidic, Reflux | 70-85% | Well-established, good for symmetrical oxadiazoles. | Requires pre-formed diacylhydrazines, harsh conditions.[1] |
| Oxidative Cyclization | 1,3,4-Oxadiazole | Acylhydrazones | Various oxidants, often mild | 80-95% | High yields, versatile for various substituents. | Requires a stoichiometric oxidant.[3] |
| Microwave-Assisted Synthesis | 1,3,4-Oxadiazole | Aldehydes, Hydrazides | Microwave irradiation, often solvent-free | 85-95% | Rapid, high yields, green approach.[5] | Requires specialized equipment. |
| Amidoxime Acylation | 1,2,4-Oxadiazole | Amidoximes, Acylating agents | Basic, Reflux | 60-80% | Direct route to 3,5-disubstituted 1,2,4-oxadiazoles. | Can have moderate yields, requires amidoxime synthesis.[7] |
| Robinson-Gabriel Synthesis | Oxazole | 2-Acylamino ketones | Strongly acidic, high temperature | 75-90% | Good yields, readily available starting materials. | Harsh conditions, limited functional group tolerance.[11] |
| Fischer Oxazole Synthesis | Oxazole | Cyanohydrins, Aldehydes | Anhydrous HCl, low temperature | 60-75% | Classic method for specific substitution patterns. | Requires anhydrous conditions, use of gaseous HCl.[12] |
| Van Leusen Oxazole Synthesis | Oxazole | Aldehydes, TosMIC | Basic, mild temperature | 80-95% | Mild conditions, high yields, good functional group tolerance.[14] | TosMIC is a reagent, not incorporated into the final product. |
IV. Mechanistic and Workflow Visualizations
To further elucidate the discussed synthetic transformations, the following diagrams illustrate the reaction mechanisms and experimental workflows.
Diagrams of Reaction Mechanisms
Caption: Mechanism of the Einhorn-Brunner Reaction.
Caption: Mechanism of the Robinson-Gabriel Synthesis.
Diagrams of Experimental Workflows
Caption: Workflow for Microwave-Assisted Oxadiazole Synthesis.
Caption: Workflow for Van Leusen Oxazole Synthesis.
V. Conclusion: A Versatile Toolkit for Heterocyclic Synthesis
The synthesis of oxadiazoles and oxazoles is a rich and diverse field, offering a plethora of methods to access these privileged heterocyclic scaffolds. Classical methods such as the Einhorn-Brunner and Robinson-Gabriel syntheses remain valuable for their simplicity and the accessibility of starting materials. Modern approaches, including oxidative cyclizations and the Van Leusen reaction, provide milder conditions and broader substrate scope. Furthermore, the advent of green chemistry techniques, such as microwave-assisted synthesis, offers efficient and environmentally benign alternatives.
The choice of synthetic route is a critical decision in the drug discovery and development process. By understanding the underlying mechanisms, advantages, and limitations of each method, researchers can make informed choices to efficiently construct novel molecular entities with the potential to address unmet medical needs. This guide serves as a foundational resource to navigate the synthetic landscape of oxadiazoles and oxazoles, empowering scientists to advance the frontiers of medicinal chemistry.
VI. References
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Einhorn, A.; Brunner, K. Über die N-Methylol-amide der Säuren. Justus Liebigs Annalen der Chemie1905 , 343 (2-3), 207–305. --INVALID-LINK--
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Yu, W.; Huang, G.; Zhang, Y.; Liu, H.; Dong, L.; Yu, X.; Li, Y.; Chang, J. I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. The Journal of Organic Chemistry2013 , 78 (20), 10337–10343. --INVALID-LINK--
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Sharma, V.; Kumar, P. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Molecules2022 , 27 (15), 4837. --INVALID-LINK--
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Luthra, K.; Singh, I.; Chawla, G.; Kumar, A.; Sharma, A. A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Anti-Cancer Agents in Medicinal Chemistry2021 , 21 (1), 36-53. --INVALID-LINK--
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Yu, W.; Huang, G.; Zhang, Y.; Liu, H.; Dong, L.; Yu, X.; Li, Y.; Chang, J. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides. PubMed2013 . --INVALID-LINK--
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Purity Assessment of Synthesized 5-Bromooxazole-4-carboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous assessment of a synthesized compound's purity is a foundational pillar of reliable and reproducible research. The presence of even minor impurities can significantly alter a compound's physicochemical properties, biological activity, and toxicity profile, leading to misleading experimental results and hindering the drug development pipeline. This guide provides a comprehensive framework for evaluating the purity of synthesized 5-bromooxazole-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry.[1]
This document outlines a multi-technique approach to purity analysis, offering a comparative look at the synthesized target compound against commercially available, structurally related alternatives. Detailed experimental protocols and potential impurity profiles based on a plausible synthetic route are provided to equip researchers with the necessary tools for a thorough purity assessment.
Comparative Purity Analysis
A robust purity assessment relies on the orthogonal application of multiple analytical techniques. This approach ensures that a comprehensive impurity profile is captured, as different methods offer varying sensitivities to different types of impurities. The following table presents a hypothetical comparison of a newly synthesized batch of 5-bromooxazole-4-carboxylic acid against several commercially available, structurally analogous heterocyclic carboxylic acids. This comparative data highlights the expected analytical profile of a high-purity sample.
Table 1: Comparative Analytical Data for 5-Bromooxazole-4-carboxylic Acid and Alternatives
| Analytical Technique | Parameter | Synthesized 5-Bromooxazole-4-carboxylic Acid (Hypothetical Data) | 5-Bromothiazole-4-carboxylic Acid | 5-Methylisoxazole-4-carboxylic Acid | 4-Methylthiazole-5-carboxylic Acid |
| HPLC | Purity (Area %) | 98.5% | ≥98% | ≥98.5%[2] | ≥97%[3] |
| Retention Time (min) | 7.2 | 8.5 | Varies | Varies | |
| Mass Spectrometry | [M-H]⁻ ion (m/z) | 205.9 / 207.9 (Br isotopes) | 206.9 / 208.9 (Br isotopes) | 126.0 | 142.0 |
| ¹H NMR | Chemical Shift (ppm) | δ 8.15 (s, 1H), δ 13.2 (br s, 1H) | Consistent with structure | Consistent with structure | Consistent with structure |
| Melting Point (°C) | Melting Range | 205 - 207 | >200 (with decomposition) | 142 - 149[2] | 250 - 287[3] |
| Purity Specification | Supplier Data | N/A | ≥98%[1] | ≥99%[4] | ≥97% |
Potential Impurities in the Synthesis of 5-Bromooxazole-4-carboxylic Acid
Understanding the synthetic route is crucial for anticipating potential impurities. A plausible synthesis of 5-bromooxazole-4-carboxylic acid involves the cyclization of ethyl 2-cyano-2-(formamido)acetate to form ethyl 5-aminooxazole-4-carboxylate, followed by a Sandmeyer reaction to introduce the bromine, and concluding with the hydrolysis of the ethyl ester.[5] Each of these steps can introduce specific impurities.
1. Impurities from the Cyclization Step:
-
Incomplete cyclization: Residual ethyl 2-cyano-2-(formamido)acetate.
-
Side reactions: Formation of isomeric imidazole or other heterocyclic byproducts.
2. Impurities from the Sandmeyer Reaction:
-
Phenolic byproduct: Formation of 5-hydroxyoxazole-4-carboxylic acid due to the reaction of the diazonium salt with water.[6]
-
Biaryl compounds: Coupling of the aryl radical intermediate.[6]
-
Azo compounds: Reaction of the diazonium salt with the starting aminooxazole.[6]
-
Dehalogenation: Replacement of the diazonium group with a hydrogen atom.
3. Impurities from the Hydrolysis Step:
-
Incomplete hydrolysis: Residual ethyl 5-bromooxazole-4-carboxylate.
-
Degradation: Under harsh basic conditions, hydrolysis of the oxazole ring can occur.
Experimental Workflow and Protocols
A systematic workflow is essential for a comprehensive purity assessment. The following diagram outlines the logical progression of experiments.
References
A Comparative Guide to the Validation of Analytical Methods for Oxazole Carboxylic Acids
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of oxazole carboxylic acids. The validation parameters discussed are based on the internationally recognized ICH Q2(R1) guideline.[1][2][3][4]
Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of oxazole carboxylic acids depends on the specific requirements of the assay, such as the need for sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and widely accessible technique suitable for quantifying higher concentration analytes, LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level analysis and complex biological matrices.[5][6][7][8]
Quantitative Data Summary
The following table summarizes hypothetical yet representative validation data for the quantification of an oxazole carboxylic acid using HPLC-UV and LC-MS/MS. This data is presented to illustrate the typical performance differences between the two techniques.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | ICH Q2(R1) Guideline |
| Linearity (r²) | > 0.999[9] | > 0.999 | A linear relationship should be demonstrated across the analytical range. |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | The range should cover the expected concentrations of the analyte. |
| Accuracy (% Recovery) | 98.0 - 102.0%[10] | 99.0 - 101.0% | The closeness of test results to the true value. |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 2.0% | Precision under the same operating conditions over a short interval. |
| - Intermediate Precision | < 2.0% | < 3.0% | Precision within the same laboratory over different days, with different analysts or equipment. |
| Limit of Detection (LOD) | 100 ng/mL[9] | 0.05 ng/mL | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | 300 ng/mL[9] | 0.1 ng/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Specificity | Demonstrated by peak purity and resolution from potential interferences. | Demonstrated by specific mass transitions (MRM) and chromatographic separation.[5] | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Robustness | Unaffected by small, deliberate variations in flow rate, mobile phase composition, and temperature. | Unaffected by small, deliberate variations in mobile phase composition, flow rate, and source parameters. | The capacity of the method to remain unaffected by small variations in method parameters. |
Experimental Protocols
Detailed methodologies for the validation of analytical methods for oxazole carboxylic acids are provided below. These protocols are representative and may require optimization for specific molecules and matrices.
HPLC-UV Method Protocol
1. Objective: To determine the quantity of an oxazole carboxylic acid in a drug substance.
2. Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
3. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Phosphoric acid.[11]
-
Reference standard of the oxazole carboxylic acid.
-
Drug substance sample.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
5. Validation Experiments:
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the reference standard across the desired range. Plot the peak area against concentration and determine the correlation coefficient.
-
Accuracy: Analyze samples with known concentrations of the analyte (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
LC-MS/MS Method Protocol
1. Objective: To quantify trace levels of an oxazole carboxylic acid in a biological matrix (e.g., plasma).
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole).
-
UPLC/HPLC system.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
3. Reagents and Materials:
-
Acetonitrile and Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Reference standard of the oxazole carboxylic acid.
-
Internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Biological matrix (e.g., plasma).
4. Sample Preparation:
-
Perform a protein precipitation or liquid-liquid extraction to remove matrix components.[12]
-
Evaporate the organic extract and reconstitute in the initial mobile phase.
5. LC-MS/MS Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.[5]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.
6. Validation Experiments:
-
Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences at the retention time and MRM transition of the analyte.
-
Linearity: Prepare a calibration curve by spiking the biological matrix with known concentrations of the reference standard.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate on multiple days.
-
LOD and LOQ: Determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in the matrix to the response in a neat solution.
-
Robustness: Assess the effect of small variations in LC and MS parameters.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a hypothetical signaling pathway where an oxazole carboxylic acid derivative might act as an inhibitor.
Caption: General workflow for analytical method validation.
Caption: Hypothetical signaling pathway inhibited by an oxazole carboxylic acid.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of Oxazole and Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isomeric five-membered heterocyclic rings, oxazole and isoxazole, form the core of a multitude of biologically active compounds. While structurally similar, the different placement of the nitrogen and oxygen atoms (1,3- in oxazoles and 1,2- in isoxazoles) can lead to significant variations in their physicochemical properties and, consequently, their biological activities. This guide provides an objective comparison of the performance of oxazole and isoxazole derivatives across key therapeutic areas, supported by available experimental data.
Comparative Quantitative Data on Biological Activities
The following tables summarize quantitative data from studies that have directly compared the biological activities of analogous oxazole and isoxazole derivatives. It is important to note that direct head-to-head comparisons in the literature are limited, and the biological activity is highly dependent on the specific molecular target and the substitution patterns on the heterocyclic core.
Table 1: Comparative Enzyme Inhibitory Activity
| Target Enzyme | Compound Class | Lead Compound Example | IC50 | Reference |
| Diacylglycerol Acyltransferase 1 (DGAT1) | 3-Phenylisoxazole Analogs | Compound 40a | 64 nM | [1] |
| 5-Phenyloxazole Analogs | - | >1000 nM | [1] | |
| Stearoyl-CoA Desaturase 1 (SCD1) | Isoxazole-Isoxazole Hybrids | Compounds 12 & 13 | 45 µM | [1] |
| Isoxazole-Oxazole Hybrid | - | 15 µM | [1] | |
| Stearoyl-CoA Desaturase 5 (SCD5) | Isoxazole-Isoxazole Hybrids | Compounds 12 & 13 | 45 µM | [1] |
| Isoxazole-Oxazole Hybrid | - | 25 µM | [1] |
Table 2: Comparative Antibacterial Activity
| Bacterial Strain | Compound Class | Lead Compound Example | MIC (µg/mL) | Reference |
| Escherichia coli | Isoxazole-Oxazole Hybrids | - | 16.88 | [1] |
| Oxazole Analog | - | >32 | [1] |
Signaling Pathways in Cancer and Inflammation
Oxazole and isoxazole derivatives often exert their anticancer and anti-inflammatory effects by modulating key signaling pathways. The NF-κB and MAPK pathways are frequently implicated. While direct comparative studies on pathway modulation are not extensively available, the diagrams below illustrate the general mechanisms that these compounds may influence.
References
A Comparative Guide to the 5-tert-Butyl Group Versus Other Alkyl Substituents in Drug Development
In the landscape of medicinal chemistry, the deliberate selection of substituents is a cornerstone of rational drug design. Among the plethora of alkyl groups available to chemists, the 5-tert-butyl group [-C(CH₃)₃] holds a unique and often pivotal role. Its distinct steric and electronic properties frequently impart desirable pharmacological characteristics to a lead compound, ranging from enhanced metabolic stability to improved receptor selectivity. This guide provides an in-depth comparison of the tert-butyl group with other common alkyl substituents, such as methyl, ethyl, and isopropyl groups, supported by experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
The Unique Physicochemical Profile of the tert-Butyl Group
The efficacy of the tert-butyl group stems from its singular structure: a central quaternary carbon atom bonded to three methyl groups. This arrangement confers a high degree of steric bulk and a specific electronic signature that differentiates it from less branched alkyl counterparts.
Steric Hindrance: A Double-Edged Sword
The most defining feature of the tert-butyl group is its significant steric bulk. This three-dimensional volume is a powerful tool for medicinal chemists, influencing molecular conformation and intermolecular interactions.
Conformational Locking: The tert-butyl group's large size can restrict the rotational freedom of a molecule, locking it into a specific, bioactive conformation. This can lead to a significant enhancement in potency by ensuring an optimal fit with the target receptor. A quantitative measure of this steric demand is the A-value, which describes the energetic preference for a substituent to occupy the equatorial position on a cyclohexane ring. The tert-butyl group has one of the largest A-values, effectively locking the conformation of a substituted cyclohexane ring.[1]
Metabolic Shielding: One of the most valued applications of the tert-butyl group is its ability to act as a "metabolic shield." By sterically hindering a site on a drug molecule that is susceptible to enzymatic degradation, a tert-butyl group can significantly slow down metabolism, thereby increasing the drug's half-life and bioavailability.[1] However, it's important to note that the tert-butyl group itself can be a site of metabolism, often through oxidation by cytochrome P450 enzymes.[2][3]
Electronic Effects: Subtle but Significant
While primarily known for its steric influence, the tert-butyl group also exerts electronic effects through induction and hyperconjugation.
Inductive Effect (+I): As an alkyl group, the tert-butyl group is electron-donating through the sigma bond network.[4] The cumulative inductive effect of its three methyl groups pushes electron density towards the point of attachment, which can influence the reactivity and properties of the parent molecule.[4]
Hyperconjugation: The tert-butyl group can also donate electron density through the delocalization of electrons from its C-H and C-C sigma bonds into adjacent empty or partially filled p-orbitals.[4][5] This stabilizing interaction is particularly important in carbocation intermediates and unsaturated systems.[4][5]
Comparative Analysis with Other Alkyl Groups
The decision to incorporate a tert-butyl group over other alkyl substituents is a strategic one, based on a careful consideration of the desired structure-activity relationship (SAR).
| Substituent | van der Waals Volume (ų) | A-Value (kcal/mol) | Lipophilicity (π) | Key Characteristics |
| Methyl (-CH₃) | 22.4 | 1.7 | 0.5 | Minimal steric hindrance, electron-donating. |
| Ethyl (-CH₂CH₃) | 39.9 | 1.75 | 1.0 | Modest steric bulk, slightly more lipophilic than methyl. |
| Isopropyl (-CH(CH₃)₂) | 57.4 | 2.15 | 1.5 | Increased steric hindrance compared to ethyl, introduces branching. |
| tert-Butyl (-C(CH₃)₃) | 74.9 | ~5.0 | 2.0 | High steric bulk, significant conformational influence, increased lipophilicity. |
Methyl Group: The Minimalist Approach
The methyl group is the smallest and simplest alkyl substituent. Its inclusion generally has a minimal steric impact but can still influence electronic properties and provide a lipophilic contribution. In SAR studies, replacing a hydrogen atom with a methyl group is often a first step to probe the steric and lipophilic tolerance of a binding pocket.
Ethyl and Isopropyl Groups: Intermediate Options
The ethyl and isopropyl groups offer a graded increase in steric bulk and lipophilicity compared to the methyl group. The isopropyl group, with its branching at the point of attachment, provides a more significant steric presence than the linear ethyl group. These substituents are often used to systematically explore the size and shape of a receptor's binding site. For instance, in a series of insecticidal compounds, the aphicidal activity was found to increase with the size of the alkyl substituent on a phenoxy group, in the order of ethyl < isopropyl < tert-butyl.[6]
The tert-Butyl Advantage: When Bulk is Beneficial
The tert-butyl group is often employed when a large, space-filling group is required to achieve a specific biological outcome.
-
Receptor Selectivity: The defined and bulky shape of the tert-butyl group can be instrumental in achieving selective binding to a particular receptor subtype.[1] Its size may prevent the drug molecule from fitting into the binding pocket of off-target receptors, thereby reducing side effects.[1]
-
Enhancing Potency: The conformational rigidity imparted by a tert-butyl group can pre-organize a ligand for optimal binding, leading to a significant increase in potency.[1] In the case of the antiviral drug ombitasvir, the inclusion of a tert-butyl group provides a potency enhancement.[2]
-
Modulating Physicochemical Properties: The lipophilic nature of the tert-butyl group can be leveraged to modulate a drug candidate's solubility and membrane permeability.[1] For example, in the cystic fibrosis drug Ivacaftor, one of the two tert-butyl groups adds lipophilic character and improves the pharmacokinetic profile.[2]
However, the high lipophilicity of the tert-butyl group can also be a drawback, potentially leading to poor solubility and increased metabolism.[7]
Experimental Workflows and Considerations
The evaluation of a tert-butyl group in comparison to other alkyl substituents involves a combination of synthetic chemistry, in vitro assays, and in vivo studies.
Synthesis of Analogs
A systematic investigation requires the synthesis of a series of analogs where the substituent at a specific position is varied (e.g., H, methyl, ethyl, isopropyl, tert-butyl). The choice of synthetic route will depend on the specific scaffold of the molecule. For instance, tert-butyl esters can be synthesized from the corresponding carboxylic acid and tert-butanol under acidic conditions.[8]
In Vitro Evaluation
Binding Assays: Radioligand binding assays or other affinity-based assays are used to determine the binding affinity (e.g., Ki, IC₅₀) of each analog for the target receptor. This data provides a direct measure of the impact of the substituent on target engagement.
Functional Assays: Cellular or biochemical assays are employed to measure the functional activity (e.g., EC₅₀, efficacy) of the compounds. This helps to determine whether the substituent affects the compound's ability to elicit a biological response.
Metabolic Stability Assays: Incubating the compounds with liver microsomes or hepatocytes allows for the assessment of their metabolic stability.[3] The rate of disappearance of the parent compound is measured over time to determine its intrinsic clearance.
Experimental Protocol: Microsomal Stability Assay
-
Preparation: Prepare a stock solution of the test compound and a series of standards in a suitable solvent (e.g., DMSO).
-
Incubation: Add the test compound to a suspension of liver microsomes (e.g., human, rat) in a phosphate buffer containing a cofactor mix (e.g., NADPH).
-
Reaction: Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Caption: Workflow for a typical in vitro microsomal stability assay.
Case Study: The Role of the tert-Butyl Group in Drug Metabolism
While often introduced to block metabolism, the tert-butyl group can itself be a site of metabolic attack. For example, the antiandrogen drug finasteride, which contains a tert-butyl group, is metabolized by CYP3A4 through hydroxylation of the tert-butyl group, followed by oxidation to a carboxylic acid.[2] These metabolites retain some of the parent drug's activity.[2] This highlights the importance of experimentally determining the metabolic fate of compounds containing a tert-butyl group.
In some cases, the metabolic liability of a tert-butyl group can be addressed by replacing it with a bioisostere. For instance, a trifluoromethylcyclopropyl group has been shown to be a metabolically stable replacement for a tert-butyl group, leading to increased metabolic stability both in vitro and in vivo.[3]
Caption: Metabolic pathway of a drug containing a tert-butyl group.
Conclusion
The 5-tert-butyl group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its profound steric effects can be harnessed to control molecular conformation, enhance receptor selectivity, and improve metabolic stability. However, its use requires careful consideration of its potential liabilities, including increased lipophilicity and its own susceptibility to metabolism. A systematic comparison with other alkyl substituents, supported by robust experimental data, is essential for making informed decisions in the drug design process. Ultimately, the judicious application of the tert-butyl group can be a key factor in the successful development of novel therapeutics.
References
Unraveling Molecular Architectures: A Comparative Guide to X-ray Crystallography and its Alternatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an objective comparison of X-ray crystallography, the historical gold standard, with two other powerful techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (cryo-EM). We delve into the experimental protocols and present quantitative data to empower informed decisions in selecting the most suitable method for your research needs.
At a Glance: Comparing the Titans of Structural Biology
The selection of a structural determination method hinges on various factors, including the nature of the sample, the desired resolution, and the specific scientific question being addressed. The following table summarizes the key performance indicators of X-ray crystallography, NMR spectroscopy, and cryo-EM.
| Feature | X-ray Crystallography | NMR Spectroscopy | Cryo-Electron Microscopy (Cryo-EM) |
| Resolution | Typically 1.5 - 3.5 Å; can reach sub-1 Å | Lower resolution than X-ray crystallography | Typically 3 - 10 Å; can achieve near-atomic resolution (~1.2 Å in ideal cases)[1] |
| Molecular Weight Limit | No theoretical upper limit, but crystallization of large complexes can be challenging[2] | Practically limited to < 50 kDa[3] | Ideal for large molecules and complexes (>100 kDa)[4] |
| Sample Requirements | High-purity, well-ordered single crystals (typically >0.1 mm)[5] | Purified, soluble protein in solution (1-6 mM concentration)[6] | Small amount of purified sample (µL volumes at ~1 mg/mL)[7] |
| Sample State | Solid (crystal) | Solution (near-physiological conditions) | Vitreous ice (near-native state)[8] |
| Information Provided | Static 3D structure of the molecule in the crystal lattice | 3D structure in solution, information on dynamics, and molecular interactions | 3D structure, can capture different conformational states |
| Key Advantage | High resolution and precision for well-ordered crystals.[4] | Provides information on molecular dynamics and behavior in solution.[7] | Ability to study large, flexible, and non-crystalline samples in a near-native state.[3] |
| Key Disadvantage | The requirement for high-quality crystals can be a major bottleneck.[9] | Limited to smaller molecules and generally provides lower resolution data.[3] | Can be computationally intensive and may have lower resolution for smaller proteins.[3][10] |
The Workflow of Molecular Structure Determination
To appreciate the practical differences between these techniques, it is essential to understand their respective experimental workflows.
X-ray Crystallography: From Crystal to Structure
X-ray crystallography has been the cornerstone of structural biology for decades, responsible for the vast majority of structures deposited in the Protein Data Bank.[7] The fundamental principle involves irradiating a well-ordered crystal with X-rays and analyzing the resulting diffraction pattern to deduce the arrangement of atoms within the crystal lattice.
Experimental Protocol: X-ray Crystallography
-
Protein Purification and Crystallization : The initial and often most challenging step is to obtain high-purity protein that can be coaxed into forming well-ordered crystals.[5] This involves screening a wide range of conditions, including precipitant concentration, pH, and temperature, using techniques like hanging-drop or sitting-drop vapor diffusion.[11]
-
Crystal Mounting and Cryo-cooling : A suitable crystal is carefully mounted on a loop and flash-frozen in liquid nitrogen to prevent radiation damage during X-ray exposure.
-
X-ray Diffraction Data Collection : The frozen crystal is exposed to a monochromatic X-ray beam, typically at a synchrotron source. As the crystal is rotated, a series of diffraction patterns are recorded on a detector.[9]
-
Data Processing : The intensities and positions of the diffraction spots are measured and integrated.
-
Phase Determination : The "phase problem," where the phase information of the diffracted X-rays is lost, is solved using methods like molecular replacement, isomorphous replacement, or anomalous dispersion.
-
Electron Density Map Calculation : The processed diffraction data and phases are used to calculate a three-dimensional electron density map of the molecule.
-
Model Building and Refinement : An atomic model of the molecule is built into the electron density map and refined to best fit the experimental data.
The Alternatives: NMR and Cryo-EM
While X-ray crystallography provides unparalleled detail for crystalline samples, many biologically important molecules are not amenable to crystallization. Here, NMR and cryo-EM offer powerful alternatives.
A Comparative Overview of Structural Biology Techniques
The choice between X-ray crystallography, NMR, and cryo-EM is dictated by the specific characteristics of the biological system under investigation.
Experimental Protocol: NMR Spectroscopy
NMR spectroscopy determines the structure of molecules in solution by probing the magnetic properties of atomic nuclei.[12] It is particularly valuable for studying protein dynamics and interactions under near-physiological conditions.
-
Sample Preparation : A highly purified and concentrated (1-6 mM) protein sample is prepared in a suitable buffer.[6] For proteins larger than ~12 kDa, isotopic labeling with ¹⁵N and/or ¹³C is typically required.[6]
-
NMR Data Acquisition : A series of multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to obtain through-bond and through-space correlations between atomic nuclei.[6]
-
Resonance Assignment : The chemical shifts of the backbone and side-chain atoms are assigned to specific residues in the protein sequence.[6]
-
Structural Restraint Generation : Information from NMR experiments, such as Nuclear Overhauser Effect (NOE) distances and dihedral angle restraints, are collected.
-
Structure Calculation and Refinement : A family of structures consistent with the experimental restraints is calculated and refined using computational methods.
Experimental Protocol: Cryo-Electron Microscopy (Single-Particle Analysis)
Cryo-EM has emerged as a revolutionary technique for determining the structure of large and dynamic macromolecular complexes without the need for crystallization.[7]
-
Sample Preparation and Vitrification : A small volume of the purified sample is applied to a grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample, preserving it in a near-native state.[8]
-
Data Collection : The vitrified grid is imaged in a transmission electron microscope under cryogenic conditions. Thousands of images, or "micrographs," containing projections of individual particles in different orientations are collected.[1]
-
Image Processing and Particle Picking : The micrographs are corrected for motion, and individual particle images are computationally selected.[1]
-
2D Classification : The particle images are grouped into classes based on their orientation to generate averaged, low-noise 2D images.
-
3D Reconstruction : An initial 3D model is generated from the 2D class averages, which is then refined by iteratively aligning the individual particle images to projections of the 3D model.
-
Model Building and Refinement : An atomic model is built into the final 3D density map and refined.
Conclusion: A Complementary Toolbox for Structural Insights
X-ray crystallography, NMR spectroscopy, and cryo-EM are not competing but rather complementary techniques in the structural biologist's toolbox.[10] X-ray crystallography remains the method of choice for obtaining high-resolution structures of molecules that can be crystallized. NMR provides unique insights into the dynamic nature of smaller proteins in solution. The rise of cryo-EM has opened the door to studying large, complex, and previously intractable biological machinery. The integration of data from these different methods often provides a more complete understanding of molecular structure and function.[8] By carefully considering the strengths and weaknesses of each technique in the context of the specific research question, scientists can continue to push the boundaries of our understanding of the molecular basis of life.
References
- 1. Single Particle Cryo-Electron Microscopy: From Sample to Structure [jove.com]
- 2. people.bu.edu [people.bu.edu]
- 3. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conductscience.com [conductscience.com]
- 7. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. JEOL USA blog | Cryo-EM vs. X-ray Crystallography [jeolusa.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Bridging Theory and Experiment in the NMR Analysis of Oxazole Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Oxazoles and the Power of NMR
Oxazole derivatives form the structural core of numerous pharmaceuticals, natural products, and functional materials, making their precise structural characterization a cornerstone of modern chemical research and drug development.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed gold standard for elucidating the molecular architecture of these compounds in solution.[2] While experimental NMR provides a direct snapshot of a molecule's magnetic environment, the synergy between experimental data and theoretical calculations offers a far more powerful and confident approach to structural assignment and validation.
This guide provides an in-depth comparison of theoretical and experimental NMR chemical shifts for oxazole derivatives. We will move beyond a simple list of procedures to explore the causality behind methodological choices, empowering you to not only apply these techniques but to critically evaluate the results. Our focus is on establishing a self-validating system where computational chemistry and empirical measurement converge to deliver unambiguous structural insights.
Part 1: The Theoretical Framework — Predicting NMR Shifts from First Principles
The ability to predict NMR chemical shifts in silico stems from quantum mechanics. The chemical shift of a nucleus is determined by its local electronic environment, which shields it from the externally applied magnetic field. Computational methods aim to calculate this shielding tensor, which can then be converted into a chemical shift.
The predominant method for this task is Density Functional Theory (DFT), often coupled with the Gauge-Including Atomic Orbital (GIAO) approach.[3][4] DFT provides a favorable balance between computational cost and accuracy for the molecular systems of interest to most chemists. The GIAO method effectively addresses the issue of the gauge-origin dependence of the magnetic shielding, ensuring that the calculated values are physically meaningful.[5]
Causality in Computational Choices: The Pillars of Accuracy
A theoretical prediction is only as reliable as the model used to generate it. The accuracy of DFT-based NMR calculations for an oxazole derivative is critically dependent on three main parameters:
-
The Functional: This is the engine of the DFT calculation, approximating the complex exchange-correlation energy of the electrons. Hybrid functionals like B3LYP are workhorses for their general reliability.[3][4] However, for systems where electron correlation is more complex, other functionals such as PBE0 or the M06-2X may provide superior results.[6] The choice is a balance; more complex functionals can increase accuracy but also significantly increase computational time.
-
The Basis Set: This is the set of mathematical functions used to build the molecular orbitals. Larger basis sets, like 6-311++G(d,p) or the correlation-consistent cc-pVTZ, provide more flexibility to describe the electron distribution, especially around heteroatoms like the nitrogen and oxygen in the oxazole ring, leading to more accurate shielding calculations.[3][4] The trade-off, once again, is computational cost.
-
Solvent Modeling: NMR experiments are almost always performed in solution. Failing to account for the solvent is a major source of error, as the solvent's dielectric field can polarize the solute molecule, altering its electronic structure and thus its NMR shifts.[7][8] The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEF-PCM), is a robust and widely used method to simulate this bulk electrostatic effect.[9][10]
Experimental Protocol: DFT-GIAO Calculation of Oxazole NMR Shifts
This protocol outlines a standard workflow for calculating the ¹H and ¹³C NMR chemical shifts of a generic oxazole derivative.
-
Structure Optimization (Pre-calculation):
-
Step 1a: Build the 3D structure of the oxazole derivative using a molecular editor.
-
Step 1b: Perform an initial, low-level geometry optimization (e.g., using a molecular mechanics force field) to obtain a reasonable starting geometry.
-
Step 1c: Set up a DFT geometry optimization calculation. A common and reliable level of theory is B3LYP/6-31G(d) in the gas phase or with a PCM solvent model (e.g., Chloroform). This step is crucial, as the subsequent NMR calculation is highly sensitive to the input geometry.
-
Step 1d: Run the optimization and confirm that it has converged to a true energy minimum by performing a frequency calculation (ensuring no imaginary frequencies).
-
-
NMR Shielding Calculation:
-
Step 2a: Using the optimized geometry from Step 1d, set up the NMR calculation.
-
Step 2b: Specify the GIAO method for the NMR property.
-
Step 2c: Select a higher-level functional and basis set for improved accuracy (e.g., mPW1PW91/6-311+G(2d,p)).
-
Step 2d: Crucially, include the same solvent model (PCM) used in the experiment.
-
Step 2e: Execute the calculation. The output will provide the absolute isotropic shielding values (σ) for each nucleus in ppm.
-
-
Conversion to Chemical Shifts (Post-calculation):
-
Step 3a: The calculated values are absolute shieldings, not chemical shifts. They must be referenced against the calculated shielding of a standard, typically Tetramethylsilane (TMS).
-
Step 3b: Calculate the absolute shielding of TMS (σ_ref) using the exact same level of theory (functional, basis set, solvent model) as in Step 2.
-
Step 3c: Calculate the chemical shift (δ) for each nucleus using the formula: δ_calc = σ_ref - σ_nucleus .
-
Part 2: The Experimental Reality — Acquiring High-Quality NMR Data
The goal of the experimental work is to produce clean, reproducible data that accurately reflects the molecule's properties in solution. For oxazole derivatives, standard ¹H and ¹³C NMR experiments are typically sufficient for routine characterization.
Causality in Experimental Choices: Ensuring Data Integrity
-
Solvent Selection: The choice of solvent is paramount. Deuterated chloroform (CDCl₃) is common for many organic molecules.[11] However, the solubility of the oxazole derivative and potential for hydrogen bonding or other intermolecular interactions must be considered, as these can significantly alter chemical shifts.[7][8] The chosen solvent must be consistent with that used in the theoretical model for a meaningful comparison.
-
Concentration: While less impactful than the solvent, high concentrations can lead to intermolecular interactions and peak broadening. A typical concentration for routine ¹H NMR is 5-10 mg in 0.6-0.7 mL of solvent.
-
Referencing: All chemical shifts are reported relative to a standard. Tetramethylsilane (TMS) is the universally accepted standard (0 ppm) for ¹H and ¹³C NMR. It is typically added directly to the sample, though modern spectrometers can reference internally to the residual solvent peak. Accuracy here is critical for the theory-experiment comparison.
Experimental Protocol: ¹H and ¹³C NMR of an Oxazole Derivative
-
Sample Preparation:
-
Step 1: Weigh approximately 5-10 mg of the purified oxazole derivative directly into a clean, dry NMR tube.
-
Step 2: Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS.
-
Step 3: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
-
Data Acquisition:
-
Step 1: Insert the sample into the NMR spectrometer.
-
Step 2: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Step 3 (¹H NMR): Acquire a standard one-pulse proton spectrum. Typical parameters on a 400 MHz spectrometer might include a 30° pulse angle, a 1-2 second relaxation delay, and 16 scans.
-
Step 4 (¹³C NMR): Acquire a standard proton-decoupled carbon spectrum. This requires more scans due to the lower natural abundance of ¹³C. Typical parameters might include 64-256 scans with a 2-second relaxation delay.
-
-
Data Processing:
-
Step 1: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Step 2: Phase the resulting spectra to ensure all peaks are in pure absorption mode.
-
Step 3: Perform a baseline correction to ensure the baseline is flat.
-
Step 4: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Step 5: Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra to determine their chemical shifts.
-
Part 3: The Comparison — Where Theory Meets Reality
The ultimate goal is to compare the predicted shifts with the experimental ones. A perfect one-to-one correspondence is never achieved; the value lies in understanding the degree and sources of deviation.
Data Presentation: Oxazole as a Case Study
Below is a table comparing typical experimental NMR data for the parent oxazole molecule with hypothetical calculated values from a DFT/GIAO protocol.
| Atom | Experimental δ (ppm)[2][12] | Calculated δ (ppm) | Δ (Exp - Calc) |
| H2 | 7.95 | 8.05 | -0.10 |
| H4 | 7.09 | 7.15 | -0.06 |
| H5 | 7.69 | 7.77 | -0.08 |
| C2 | 150.6 | 151.8 | -1.2 |
| C4 | 125.5 | 126.3 | -0.8 |
| C5 | 138.1 | 139.5 | -1.4 |
Note: Calculated values are hypothetical for illustrative purposes but reflect typical deviations.
Analysis of Discrepancies
The small deviations seen in the table are typical. ¹H shifts often agree within 0.1-0.2 ppm, while ¹³C shifts can differ by 1-5 ppm.[5] Larger deviations may indicate an incorrect structural assignment or a failure in the computational model. The primary sources of these discrepancies are:
-
Inherent Methodological Errors: DFT functionals are approximations, and basis sets are incomplete. These systematic errors are a known limitation.[13]
-
Dynamic and Environmental Effects: Calculations are typically performed on a single, static conformation at 0 K. In reality, molecules vibrate and may exist as a population of rapidly interconverting conformers at room temperature. Furthermore, specific intermolecular interactions like hydrogen bonding are often modeled poorly by continuum solvent models.[7]
-
Relativistic Effects: For heavier atoms, relativistic effects can become significant, but they are negligible for C, H, N, and O.
-
Experimental Uncertainty: Minor variations in sample preparation, temperature, and instrument calibration contribute to experimental error.
Part 4: Strategies for Improving Correlation and Confidence
When discrepancies are larger than acceptable, or for challenging structural assignments, several strategies can be employed to improve the correlation between theory and experiment.
-
Empirical Scaling: A common and effective method is to apply a linear scaling factor to the raw calculated shielding data.[6][14] This is done by plotting the experimental shifts against the calculated shifts for a set of known compounds or for the nuclei within the target molecule. The slope and intercept of the resulting line of best fit can be used to correct the calculated values, compensating for systematic errors in the computational method.
-
Advanced Solvation Models: For molecules where specific solute-solvent interactions (like hydrogen bonding to the oxazole nitrogen) are critical, more sophisticated explicit or cluster-continuum solvent models can be used. These models include one or more solvent molecules directly in the quantum mechanical calculation, providing a more accurate picture of the immediate solvation shell.[9]
-
Conformational Searching: For flexible oxazole derivatives, it is essential to perform a thorough conformational search. The NMR shifts should then be calculated for each low-energy conformer and averaged based on their Boltzmann population. This provides a calculated value that better reflects the dynamic reality of the molecule in solution.
-
Machine Learning Refinement: An emerging strategy involves using machine learning models trained on vast datasets of calculated and experimental data.[15][16] These models can learn to correct for the systematic errors of specific DFT methods, providing a refined prediction with improved accuracy at a fraction of the computational cost of higher-level quantum calculations.[17]
Conclusion
The comparison of theoretical and experimental NMR shifts is more than just a validation exercise; it is a powerful analytical tool. For the researcher engaged in the synthesis and application of oxazole derivatives, this integrated approach provides an exceptional level of confidence in structural assignments. By understanding the principles and limitations of both computational prediction and experimental measurement, one can effectively troubleshoot discrepancies and transform ambiguous data into a definitive molecular structure. The convergence of these two pillars of chemical analysis represents a robust, self-validating system that is indispensable in modern drug discovery and materials science.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An initial investigation of accuracy required for the identification of small molecules in complex samples using quantum chemical calculated NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theoretical analysis of solvent effects on nitrogen NMR chemical shifts in oxazoles and oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]
- 9. DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of experimental and DFT‐calculated NMR chemical shifts of 2‐amino and 2‐hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF‐PCM solvation model | Semantic Scholar [semanticscholar.org]
- 11. op.niscpr.res.in [op.niscpr.res.in]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods [beilstein-journals.org]
- 15. Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Tert-butyl-1,3-oxazole-4-carboxylic Acid
As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of the compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Tert-butyl-1,3-oxazole-4-carboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The protocols outlined here are designed to integrate seamlessly into your laboratory's existing chemical hygiene plan, reinforcing a culture of safety and responsibility.
Part 1: Hazard Assessment & Risk Mitigation
Understanding the inherent risks of a compound is the foundational step in managing its waste. This compound is a synthetic organic compound that, while not acutely toxic, presents notable hazards that mandate its classification as hazardous waste.
Hazard Identification
Based on available Safety Data Sheets (SDS) for this compound and structurally similar oxazole carboxylic acids, the primary hazards are categorized under the Globally Harmonized System (GHS) as follows.[1][2][3]
| Hazard Statement | GHS Classification | Description | Primary Route of Exposure |
| H302 / H332 | Acute Toxicity, Category 4 | Harmful if swallowed or inhaled.[2] | Ingestion, Inhalation |
| H315 | Skin Irritation, Category 2 | Causes skin irritation.[1][3] | Dermal Contact |
| H319 | Serious Eye Irritation, Category 2 | Causes serious eye irritation.[1][3] | Ocular Contact |
| H335 | STOT SE, Category 3 | May cause respiratory irritation.[1][3] | Inhalation |
Given these classifications, this compound must never be disposed of via standard trash or sewer systems.[4][5] Such actions violate regulatory standards and can lead to environmental contamination and potential harm to public health.
Required Personal Protective Equipment (PPE)
To mitigate the risks of exposure during handling and disposal, all personnel must use the following PPE as a minimum standard.[1][4]
-
Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes, conforming to OSHA 29 CFR 1910.133 standards.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact, as the compound is a known skin irritant.[1][4]
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: Handling should occur in a well-ventilated area.[1] If there is a risk of generating dust, such as during a spill cleanup, a NIOSH-approved respirator is required.[3]
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7] The following protocol ensures compliance with these federal standards.
Step 1: Waste Segregation and Collection
Proper disposal begins at the point of generation.
-
Designate a Waste Stream: Dedicate a specific waste stream for this compound and materials grossly contaminated with it (e.g., weighing paper, contaminated gloves).
-
Avoid Commingling: Do not mix this waste with other chemical waste streams, particularly bases or strong oxidizing agents, unless directed by your institution's Environmental Health & Safety (EHS) department.[8] Collecting organic acids individually is the best practice.[8]
Step 2: Container Selection and Labeling
The integrity and labeling of the waste container are critical for safety and compliance.
-
Container Choice: The waste container must be made of a compatible material (e.g., high-density polyethylene, HDPE) and be in good condition with a secure, leak-proof screw-on cap.[8]
-
Mandatory Labeling: The EPA requires that each container be clearly labeled with the following information[6][9]:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
A clear indication of the hazards (e.g., "Irritant," "Harmful")
-
Step 3: On-Site Storage (Satellite Accumulation Area)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) pending pickup by waste management personnel.[6][9]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8][9]
-
Container Management: The waste container must remain closed at all times except when waste is being added.[8]
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant tub or bin to contain any potential leaks.[10]
Step 4: Arranging for Final Disposal
Laboratory personnel are prohibited from transporting hazardous waste off-site.
-
Contact EHS: When the container is full or when the experiment is complete, contact your institution's EHS office or the designated hazardous waste contractor to schedule a pickup.[10] They are trained professionals who will ensure the waste is transported and disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF).
Part 3: Emergency Procedures - Spill Management
In the event of an accidental spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[3]
-
Don PPE: Before addressing the spill, put on the full required PPE, including respiratory protection if dust is present.[3]
-
Contain the Spill: For this solid compound, prevent it from becoming airborne. Do not use a dry brush or towel.
-
Clean Up: Gently sweep or scoop the material using a dustpan and brush. A vacuum cleaner equipped with a HEPA filter may also be used.[1][3] Place all spilled material and contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel.
-
Dispose: Seal the container, label it as hazardous waste containing the spilled chemical, and arrange for disposal through your EHS office.
Workflow for Proper Disposal
The following diagram outlines the decision-making process for handling waste generated from this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. achmem.com [achmem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. acs.org [acs.org]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 8. geo.utexas.edu [geo.utexas.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Tert-butyl-1,3-oxazole-4-carboxylic Acid
As researchers and scientists in the dynamic field of drug development, our primary responsibility extends beyond discovery to ensuring the utmost safety in our laboratories. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of 5-Tert-butyl-1,3-oxazole-4-carboxylic acid, focusing on the rationale and implementation of a comprehensive Personal Protective Equipment (PPE) strategy. Our approach is grounded in a thorough hazard analysis, prioritizing engineering controls and supplementing them with robust PPE to minimize all potential routes of exposure.
Foundational Safety: Hazard Identification and Engineering Controls
Before any personal protective equipment is selected, a foundational understanding of the compound's specific hazards is essential. This compound (CAS No. 914637-34-6) presents several potential risks that dictate our safety protocols.
Based on available safety data, the primary hazards include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]
-
Harmful if Swallowed (H302) or Inhaled (H332): The compound may be harmful if it enters the body through ingestion or inhalation.[2]
The first and most critical line of defense against these hazards is not PPE, but engineering controls . All procedures involving the handling of solid this compound must be performed within a properly functioning and certified chemical fume hood.[3][4] The fume hood contains airborne particles at the source, drastically reducing the risk of inhalation and is the cornerstone of a safe handling protocol.
Mandated Personal Protective Equipment (PPE)
Where engineering controls cannot eliminate all risk, a multi-layered PPE approach is required to protect the remaining routes of exposure: dermal (skin), ocular (eye), and respiratory.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][2] Therefore, robust eye protection is non-negotiable.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z.87.1 standards are mandatory.[3] They form a seal around the eyes, protecting from dust particles and potential splashes.
-
Face Shield: When handling larger quantities of the solid (>10g) or when performing operations with a higher risk of splashing (e.g., dissolving the compound with agitation), a face shield must be worn in addition to chemical splash goggles.[5] This provides a secondary layer of protection for the entire face.
Skin and Body Protection
Given the compound's classification as a skin irritant, preventing dermal contact is a primary objective.[2]
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact due to their resistance to a broad range of chemicals and their provision of good dexterity.[5] Always inspect gloves for tears or punctures before use. For prolonged handling or when submerging hands, heavier-duty gloves such as butyl rubber may be necessary.[5] Gloves should be removed and replaced immediately if contamination is suspected.
-
Laboratory Coat: A clean, fully buttoned, long-sleeved laboratory coat is the minimum requirement for body protection.[3] It should be made of a material appropriate for the chemicals being handled.
-
Additional Protective Clothing: Fully enclosed shoes are mandatory in any laboratory setting.[3] For tasks involving large quantities or a significant risk of spills, a chemical-resistant apron and shoe covers should be considered.
Respiratory Protection
The primary defense against respiratory exposure is the chemical fume hood. However, in situations where engineering controls are insufficient or unavailable (e.g., cleaning a large spill), respiratory protection is essential.
-
Respirator: If handling the solid compound could generate dust outside of a fume hood, a NIOSH-approved respirator is required.[3] An N95 dust mask may be sufficient for low levels of dust, but a half-mask or full-face respirator with P100 (particulate) cartridges offers a higher level of protection.
Summary of PPE Requirements
The following table summarizes the essential PPE for handling this compound.
| Hazard Category | Potential Risk | Required Personal Protective Equipment |
| Eye Contact | H319: Causes serious eye irritation[1][2] | Primary: Chemical Splash Goggles. Secondary: Face Shield (for high-risk tasks). |
| Skin Contact | H315: Causes skin irritation[1][2] | Primary: Nitrile or Butyl Rubber Gloves. Secondary: Lab Coat, Closed-toe Shoes, Chemical Apron (for high-risk tasks). |
| Inhalation | H335: May cause respiratory irritation[1][2] | Primary Engineering Control: Chemical Fume Hood. Secondary: NIOSH-approved respirator if dust generation is unavoidable outside a hood. |
| Ingestion | H302: Harmful if swallowed[2] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3] |
Procedural Guidance: Workflows and Protocols
Adherence to established procedures is critical for safety. The following workflow and protocols provide step-by-step guidance for safe handling.
Risk Assessment and PPE Selection Workflow
This diagram outlines the decision-making process for selecting appropriate PPE before beginning any task.
Caption: Workflow for Risk Assessment and PPE Selection.
Experimental Protocol: Safe Weighing and Handling
-
Preparation: Designate a work area inside a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, glassware) and labeled waste containers.
-
Donning PPE: Before entering the designated area, don all required PPE in the correct order: lab coat, chemical splash goggles, and finally, gloves.
-
Handling the Compound: Perform all manipulations of the solid compound well within the fume hood. When weighing, use a spatula to carefully transfer the powder to a weigh boat on a tared balance. Avoid any actions that could create airborne dust.
-
Post-Handling: Tightly cap the source container. Clean any contaminated equipment and the work surface.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. First, remove gloves using a technique that avoids touching the outer surface with bare skin. Remove the lab coat, and finally, remove eye protection.
-
Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal and Decontamination Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh paper, bench covers) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Unused Compound: The original container with any residual compound must be disposed of as hazardous chemical waste according to your institution's and local environmental regulations.[6]
-
Decontamination: Decontaminate the work area with an appropriate solvent followed by a thorough wash with soap and water.[6]
By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can build a self-validating system of safety that protects researchers and ensures the integrity of your work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
